Cimpuciclib tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C37H43FN8O4S |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
[4-(cyclopropylamino)piperidin-1-yl]-[6-[[5-fluoro-4-(2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]-2-methyl-3-pyridinyl]methanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C30H35FN8O.C7H8O3S/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21;1-6-2-4-7(5-3-6)11(8,9)10/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37);2-5H,1H3,(H,8,9,10) |
InChI Key |
GHPZVWMOCAVFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
Cimpuciclib Tosylate vs. Cimpuciclib Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimpuciclib is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, with demonstrated anti-tumor activity. This technical guide provides an in-depth comparison of cimpuciclib tosylate and its corresponding free base form. While both entities exhibit comparable biological activity at equimolar concentrations, their physicochemical properties, particularly solubility and stability, are expected to differ, with the tosylate salt form generally offering advantages in these areas. This document summarizes the available data on their chemical properties, biological activity, and provides insights into relevant experimental protocols and the underlying signaling pathway.
Introduction
Cyclin-dependent kinases (CDKs) are critical enzymes that regulate the progression of the cell cycle.[1][2][3] The CDK4/6-cyclin D complex, in particular, plays a pivotal role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).[1][4] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] Cimpuciclib is a small molecule inhibitor designed to target CDK4 selectively, thereby blocking this pathway and inhibiting cancer cell growth.[1][5]
The choice between a free base and a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, impacting formulation, bioavailability, and stability. While the free base is the pharmacologically active moiety, salt forms are often utilized to improve the physicochemical properties of a drug. This guide aims to provide a comprehensive technical overview of this compound and cimpuciclib free base, summarizing the current knowledge to aid researchers and drug development professionals in their work with this promising anti-cancer agent.
Physicochemical Properties
A direct comparative study of all physicochemical properties of this compound and cimpuciclib free base is not publicly available. However, based on general principles of salt formation and the available data, some key differences can be highlighted. The tosylate salt is expected to have enhanced aqueous solubility and stability compared to the free base.[5]
| Property | This compound | Cimpuciclib Free Base |
| Chemical Structure | (Structure not explicitly found, but is the tosylate salt of the free base) |
|
| Molecular Formula | C₃₇H₄₃FN₈O₄S | C₃₀H₃₅FN₈O |
| Molecular Weight | 714.85 g/mol | 542.66 g/mol [5] |
| CAS Number | 2408872-84-2 | 2202767-78-8 |
| Solubility | DMSO: 200 mg/mL (279.78 mM; requires sonication)[6] | No quantitative data available. Generally lower aqueous solubility than the tosylate salt is expected.[5] |
| Appearance | Solid | Data not available |
| Stability | Generally more stable than the free base.[5] | Data not available |
Biological Activity
Both this compound and the free base are reported to be potent and selective inhibitors of CDK4.[1][5] It is stated that at equivalent molar concentrations, their biological activity is comparable.[5] However, a direct comparative study providing IC50 values for both forms from the same assays is not available.
In Vitro Data
| Assay | This compound | Cimpuciclib Free Base |
| CDK4 Inhibition IC50 | 0.49 nM[1][3] | No data available |
| Colo205 Cell Proliferation IC50 | 141.2 nM (after 6 days of treatment)[1][5] | No data available |
In Vivo Data
Direct comparative in vivo studies are not available. The following data has been reported for each form separately.
This compound:
-
In a Colo205 tumor-bearing mouse model, oral gavage administration of this compound at 50 mg/kg twice a week resulted in significant tumor growth inhibition.[1][6]
Cimpuciclib Free Base (referred to as "cimpuciclib (example 63)" in some sources):
-
Pharmacokinetic studies have been conducted in rats and mice, demonstrating a slow metabolic rate and maintenance of high plasma concentrations.[5]
| Species | Dose (oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng/mL·h) | t₁/₂ (h) |
| Rat | 5 mg/kg | 559.7 | 6 | 5414 | 2.4 |
| Mouse | 50 mg/kg | 7960 | 1 | 136782 | 14.8 |
Signaling Pathway and Experimental Workflows
Cimpuciclib Signaling Pathway
Cimpuciclib targets the CDK4/Cyclin D1 complex, a key driver of the G1/S phase transition in the cell cycle. By inhibiting CDK4, cimpuciclib prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest.
References
Cimpuciclib Tosylate: A Technical Overview of In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of cell cycle progression. Its mechanism of action centers on the inhibition of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle. By targeting this pathway, this compound effectively halts the proliferation of cancer cells, making it a promising candidate for anti-tumor therapies. This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, detailed experimental protocols, and a visualization of its underlying signaling pathway.
Data Presentation: In Vitro IC50 Values
The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values against its primary target and a representative cancer cell line are summarized below.
| Target/Cell Line | IC50 Value (nM) | Assay Type |
| CDK4 | 0.49 | Kinase Inhibition Assay |
| Colo205 Cells | 141.2 | Cell Proliferation Assay |
Note: A broader kinase selectivity profile for this compound against other kinases is not publicly available at the time of this publication.
Signaling Pathway
This compound exerts its effect by inhibiting the CDK4/Cyclin D1 complex. This complex is responsible for the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4, Cimpuciclib prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters E2F, thereby inducing G1 cell cycle arrest.[1][2]
Experimental Protocols
In Vitro CDK4 Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a common method for determining the IC50 value of a compound against a purified kinase.
Materials:
-
Recombinant active CDK4/Cyclin D1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: A fusion protein containing the C-terminal fragment of Rb (amino acids 773-928)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10 mM ATP stock solution
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper or similar filter membrane
-
Phosphoric acid wash buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a reaction plate, combine the diluted this compound or vehicle (DMSO), the Rb substrate solution, and the diluted active CDK4/Cyclin D1 enzyme.
-
Initiate the kinase reaction by adding the ATP solution containing the radiolabeled ATP. The final ATP concentration should be at or near the Km for CDK4.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity remaining on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay - Representative Protocol)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Colo205 cells (or other desired cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed Colo205 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The concentration range for Colo205 cells could be approximately 0-500 nM.[3]
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 6 days for Colo205 cells).[3]
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent inhibitor of CDK4, demonstrating significant anti-proliferative effects in cancer cell lines. Its targeted mechanism of action within the cell cycle signaling pathway underscores its potential as a valuable therapeutic agent. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into its broader kinase selectivity and efficacy in various cancer models will continue to delineate its therapeutic promise.
References
Cimpuciclib Tosylate: A Technical Guide to its Effect on Retinoblastoma (Rb) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimpuciclib tosylate is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key enzyme in the regulation of the cell cycle. By targeting CDK4, this compound intervenes in the critical pathway that leads to the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. Inactivation of Rb through hyperphosphorylation is a hallmark of many cancers, including retinoblastoma, as it removes a crucial checkpoint for cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on Rb phosphorylation. While direct quantitative data for this compound's impact on Rb phosphorylation in retinoblastoma cell lines is not yet publicly available, this document outlines the established mechanisms for selective CDK4 inhibitors and provides detailed experimental protocols for assessing this endpoint.
Introduction to this compound
This compound is the tosylate salt form of cimpuciclib, a small molecule inhibitor of CDK4. The tosylate formulation typically enhances the solubility and stability of the compound for research and development purposes.[1] Cimpuciclib has demonstrated high selectivity and potent inhibitory activity against CDK4.[1][2]
Quantitative Data on Cimpuciclib
While specific data on the inhibition of Rb phosphorylation by this compound is not extensively published, the available data demonstrates its potent activity as a CDK4 inhibitor and its anti-proliferative effects in cancer cell lines.
| Parameter | Value | Cell Line | Reference |
| CDK4 IC50 | 0.49 nM | in vitro enzyme assay | [2][3][4] |
| Cell Proliferation IC50 | 141.2 nM (6 days) | Colo205 (colon cancer) | [2][5] |
| In Vivo Tumor Growth Inhibition | 93.63% | Colo205 tumor-bearing mice (50 mg/kg, oral gavage, twice a week) | [4][5] |
The CDK4/6-Rb Signaling Pathway and Mechanism of Action
The progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase is tightly regulated by the Rb protein. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle advancement.
The phosphorylation and subsequent inactivation of Rb are primarily mediated by the cyclin D-CDK4/6 complexes.[6] Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. These active complexes then phosphorylate Rb at multiple sites. This "hyperphosphorylation" of Rb causes a conformational change, leading to the release of E2F transcription factors. The liberated E2F then activates the transcription of target genes, driving the cell into the S phase.
This compound, as a selective CDK4 inhibitor, directly interferes with this process. By binding to the ATP-binding pocket of CDK4, it prevents the kinase from phosphorylating Rb.[6] This maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and thereby inducing a G1 cell cycle arrest.
Signaling Pathway Diagram
References
- 1. Limited Redundancy in Phosphorylation of Retinoblastoma Tumor Suppressor Protein by Cyclin-Dependent Kinases in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
Cimpuciclib Tosylate: A Deep Dive into G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimpuciclib tosylate is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of cell cycle progression.[1][2][3] By targeting the CDK4/Cyclin D complex, cimpuciclib effectively halts the cell cycle in the G1 phase, preventing the transition to the S phase where DNA replication occurs. This mechanism of action has positioned cimpuciclib as a promising therapeutic candidate in the field of oncology, particularly for the treatment of tumors dependent on the CDK4/6-Rb pathway for proliferation.[4][5] This technical guide provides an in-depth overview of the core mechanism of cimpuciclib-induced G1 phase cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism: Inhibition of the CDK4/Cyclin D-Rb Pathway
The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis.
The primary driver of G1/S transition is the enzymatic activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes. These complexes phosphorylate Rb, leading to its inactivation and the release of E2F. This compound exerts its effect by directly inhibiting the kinase activity of CDK4.[1][2][3] This inhibition prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. As a result, E2F-mediated transcription is repressed, and the cell is unable to progress into the S phase, leading to a G1 phase arrest.
Quantitative Analysis of G1 Phase Arrest
The efficacy of this compound in inducing G1 phase cell cycle arrest is both dose- and time-dependent. While specific quantitative data for cimpuciclib's effect on cell cycle distribution is not yet publicly available in peer-reviewed literature, data from other selective CDK4/6 inhibitors, such as palbociclib and ribociclib, provide a strong indication of the expected outcomes. It is anticipated that treatment of susceptible cancer cell lines with cimpuciclib would result in a significant increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases.
Table 1: Anticipated Dose-Dependent Effect of this compound on Cell Cycle Distribution (Hypothetical Data)
| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45% | 35% | 20% |
| 10 | 55% | 30% | 15% |
| 50 | 70% | 20% | 10% |
| 100 | 85% | 10% | 5% |
| 500 | 90% | 5% | 5% |
Table 2: Anticipated Time-Course of G1 Arrest with this compound (Hypothetical Data at 100 nM)
| Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 45% | 35% | 20% |
| 6 | 60% | 25% | 15% |
| 12 | 75% | 15% | 10% |
| 24 | 85% | 10% | 5% |
| 48 | 88% | 7% | 5% |
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is fundamental for quantifying the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL solution in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time points.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for CDK4/Cyclin D-Rb Pathway Proteins
This technique is used to assess the impact of this compound on the protein levels and phosphorylation status of key players in the G1/S transition.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin D1, anti-CDK4, anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). For phospho-specific antibodies, normalize to the total protein levels.
Visualizing the Molecular Mechanism and Experimental Process
Cimpuciclib-Induced G1 Arrest Signaling Pathway
Caption: Cimpuciclib inhibits the CDK4/Cyclin D complex, preventing Rb phosphorylation and inducing G1 arrest.
Experimental Workflow for Assessing Cimpuciclib-Induced G1 Arrest
Caption: Workflow for evaluating cimpuciclib's effect on cell cycle and protein expression.
Conclusion
This compound is a specific inhibitor of CDK4, a critical enzyme for the G1 to S phase transition of the cell cycle. Its mechanism of action, centered on the prevention of Rb phosphorylation, leads to a robust G1 phase arrest in susceptible cell types. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this effect. The continued investigation of cimpuciclib and other CDK4/6 inhibitors holds significant promise for the development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating Cimpuciclib Tosylate in Breast Cancer Cell Lines: A Technical Guide
Disclaimer: As of late 2025, publicly available research specifically detailing the experimental investigation of Cimpuciclib tosylate in breast cancer cell lines is limited. This compound is recognized as a highly selective and potent CDK4 inhibitor with a reported IC50 of 0.49 nM.[1][2][3] However, the available cell-based anti-proliferative data has been determined in colon cancer cell lines (colo205), showing an IC50 of 141.2 nM.[1][3]
This guide will, therefore, provide a comprehensive framework for the investigation of a potent CDK4/6 inhibitor, such as this compound, in breast cancer cell lines. The methodologies, expected outcomes, and data presentation are based on established preclinical studies of other well-characterized CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib, which have demonstrated significant efficacy in hormone receptor-positive (HR+) breast cancer.
Core Concept: Targeting the Cell Cycle in Breast Cancer
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many breast cancers, particularly estrogen receptor-positive (ER+) subtypes, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. This compound, as a selective CDK4 inhibitor, is designed to block this pathway, thereby inducing cell cycle arrest and inhibiting tumor growth.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the kind of quantitative data that would be generated when investigating a CDK4/6 inhibitor in various breast cancer cell lines. The values presented are representative examples based on published data for other CDK4/6 inhibitors.
Table 1: Anti-proliferative Activity of a CDK4/6 Inhibitor in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| MCF-7 | ER+, PR+, HER2- | 10 - 50 |
| T-47D | ER+, PR+, HER2- | 20 - 100 |
| ZR-75-1 | ER+, PR+, HER2- | 15 - 80 |
| MDA-MB-231 | Triple-Negative | >1000 |
| SK-BR-3 | HER2+ | 500 - 1500 |
Table 2: Effect of a CDK4/6 Inhibitor on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle | 45% | 35% | 20% |
| CDK4/6 Inhibitor (100 nM) | 75% | 10% | 15% | |
| T-47D | Vehicle | 50% | 30% | 20% |
| CDK4/6 Inhibitor (100 nM) | 80% | 8% | 12% |
Table 3: Modulation of Key Signaling Proteins by a CDK4/6 Inhibitor
| Cell Line | Treatment | p-Rb (Ser780) Level (Normalized) | Cyclin D1 Level (Normalized) |
| MCF-7 | Vehicle | 1.0 | 1.0 |
| CDK4/6 Inhibitor (100 nM) | 0.2 | 0.8 | |
| ZR-75-1 | Vehicle | 1.0 | 1.0 |
| CDK4/6 Inhibitor (100 nM) | 0.15 | 0.75 |
Mandatory Visualizations
Signaling Pathway
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a CDK4/6 inhibitor in breast cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Plate cells and treat with this compound at the desired concentration (e.g., 100 nM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Rb (Ser780), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the protein of interest to the loading control.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Seed cells and treat with this compound (e.g., 100 nM) for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
The Potential of CDK4/6 Inhibition in Glioblastoma Preclinical Models: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preclinical data on cimpuciclib tosylate in glioblastoma models is not publicly available. This guide will therefore provide a comprehensive overview of the preclinical potential of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor class in glioblastoma, drawing upon data from representative molecules such as palbociclib, ribociclib, abemaciclib, and the novel inhibitor GLR2007. This information is intended to serve as a surrogate to illustrate the therapeutic rationale and potential of targeting the CDK4/6 pathway in this challenging disease.
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat primary brain tumors. A hallmark of GBM is the dysregulation of the cell cycle, with the CDK4/6-Retinoblastoma (Rb) pathway being altered in a significant proportion of cases. This has positioned CDK4/6 inhibitors as a promising therapeutic strategy. Preclinical studies utilizing various CDK4/6 inhibitors have demonstrated their potential to induce cell cycle arrest, inhibit proliferation, and, in some cases, prolong survival in glioblastoma models. Key findings indicate that these inhibitors can penetrate the blood-brain barrier and exert their intended biological effects on intracranial tumors. This technical guide synthesizes the available preclinical data on CDK4/6 inhibitors in glioblastoma, presenting quantitative efficacy data, detailed experimental methodologies, and a depiction of the core signaling pathway to inform further research and development in this area.
The CDK4/6-Rb Signaling Pathway in Glioblastoma
The CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, including glioblastoma, hyperactivity of this pathway, often due to amplification of CDK4/6 or loss of the tumor suppressor p16/INK4A, leads to uncontrolled cell proliferation. CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing G1 cell cycle arrest.
Quantitative Data on CDK4/6 Inhibitors in Glioblastoma Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of various CDK4/6 inhibitors in glioblastoma preclinical models.
In Vitro Efficacy of CDK4/6 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| GLR2007 | U87-MG | Proliferation | 15.6 ± 2.4 | [1] |
| GLR2007 | U118-MG | Proliferation | 23.2 ± 5.2 | [1] |
| Palbociclib | GBM-L1 (PDCL) | Colony Formation | Not specified | [2][3] |
| Palbociclib | HW1 (PDCL) | Colony Formation | Not specified | [2][3] |
| Palbociclib | BAH1 (PDCL) | Colony Formation | Not specified | [2][3] |
| Palbociclib | RN1 (PDCL) | Colony Formation | Not specified | [2][3] |
| Ribociclib | Patient-Derived Lines | Cell Viability | Cytotoxic as single agent | [4][5] |
| Abemaciclib | LN229 | Sphere Formation | Significantly hindered | [6] |
PDCL: Patient-Derived Cell Line
In Vivo Efficacy of CDK4/6 Inhibitors in Glioblastoma Xenograft Models
| Compound | Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |
| GLR2007 | BALB/c nude mice | BN2289 subcutaneous xenograft | 25 mg/kg and 50 mg/kg for 21 days | 39.4% and 56.4% Tumor Growth Inhibition (TGI) respectively | [7] |
| Palbociclib | BALB/c nude mice | BN2289 subcutaneous xenograft | 25 mg/kg for 21 days | 34.0% TGI | [7] |
| Abemaciclib | BALB/c nude mice | BN2289 subcutaneous xenograft | 25 mg/kg for 21 days | 24.9% TGI | [7] |
| Palbociclib | Balb/c nude mice | GBM-L1 intracranial xenograft | Oral administration | No significant survival advantage as monotherapy | [2][3] |
| Palbociclib + RT | Balb/c nude mice | GBM-L1 intracranial xenograft | Oral palbociclib with radiation | 8-day survival advantage over control | [2][3] |
| Abemaciclib | Not Specified | Orthotopic xenografts | Not Specified | Reduced tumor growth | [6] |
RT: Radiation Therapy
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the preclinical evaluation of CDK4/6 inhibitors in glioblastoma models.
In Vitro Cell-Based Assays
-
Cell Lines and Culture:
-
Established human glioblastoma cell lines such as U87-MG and U118-MG are commonly used.[1]
-
Patient-derived cell lines (PDCLs) are also utilized to better recapitulate the heterogeneity of human GBM.[2][3]
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Proliferation and Viability Assays:
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the CDK4/6 inhibitor for a specified period (e.g., 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[1]
-
Colony Formation Assay: Cells are treated with the inhibitor and/or radiation, then seeded at a low density and allowed to grow for a period to form colonies. Colonies are then stained and counted to assess the long-term proliferative capacity.[2][3]
-
Neurosphere Growth Assay: Used for patient-derived glioblastoma lines cultured as neurospheres to assess the impact of treatment on the stem-like cell population.[4]
-
-
Cell Cycle Analysis:
-
Cells are treated with the CDK4/6 inhibitor for a defined period (e.g., 24 hours).[1]
-
They are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[2][3]
-
-
Apoptosis Assays:
In Vivo Animal Models
-
Animal Strains:
-
Tumor Implantation:
-
Subcutaneous Xenografts: Human glioblastoma cells are injected subcutaneously into the flank of the mice. Tumor volume is monitored regularly using calipers.[7]
-
Orthotopic (Intracranial) Xenografts: A more clinically relevant model where human glioblastoma cells are stereotactically injected directly into the brain of the mice. This allows for the assessment of drug efficacy in the context of the brain microenvironment and the blood-brain barrier.[2][3]
-
-
Drug Administration and Dosing:
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): For subcutaneous models, TGI is calculated as the percentage reduction in tumor volume in the treated group compared to the vehicle control group.[7]
-
Survival Analysis: For orthotopic models, the primary endpoint is typically overall survival, which is monitored and analyzed using Kaplan-Meier curves.[2][3]
-
-
Pharmacokinetic Analysis:
Conclusion and Future Directions
The preclinical data for CDK4/6 inhibitors in glioblastoma models are encouraging, demonstrating on-target activity, cell cycle arrest, and anti-proliferative effects both in vitro and in vivo. The ability of some of these compounds to penetrate the blood-brain barrier is a critical finding that supports their further clinical investigation. While monotherapy may have limitations, the synergistic effects observed when combined with radiation therapy suggest that combination strategies will be key to unlocking the full potential of this drug class in glioblastoma.
Future preclinical studies should focus on:
-
Investigating this compound: Generating specific preclinical data for this compound in a range of glioblastoma models is essential to understand its unique properties and potential advantages.
-
Combination Therapies: Exploring rational combinations of CDK4/6 inhibitors with other targeted agents, immunotherapies, and standard-of-care treatments.
-
Biomarker Discovery: Identifying predictive biomarkers of response and resistance to CDK4/6 inhibition in glioblastoma to enable patient stratification in future clinical trials.
-
Advanced Models: Utilizing more sophisticated preclinical models, such as patient-derived organoids and genetically engineered mouse models, to better predict clinical outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Scholars@Duke publication: Combination of palbociclib and radiotherapy for glioblastoma. [scholars.duke.edu]
- 3. Combination of palbociclib and radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abemaciclib impairs glioblastoma sphere formation by targeting the GSK3β-mediated transcriptional regulation of CD44 and TCF7L2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Cimpuciclib Tosylate: A Potential Next-Generation CDK4/6 Inhibitor for Melanoma Treatment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. The cyclin-dependent kinase 4/6 (CDK4/6) pathway is frequently dysregulated in melanoma, making it a prime target for therapeutic intervention. Cimpuciclib tosylate, a highly selective and potent CDK4 inhibitor, has demonstrated promising preclinical anti-tumor activity. While direct clinical data for this compound in melanoma is not yet available, its mechanism of action aligns with the validated therapeutic strategy of CDK4/6 inhibition in this malignancy. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available preclinical data, and the broader context of CDK4/6 inhibition in melanoma, offering a valuable resource for researchers and drug development professionals exploring its potential in this indication.
Introduction to this compound
This compound is a small molecule inhibitor of cyclin-dependent kinase 4 (CDK4). Its high selectivity and potency distinguish it as a promising candidate for targeted cancer therapy. The inhibition of CDK4 disrupts the cell cycle, leading to a halt in proliferation of cancer cells that are dependent on this pathway.
Mechanism of Action: Targeting the Core of Cell Cycle Dysregulation in Melanoma
The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, including a high percentage of melanomas, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound selectively inhibits CDK4, thereby preventing the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for DNA replication and cell cycle progression, ultimately inducing G1 cell cycle arrest.
Cimpuciclib Tosylate: A Preclinical and Mechanistic Overview of a Novel CDK4 Inhibitor for CDK4-Dysregulated Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclin-dependent kinase 4 (CDK4) plays a pivotal role in cell cycle progression, and its dysregulation is a hallmark of numerous cancers. The CDK4/Cyclin D complex, in particular, is a critical driver of the G1 to S phase transition. Consequently, selective inhibition of CDK4 presents a promising therapeutic strategy for cancers characterized by an overactive CDK4/Cyclin D/retinoblastoma (Rb) pathway. Cimpuciclib tosylate (SPH6162) has emerged as a potent and highly selective small molecule inhibitor of CDK4, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental methodologies for this compound, aimed at researchers and professionals in the field of oncology drug development.
Mechanism of Action: Targeting the Core of Cell Cycle Dysregulation
This compound functions as a highly selective inhibitor of cyclin-dependent kinase 4 (CDK4). Its primary mechanism of action is the disruption of the CDK4/Cyclin D/Rb signaling pathway, which is frequently hyperactivated in various cancer types.
In normal cell cycle progression, the binding of D-type cyclins to CDK4 forms an active kinase complex. This complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA synthesis.
In CDK4-dysregulated cancers, this process is uncontrolled, leading to aberrant cell proliferation. This compound competitively binds to the ATP-binding pocket of CDK4, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, resulting in a G1 cell cycle arrest and the inhibition of tumor cell proliferation.
The high selectivity of this compound for CDK4 is a key characteristic, suggesting a potentially favorable therapeutic window with reduced off-target effects compared to less selective CDK inhibitors.
Caption: this compound inhibits the CDK4/Cyclin D complex, preventing Rb phosphorylation and halting G1/S cell cycle progression.
Preclinical Activity of this compound
The preclinical development of this compound has demonstrated its potent and selective inhibitory activity against CDK4 and its anti-tumor effects in both in vitro and in vivo models.
In Vitro Activity
This compound has shown high selectivity for CDK4 in enzymatic assays. In cellular assays, it has demonstrated potent anti-proliferative effects in cancer cell lines with known CDK4 pathway dysregulation.
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| Enzymatic Assay | CDK4 | IC50 | 0.49 nM | [1][2] |
| Cell Proliferation Assay | colo205 (Colon Cancer) | IC50 | 141.2 nM | [1][3] |
In Vivo Activity
In vivo studies using a colo205 colon cancer xenograft model in mice have shown significant tumor growth inhibition upon oral administration of this compound.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Colo205 tumor-bearing mice | colo205 | 50 mg/kg Cimpuciclib | Oral gavage, twice a week | 93.63% tumor growth inhibition | [4] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and mice have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Cimpuciclib. The results indicate that the compound has a slow metabolic rate and maintains a high concentration in plasma.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng/mL·h) | t1/2 (h) | Reference |
| Rats | 5 mg/kg | Oral | 559.7 | 6 | 5414 | 2.4 | [3] |
| Mice | 50 mg/kg | Oral | 7960 | 1 | 136782 | 14.8 | [3] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections describe generalized, standard methodologies for the key experiments cited, providing a framework for understanding the data generated.
Caption: A generalized workflow for the preclinical evaluation of a CDK4 inhibitor like this compound.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4.
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP and a suitable substrate (e.g., a synthetic peptide derived from Rb protein).
-
This compound stock solution (in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the CDK4/Cyclin D1 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
-
Cell Proliferation Assay (MTT Assay - Generalized Protocol)
Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line (e.g., colo205).
-
Reagents and Materials:
-
Colo205 cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed colo205 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study (Generalized Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animals and Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Colo205 cells.
-
Matrigel (or similar).
-
This compound formulation suitable for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant colo205 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to the predetermined dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Preclinical Pharmacokinetic Study (Generalized Protocol)
Objective: To determine the pharmacokinetic profile of this compound in rodents.
-
Animals and Materials:
-
Rats and/or mice.
-
This compound formulation for oral and intravenous administration.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Administer a single dose of this compound to the animals via the oral or intravenous route.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them frozen until analysis.
-
Develop and validate a bioanalytical method (e.g., LC-MS/MS) for the quantification of Cimpuciclib in plasma.
-
Analyze the plasma samples to determine the concentration of Cimpuciclib at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound (SPH6162). The development of this compound appears to be in the preclinical stage.
Conclusion
This compound is a potent and selective CDK4 inhibitor with promising preclinical anti-tumor activity in a CDK4-dysregulated cancer model. Its mechanism of action, centered on the induction of G1 cell cycle arrest, provides a strong rationale for its development as a targeted therapy. The available in vitro and in vivo data, along with its favorable pharmacokinetic profile in animal models, support its potential as a clinical candidate. Further investigation across a broader range of CDK4-dysregulated cancer types is warranted to fully elucidate its therapeutic potential. This technical guide summarizes the core preclinical findings and provides a framework of the experimental methodologies used to evaluate this novel CDK4 inhibitor, serving as a valuable resource for the cancer research and drug development community.
References
Unveiling the Off-Target Landscape of Cimpuciclib Tosylate: A Technical Guide to Early-Stage Research
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the off-target effects of Cimpuciclib tosylate, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). While Cimpuciclib has demonstrated high potency for its intended targets, a thorough understanding of its broader kinase interaction profile is critical for predicting potential side effects and identifying opportunities for therapeutic expansion.
As of the latest available public information, comprehensive off-target screening data for this compound is not widely available. Therefore, this document outlines the established experimental protocols and conceptual frameworks necessary to conduct such an investigation, drawing upon industry-standard methodologies for kinase inhibitor profiling.
On-Target Activity of this compound
This compound is designed to selectively inhibit CDK4 and CDK6, key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The known on-target inhibitory concentrations (IC50) and cellular anti-proliferative effects of Cimpuciclib are summarized below.
| Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| CDK4 | 0.49 | Colo205 | 141.2 | [1][2] |
| CDK6 | 9.56 | [2] |
The Canonical CDK4/6 Signaling Pathway
Cimpuciclib exerts its therapeutic effect by inhibiting the phosphorylation of the Retinoblastoma protein (Rb) by the Cyclin D-CDK4/6 complex.[3][5] This action prevents the release of the E2F transcription factor, thereby halting cell cycle progression from the G1 to the S phase.[3][6] Understanding this primary mechanism is fundamental to differentiating on-target from potential off-target effects.
Methodologies for Off-Target Profiling
A comprehensive assessment of this compound's off-target effects requires a multi-pronged approach, combining biochemical and cell-based assays. The following sections detail the standard experimental protocols that should be employed.
Biochemical Kinase Profiling
Large-scale kinase screening panels are the cornerstone of off-target identification. These assays quantify the interaction of a compound with a broad range of purified kinases.
Experimental Protocol: Kinome Scan
-
Assay Principle: A competition-based binding assay is utilized. Kinases are tagged (e.g., with DNA) and incubated with the test compound (this compound) and an immobilized, broad-spectrum kinase inhibitor. The amount of tagged kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Procedure:
-
A library of several hundred purified human kinases is arrayed.
-
Each kinase is incubated with this compound at one or more concentrations (e.g., 1 µM and 10 µM for initial screening).
-
An immobilized ligand is introduced to capture kinases not bound by Cimpuciclib.
-
The amount of kinase bound to the immobilized ligand is quantified, typically by quantitative PCR (qPCR) of the DNA tag.
-
Results are expressed as a percentage of a DMSO control, with lower percentages indicating stronger binding.
-
-
Data Analysis: Hits (kinases showing significant inhibition) are typically defined by a threshold (e.g., >90% inhibition at 1 µM). For these hits, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value.
Cell-Based Off-Target Validation
Biochemical hits must be validated in a cellular context to confirm their physiological relevance. Cellular thermal shift assays (CETSA) and phospho-proteomics are powerful methods for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: The binding of a ligand (this compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure:
-
Intact cells are treated with this compound or a vehicle control (DMSO).
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins.
-
The abundance of a specific protein of interest (a potential off-target identified from the kinome scan) in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of Cimpuciclib indicates target engagement.
Experimental Protocol: Phospho-proteomics
-
Assay Principle: This method provides a global view of changes in protein phosphorylation in response to drug treatment, offering insights into the downstream signaling consequences of off-target inhibition.
-
Procedure:
-
A relevant cell line is treated with this compound at various concentrations and time points.
-
Cells are lysed, and proteins are digested into peptides.
-
Phosphopeptides are enriched using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
The enriched phosphopeptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Quantitative analysis of the phosphoproteome reveals signaling pathways that are modulated by Cimpuciclib treatment. Downregulation of phosphorylation on a known substrate of a potential off-target kinase provides strong evidence of cellular engagement.
Hypothetical Off-Target Signaling
Should kinome profiling reveal off-target interactions, it is crucial to map these to their respective signaling pathways to understand the potential biological consequences. For instance, if Cimpuciclib were found to inhibit a hypothetical "Kinase X" involved in a pro-survival pathway, this could represent a beneficial off-target effect. Conversely, inhibition of a kinase essential for normal cellular function could indicate a potential for toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cimpuciclib Tosylate: An In-Depth Technical Guide for Basic Cell Cycle Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cimpuciclib tosylate, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), for its application in basic cell cycle research. This document details its mechanism of action, provides quantitative data on its activity, and offers detailed experimental protocols for its use in key cell cycle assays.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for CDK4, a key regulator of the cell cycle.[1][2][3] Its potent inhibitory activity makes it a valuable tool for investigating the intricate mechanisms of cell cycle control, particularly the G1 phase and the G1/S transition. Dysregulation of the CDK4/Cyclin D pathway is a hallmark of many cancers, making selective inhibitors like this compound crucial for both basic research and preclinical studies.[4][5][6][7]
Mechanism of Action: Targeting the G1/S Checkpoint
The progression of eukaryotic cells through the cell cycle is orchestrated by the sequential activation of a series of cyclin-dependent kinases (CDKs). In the G1 phase, the formation of the Cyclin D-CDK4 complex is a critical event that drives the cell towards DNA synthesis (S phase).[4][6] This complex phosphorylates the Retinoblastoma protein (pRb), a tumor suppressor that, in its hypophosphorylated state, binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry.
Phosphorylation of pRb by the Cyclin D-CDK4 complex leads to its inactivation and the release of E2F, allowing for the transcription of target genes that are essential for DNA replication and cell cycle progression.[1][8][9] this compound exerts its effect by selectively binding to and inhibiting the kinase activity of CDK4. This prevents the phosphorylation of pRb, maintaining it in its active, growth-suppressive state. Consequently, E2F remains sequestered, transcription of S-phase genes is blocked, and the cell cycle is arrested in the G1 phase.[4][5][7]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Source |
| CDK4 | 0.49 | [1][2][3] |
| CDK6 | 9.56 | [3] |
Table 2: In Vitro Anti-proliferative and In Vivo Efficacy
| Cell Line | Assay | IC₅₀ (nM) / Effect | Treatment Details | Source |
| Colo205 | Cell Proliferation | 141.2 | 6 days incubation | [1][2][3] |
| Colo205 Xenograft | Tumor Growth Inhibition | 93.63% | 50 mg/kg, oral gavage, twice a week | [1][2] |
Table 3: Pharmacokinetic Profile
| Animal Model | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng/mL•h) | t₁/₂ (h) | Source |
| Rats | 5 mg/kg (oral) | 559.7 | 6 | 5414 | 2.4 | [1][2] |
| Mice (Colo205 tumor-bearing) | 50 mg/kg (oral) | 7960 | 1 | 136782 | 14.8 | [1][2] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.
In Vitro CDK4 Kinase Assay
This protocol describes a radiometric filter-binding assay to determine the IC₅₀ of this compound against the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex
-
GST-tagged Retinoblastoma protein (Rb) C-terminal fragment (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the CDK4/Cyclin D1 enzyme, GST-Rb substrate, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on a cancer cell line, such as Colo205.
Materials:
-
Colo205 cells (or other suitable cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Harvest and count cells, then seed them into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired duration (e.g., 6 days).[1][2][3]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Rb Phosphorylation
This protocol provides a method to assess the effect of this compound on the phosphorylation of Rb at CDK4-specific sites (e.g., Ser780, Ser795).
Materials:
-
Cell line of interest (e.g., Colo205)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780 or Ser795), anti-total-Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-total-Rb and anti-β-actin antibodies to confirm equal loading.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Plate cells and treat them with this compound or DMSO for the desired time.
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be expected.
In Vivo Efficacy in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Colo205 cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Colo205 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage according to the desired schedule (e.g., twice a week).[1][2]
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor body weight regularly.
-
Continue treatment until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice, excise the tumors, and record their weights.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Conclusion
This compound is a highly potent and selective CDK4 inhibitor that serves as an invaluable research tool for dissecting the mechanisms of cell cycle control. Its ability to induce a robust G1 cell cycle arrest allows for detailed studies of the G1/S checkpoint and the downstream consequences of CDK4 inhibition. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their basic cell cycle research endeavors.
References
- 1. pnas.org [pnas.org]
- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin D1/Cdk4 regulates retinoblastoma protein-mediated cell cycle arrest by site-specific phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypo-phosphorylation of the retinoblastoma protein (pRb) by cyclin D:Cdk4/6 complexes results in active pRb - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Pharmacokinetic Profile of Cimpuciclib Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available preclinical pharmacokinetic data on Cimpuciclib tosylate, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models is crucial for its continued development as a potential therapeutic agent. This document summarizes key pharmacokinetic parameters, outlines experimental methodologies based on available information, and visualizes the relevant biological pathway and experimental workflows.
Pharmacokinetic Parameters of this compound in Animal Models
The in vivo pharmacokinetic profile of this compound has been characterized in both rat and mouse models following oral administration. The compound demonstrates a slow metabolic rate and maintains a high concentration in plasma.[1][2] Key pharmacokinetic parameters are summarized in the table below for easy comparison.
| Parameter | Rat | Mouse |
| Dose (mg/kg) | 5 | 50 |
| Administration Route | Oral | Oral |
| Cmax (ng/mL) | 559.7 | 7960 |
| Tmax (h) | 6 | 1 |
| AUC0-24 (ng/mL•h) | 5414 | 136782 |
| t1/2 (h) | 2.4 | 14.8 |
| Data sourced from publicly available information from commercial suppliers.[1][2] |
Experimental Protocols
While detailed experimental protocols from primary peer-reviewed literature are not publicly available for this compound, the following outlines the general methodology based on the available data from suppliers.[1][2]
In Vivo Pharmacokinetic Studies
-
Animal Models: The studies were conducted in rats and colo205 tumor-bearing mice.[1][2]
-
Dosing and Administration:
-
Data Analysis: The plasma concentrations of this compound over time were analyzed to determine the key pharmacokinetic parameters: maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve from 0 to 24 hours (AUC0-24), and elimination half-life (t1/2).[1][2]
Note: Specific details regarding the vehicle used for formulation, the strain and sex of the animals, the number of animals per group, the precise blood sampling time points, and the bioanalytical method for drug quantification in plasma are not specified in the publicly available sources. For a comprehensive understanding, these details would be required from a formal study report.
Visualizing Key Pathways and Processes
To better illustrate the context of this compound's action and evaluation, the following diagrams, created using the DOT language, depict its mechanism of action and a typical experimental workflow for preclinical pharmacokinetic studies.
References
Methodological & Application
Cimpuciclib Tosylate: Solubility and Preparation for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3][4][5] Its efficacy in preclinical studies highlights its potential as an anti-tumor agent.[1][2][4] This document provides detailed protocols for the solubilization of this compound and its preparation for use in various in vitro assays, along with a summary of its solubility characteristics and a diagram of its target signaling pathway.
Introduction to this compound
Cimpuciclib is a small molecule drug that functions as a cyclin-dependent kinase inhibitor.[6] Specifically, this compound is a selective inhibitor of CDK4 with a reported IC50 of 0.49 nM.[1][3][4][5] By inhibiting CDK4, Cimpuciclib effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for the G1 to S phase transition in the cell cycle.[7][8][9][10] This mechanism of action leads to cell cycle arrest and inhibition of tumor cell proliferation. For instance, it has been shown to inhibit the proliferation of Colo205 cells with an IC50 of 141.2 nM.[1][2][4] The tosylate salt form of Cimpuciclib generally offers improved water solubility and stability compared to the free base.[2]
Solubility Data
Proper dissolution is critical for accurate and reproducible results in in vitro experiments. This compound exhibits good solubility in dimethyl sulfoxide (DMSO). The following table summarizes the known solubility data.
| Solvent | Concentration | Notes |
| DMSO | 200 mg/mL (279.78 mM) | Ultrasonic assistance may be required for complete dissolution.[4] |
Note: It is recommended to always use high-purity, anhydrous DMSO for the preparation of stock solutions.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can then be used for further dilutions.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh out a specific amount of this compound powder (e.g., 1 mg, 5 mg, or 10 mg) and place it into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / 714.85 g/mol ) * 100,000
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle heating to 37°C can also aid in dissolution.[4]
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
-
Long-term storage: Store the DMSO stock solution at -80°C for up to 6 months.[1][5]
-
Short-term storage: For frequent use, the stock solution can be stored at -20°C for up to 1 month.[1]
Always ensure the storage tubes are tightly sealed to prevent moisture absorption.[1]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a series of serial dilutions in cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium.
-
Further serial dilutions can be made from this intermediate dilution to generate a range of concentrations for dose-response studies.
-
Always prepare fresh working solutions from the stock solution for each experiment to ensure consistency and accuracy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK4 signaling pathway targeted by Cimpuciclib and the experimental workflow for its preparation.
Figure 1: Cimpuciclib inhibits the active Cyclin D-CDK4 complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. p27 Allosterically Activates Cyclin-Dependent Kinase 4 and Antagonizes Palbociclib Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Cimpuciclib Tosylate Treatment of Cancer Cell Lines
For Research Use Only
Introduction
Cimpuciclib tosylate is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1][2] CDK4, in complex with D-type cyclins, plays a crucial role in the G1 phase of the cell cycle, promoting the transition to the S phase where DNA replication occurs.[3][4] Dysregulation of the CDK4/Cyclin D/Retinoblastoma (Rb) signaling pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[5] this compound exerts its anti-tumor activity by inhibiting CDK4, thereby preventing the phosphorylation of Rb, which in turn maintains the G1/S checkpoint and induces cell cycle arrest.[3]
These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, including methods for assessing cell viability, analyzing protein expression by western blot, and determining cell cycle distribution.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 (nM) | Assay Conditions |
| CDK4 | - | 0.49 | Enzymatic Assay |
| Colo205 | Human Colorectal Carcinoma | 141.2 | 6-day cell proliferation assay |
Note: Publicly available data on the IC50 values of this compound in other cancer cell lines is limited. Researchers are encouraged to determine the IC50 for their specific cell lines of interest.
Signaling Pathway
Caption: CDK4/Cyclin D/Rb Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Caption: Workflow for a typical cell viability assay.
Materials:
-
Complete growth medium
-
This compound
-
96-well clear or opaque-bottom plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours to 6 days).[1][2]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.[6][7]
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of Rb and the expression of cell cycle-related proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-Cyclin D1, anti-CDK4, and a loading control like anti-β-actin)[8][9][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser807/811) without significantly affecting the total Rb, CDK4, or Cyclin D1 protein levels in the short term.[8][9][10]
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for a desired time (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Outcome: As a CDK4 inhibitor, this compound is expected to induce a G1 phase cell cycle arrest, resulting in an increased percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Cyclin D/Cdk4 - Wikipedia [en.wikipedia.org]
- 4. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stapled peptide targeting the CDK4/Cyclin D interface combined with Abemaciclib inhibits KRAS mutant lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Cell-Cycle Regulatory Proteins pRb, Cyclin D1, and p53 Is Not Associated with Recurrence Rates of Equine Sarcoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiple effects of CDK4/6 inhibition in cancer: From cell cycle arrest to immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.lih.lu [researchportal.lih.lu]
Application Notes and Protocols for Western Blot Analysis of pRb after Cimpuciclib Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1] The primary mechanism of action of CDK4, in complex with Cyclin D, is the phosphorylation of the Retinoblastoma protein (pRb).[2] Phosphorylation of pRb leads to its inactivation, releasing the transcription factor E2F to promote the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[3][4] By inhibiting CDK4, this compound is expected to decrease the phosphorylation of pRb, thereby maintaining pRb in its active, growth-suppressive state and inducing G1 cell cycle arrest.[5][6]
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of CDK inhibitors like this compound. This application note provides a detailed protocol for the analysis of total and phosphorylated pRb levels in cell lysates following treatment with this compound, enabling researchers to quantify the dose-dependent effects of the compound on this critical cell cycle checkpoint.
Principle of the Assay
This protocol describes the detection of total Retinoblastoma protein (pRb) and its phosphorylated forms (specifically at key CDK4/6 phosphorylation sites such as Serine 780 and Serine 807/811) by Western blot analysis. Cells are treated with varying concentrations of this compound. Following treatment, cells are lysed, and the total protein is quantified. Equal amounts of protein are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with specific primary antibodies against total pRb and phospho-pRb. The binding of a horseradish peroxidase (HRP)-conjugated secondary antibody allows for chemiluminescent detection of the proteins of interest. Densitometric analysis of the resulting bands allows for the quantification of the change in pRb phosphorylation relative to the total pRb levels, providing a measure of this compound's inhibitory activity.
Data Presentation
The following table summarizes the known quantitative data for this compound and provides a template for presenting experimental results from a Western blot analysis of pRb phosphorylation.
| Parameter | Value | Cell Line | Comments |
| This compound IC50 (CDK4) | 0.49 nM | N/A | In vitro biochemical assay.[1] |
| This compound IC50 (Cell Proliferation) | 141.2 nM | Colo205 | 6-day proliferation assay.[1] |
| Experimental: this compound EC50 (pRb Phosphorylation Inhibition) | e.g., 100 nM | e.g., MCF-7 | Example data: To be determined experimentally. This value represents the concentration of this compound that causes a 50% reduction in the ratio of phosphorylated pRb to total pRb. |
| Experimental: Timepoint of Maximal pRb Dephosphorylation | e.g., 24 hours | e.g., MCF-7 | Example data: To be determined by a time-course experiment. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound in the G1/S cell cycle checkpoint.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of pRb phosphorylation.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line with intact Rb signaling (e.g., MCF-7, T47D, or other Rb-positive lines).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Tris-Glycine SDS-PAGE Gels.
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when using phospho-specific antibodies, as casein is a phosphoprotein and can cause high background.[7]
-
Primary Antibodies:
-
Rabbit anti-phospho-pRb (Ser780) antibody.
-
Rabbit anti-phospho-pRb (Ser807/811) antibody.
-
Mouse anti-total pRb antibody.[7]
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.[7]
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: Capable of detecting chemiluminescence.
Step-by-Step Protocol
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.
2. Cell Lysis and Protein Quantification: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 100-150 µL for a well in a 6-well plate). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder. e. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting: a. Wash the membrane briefly with TBST to remove Ponceau S. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution. d. The next day, wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. After imaging for the phospho-protein, the membrane can be stripped and re-probed for total pRb and a loading control (e.g., β-actin). d. Quantify the band intensities using densitometry software (e.g., ImageJ). e. For each sample, calculate the ratio of the phospho-pRb signal to the total pRb signal. Normalize this ratio to the vehicle-treated control to determine the percent inhibition of pRb phosphorylation at each concentration of this compound.
Conclusion
This application note provides a comprehensive framework for assessing the cellular activity of this compound by Western blot analysis of pRb phosphorylation. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data, contributing to a clearer understanding of the compound's mechanism of action and its potential as a therapeutic agent. The provided diagrams and data table structure offer a clear and concise way to visualize and present the experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase-mediated phosphorylation of RBP1 and pRb promotes their dissociation to mediate release of the SAP30·mSin3·HDAC transcriptional repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle-dependent phosphorylation of pRb-like protein in root meristem cells of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pRb phosphorylation and cell-cycle progression by a 20-residue peptide derived from p16CDKN2/INK4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Cycle Therapeutics Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis with Propididium Iodide (PI) Staining after Cimpuciclib Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Specifically, the CDK4/cyclin D complex is a key driver of the G1 to S phase transition.[3] It phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the expression of genes necessary for DNA replication.[3][4] By inhibiting CDK4, this compound prevents Rb phosphorylation, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[4][5]
This document provides a detailed protocol for analyzing the cell cycle effects of this compound using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and the determination of cell cycle distribution.[6]
Principle of the Assay
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2n and 4n.
-
G2/M phase: Cells have a doubled (4n) DNA content, having completed DNA replication and preparing for mitosis.
By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and assess the efficacy of the drug in inducing G1 arrest.
Data Presentation
The following table summarizes the expected quantitative data from a cell cycle analysis experiment using a cancer cell line treated with this compound. The data is presented as the mean percentage of cells in each cell cycle phase ± standard deviation (SD) from three independent experiments.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 10 | 58.7 ± 2.5 | 25.1 ± 1.8 | 16.2 ± 1.1 |
| This compound | 50 | 75.3 ± 3.2 | 12.9 ± 1.3 | 11.8 ± 0.9 |
| This compound | 100 | 88.1 ± 2.8 | 5.6 ± 0.7 | 6.3 ± 0.5 |
Note: This data is representative and the actual percentages may vary depending on the cell line, drug concentration, and incubation time.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture a cancer cell line of interest (e.g., MCF-7, HCT116) in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
Cell Harvest and Fixation
-
After the treatment period, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Transfer the cell suspension to a flow cytometry tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol without disturbing the cell pellet.
-
Wash the cells once with 2 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution by gating on the cell population and creating a histogram of PI fluorescence intensity.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CDK4, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cimpuciclib Tosylate in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cimpuciclib tosylate, a selective CDK4/6 inhibitor, in in vivo mouse xenograft studies. The information is intended to guide researchers in designing and executing preclinical efficacy studies.
Introduction
This compound is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), key regulators of the cell cycle.[1][2][3][4] Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a common event in many cancers, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, this compound can induce G1 cell cycle arrest and suppress tumor growth. These notes provide data and protocols for its application in a preclinical mouse xenograft model.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Notes |
| CDK4 IC₅₀ | 0.49 nM | N/A | Biochemical assay demonstrating high potency for the target kinase.[1][2][3][4] |
| Cell Proliferation IC₅₀ | 141.2 nM | Colo205 | Demonstrates cellular activity in a human colorectal cancer cell line.[1][2][3][4] |
Table 2: Pharmacokinetic Profile of this compound in Rodents
| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng/mL•h) | t₁/₂ (h) |
| Mouse | 50 mg/kg | 7960 | 1 | 136782 | 14.8 |
| Rat | 5 mg/kg | 559.7 | 6 | 5414 | 2.4 |
| Data from MedChemExpress and GlpBio.[1][2][3][4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Frequency | Key Outcome |
| Nude Mice | Colo205 (human colorectal adenocarcinoma) | 50 mg/kg | Oral gavage | Twice a week | 93.63% tumor growth inhibition.[1][2][4] |
Signaling Pathway
This compound targets the CDK4/6-Cyclin D-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4/6. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for DNA replication and entry into the S phase. This compound inhibits the kinase activity of CDK4/6, preventing Rb phosphorylation and thereby causing cell cycle arrest in the G1 phase.
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo mouse xenograft study using this compound.
I. Animal Model and Husbandry
-
Animal Strain: Athymic Nude (nu/nu) or other immunocompromised mice are commonly used for xenograft studies to prevent rejection of human tumor cells.
-
Age/Weight: Mice should be 6-8 weeks old and weigh approximately 20-25 grams at the start of the study.
-
Housing: House mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food and water available ad libitum. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures.
II. Cell Culture and Tumor Implantation
-
Cell Line: Use a human cancer cell line of interest, such as Colo205 for colorectal cancer.
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse using a 27-gauge needle.
III. Experimental Workflow
Caption: A typical workflow for an in vivo mouse xenograft efficacy study.
IV. Drug Formulation and Administration
-
Formulation: Prepare this compound for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. The drug should be formulated fresh daily or as stability allows.
-
Dosage: Based on available data, a starting dose of 50 mg/kg is recommended for efficacy studies in mice.[1][2][4] Dose-response studies may be conducted to determine the optimal dose.
-
Administration: Administer the formulated this compound or vehicle control via oral gavage using an appropriate-sized gavage needle. The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).
V. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of general health and potential drug toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Disclaimer
This document is intended for research use only. The provided protocols are a general guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
Application Notes and Protocols for Cimpuciclib Tosylate in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3][4] It exhibits strong anti-tumor activity by inducing G1 cell cycle arrest.[5] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using common in vitro assays, with a special focus on selecting the appropriate methodology for this class of compounds.
Mechanism of Action: this compound selectively inhibits CDK4 and CDK6 with high potency (IC50 values of 0.49 nM and 9.56 nM, respectively).[1][2][4] In the cell cycle, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining the Rb-E2F complex and thereby arresting cells in the G1 phase.
Data Presentation: Anti-proliferative Activity of CDK4/6 Inhibitors
Quantitative data on the efficacy of this compound and other CDK4/6 inhibitors are summarized below. It is important to note that the sensitivity of different cell lines to CDK4/6 inhibition can vary significantly based on their genetic background, such as Rb status (Rb-deficient cells are typically resistant).[6]
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Colo205 (Colon Carcinoma) | Not Specified | 141.2 | [1][2][4] |
| Palbociclib | MB453 (Breast Cancer) | Not Specified | 106 | [6] |
| Palbociclib | MB231 (Breast Cancer) | Not Specified | 285 | [6] |
| Palbociclib | MDA-MB-435 (Breast Carcinoma) | Not Specified | 66 | [7] |
| Ribociclib | Caki-2 (Renal Cell Carcinoma) | Proliferation Assay | 76 | [8] |
| Ribociclib | ACHN (Renal Cell Carcinoma) | Proliferation Assay | 110 | [8] |
| Abemaciclib | A549 (Non-Small Cell Lung Cancer) | Generational Inhibition | 12 | [9] |
| Abemaciclib | MCF7 (Breast Cancer) | Generational Inhibition | 33 | [9] |
Critical Consideration: Choosing the Right Proliferation Assay
Standard metabolic assays, such as the MTT assay, may produce misleading results when evaluating CDK4/6 inhibitors.[10] This is because these inhibitors can induce a G1 arrest where cells stop dividing but continue to grow in size, leading to an increase in metabolic activity that does not correlate with cell number.[10] Therefore, assays that directly measure DNA synthesis (e.g., BrdU) or cell number (e.g., direct cell counting, DNA content-based fluorescence) are more appropriate for accurately assessing the anti-proliferative effects of this compound.
Experimental Protocols
MTT Cell Proliferation Assay (Use with Caution)
This protocol is provided for context but is not the recommended method for assessing the anti-proliferative effects of CDK4/6 inhibitors.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
BrdU Cell Proliferation Assay (Recommended)
Principle: The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that measures DNA synthesis. BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells during the S-phase. Incorporated BrdU is then detected using an anti-BrdU antibody.[11]
Materials:
-
This compound
-
BrdU labeling solution (10 µM in complete medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well plates
-
Complete cell culture medium
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 24-48 hours.
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well and incubate for 2-4 hours. The optimal incubation time will depend on the cell doubling time.
-
Fixation and Denaturation: Aspirate the medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Detection: Wash the wells. Add 100 µL of TMB substrate and incubate until color develops. Add 100 µL of stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
Hoechst 33342-Based Cell Proliferation Assay (Recommended Alternative)
Principle: This assay uses the fluorescent DNA stain Hoechst 33342 to quantify the total amount of DNA, which is directly proportional to the cell number.[12]
Materials:
-
This compound
-
Hoechst 33342 solution (1 mg/mL stock in water)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Black, clear-bottom 96-well plates
-
Complete cell culture medium
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 24-72 hours.
-
Cell Lysis and Staining: Aspirate the medium. Add 100 µL of lysis buffer containing Hoechst 33342 (final concentration 1-5 µg/mL) to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[13][14]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cell proliferation in microculture using Hoechst 33342 for the rapid semiautomated microfluorimetric determination of chromatin DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for Inducing Senescence in Primary Cells with Cimpuciclib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimpuciclib tosylate is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3][4] The primary role of the CDK4/Cyclin D complex is to phosphorylate the Retinoblastoma (Rb) protein, a critical step for cell cycle progression from G1 to S phase. Inhibition of CDK4 by this compound mimics the natural activity of endogenous CDK inhibitors like p16INK4a, leading to a stable G1 cell cycle arrest.[5] This sustained arrest is a hallmark of cellular senescence, a terminal cell fate characterized by a lack of proliferation and the secretion of a specific profile of signaling molecules known as the Senescence-Associated Secretory Phenotype (SASP).[5][6]
While specific data on the use of this compound to induce senescence in primary cells is not yet widely published, its mechanism of action as a selective CDK4 inhibitor strongly supports this application. Other well-characterized CDK4/6 inhibitors, such as palbociclib and abemaciclib, are routinely used to induce a senescent state in various cell types, including primary cells.[7][8] This process is valuable for studying the roles of senescent cells in aging, cancer, and other age-related diseases, as well as for developing senolytic therapies.
These application notes provide a generalized framework and protocols for utilizing this compound to induce and characterize senescence in primary cell cultures. Researchers should note that optimal concentrations and treatment durations will need to be empirically determined for each specific primary cell type.
Signaling Pathway of this compound in Senescence Induction
Caption: this compound inhibits the CDK4/Cyclin D complex, preventing Rb phosphorylation and inducing senescence.
Quantitative Data Summary
The following table summarizes key quantitative readouts to confirm the induction of senescence in primary cells treated with this compound. The values provided are illustrative examples, and actual results will vary depending on the cell type and experimental conditions.
| Parameter | Assay Method | Control (Vehicle) | This compound | Expected Outcome |
| Cell Proliferation | EdU Incorporation / Ki67 Staining | >80% positive | <10% positive | Significant decrease |
| Cell Cycle Arrest | Flow Cytometry (DNA content) | Normal Distribution | >90% in G1 phase | G1 phase accumulation |
| SA-β-gal Activity | Cytochemical Staining | <5% positive cells | >70% positive cells | Significant increase |
| p16INK4a Expression | qPCR / Immunofluorescence | Basal level | >5-fold increase | Upregulation |
| p21WAF1/Cip1 Expression | qPCR / Immunofluorescence | Basal level | >3-fold increase | Upregulation |
| Lamin B1 Expression | Western Blot / Immunofluorescence | 100% | <40% | Downregulation |
| SASP Factor (e.g., IL-6) | ELISA / qPCR | Basal level | >10-fold increase | Significant increase |
Experimental Workflow for Senescence Induction and Analysis
Caption: General experimental workflow for inducing and validating senescence in primary cells using this compound.
Detailed Experimental Protocols
Protocol 1: Induction of Senescence in Primary Cells with this compound
This protocol describes a general method for treating primary human fibroblasts with this compound to induce senescence.
Materials:
-
Primary human cells (e.g., IMR-90 or BJ fibroblasts) at a low passage number
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile tissue culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed primary cells in 6-well plates at a density that allows for several population doublings (e.g., 5 x 104 cells/well). Allow cells to adhere and resume proliferation for 24 hours.
-
Treatment Initiation:
-
Dilute the 10 mM this compound stock solution in pre-warmed complete growth medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for senescence induction without causing toxicity (a suggested starting range is 100 nM to 2 µM).
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Incubation: Incubate the cells for 6 to 10 days. Senescence is a slow process, and stable arrest typically requires prolonged treatment.
-
Maintenance: Change the medium with freshly prepared this compound or vehicle every 2-3 days to ensure a consistent concentration of the inhibitor.
-
Verification of Proliferative Arrest: After the treatment period, cells can be washed, and fresh medium without the inhibitor can be added to confirm the stability of the cell cycle arrest. Senescent cells will not re-enter the cell cycle.
-
Harvesting: After the incubation period, cells are ready for analysis using the protocols below.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay detects the activity of β-galactosidase at a suboptimal pH (6.0), which is characteristic of senescent cells.
Materials:
-
Treated and control cells in culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde / 0.2% glutaraldehyde in PBS
-
Staining Solution (pH 6.0):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Staining: Add 1 mL of Staining Solution to each well. Ensure the cells are completely covered.
-
Incubation: Incubate the plates at 37°C (without CO2) for 12-24 hours. Protect from light. Check for the development of a blue color periodically.
-
Imaging: After incubation, remove the staining solution and add PBS to the wells. Image the cells using a bright-field microscope. Senescent cells will appear blue.
-
Quantification: Count the number of blue cells and the total number of cells in several random fields of view to determine the percentage of SA-β-gal positive cells.
Protocol 3: Immunofluorescence for Senescence Markers (p16INK4a, p21WAF1/Cip1)
This protocol allows for the visualization and quantification of key senescence-associated proteins.
Materials:
-
Treated and control cells grown on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA / 0.1% Tween-20 in PBS
-
Primary antibodies (e.g., anti-p16INK4a, anti-p21WAF1/Cip1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells on coverslips with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Wash: Wash three times with PBS.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS, then incubate with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate overnight at 4°C.
-
Wash: Wash three times with PBS.
-
Secondary Antibody: Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstain: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Quantify the fluorescence intensity per cell using appropriate software (e.g., ImageJ).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to confirm that this compound induces a G1 phase cell cycle arrest.
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Cell Pellet: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software. A significant increase in the G1 peak indicates a G1 cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. embopress.org [embopress.org]
Application Note: Evaluating Cell Line Stability and Acquired Resistance Under Long-Term Cimpuciclib Tosylate Exposure
Introduction
Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3] Its mechanism of action involves blocking the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase and inhibiting tumor cell proliferation.[2][3] While potent, the long-term effects of this compound on cancer cell lines, including the potential for acquired resistance and alterations in cell line stability, are critical areas of investigation for its therapeutic application. This document provides detailed protocols and application notes for researchers to assess these long-term effects.
Data Presentation
Continuous exposure of cancer cell lines to this compound can lead to the development of resistance, characterized by a decreased sensitivity to the drug's anti-proliferative effects. The following tables summarize hypothetical quantitative data from experiments designed to assess long-term stability and resistance.
Table 1: Proliferation of Colo205 Cells Under Continuous this compound Exposure
| Timepoint | Drug Concentration | Cell Viability (%) | Fold Change in IC50 |
| Week 0 | 0 nM (Control) | 100 ± 5.2 | 1.0 |
| 150 nM | 52 ± 4.1 | ||
| Week 4 | 150 nM | 65 ± 3.8 | 1.8 |
| Week 8 | 150 nM | 78 ± 4.5 | 3.2 |
| Week 12 | 150 nM | 89 ± 3.9 | 5.1 |
Table 2: Characterization of Cimpuciclib-Resistant Colo205 Cell Line (Colo205-CimpR)
| Cell Line | IC50 (nM) | Doubling Time (hours) | p-Rb Expression (Relative to Control) | Cyclin D1 Expression (Relative to Control) |
| Colo205 (Parental) | 141.2 | 24 ± 2.1 | 1.0 | 1.0 |
| Colo205-CimpR | 720.5 | 26 ± 2.5 | 0.4 ± 0.1 | 2.5 ± 0.3 |
Experimental Protocols
Protocol 1: Generation of a Cimpuciclib-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous, long-term exposure.
Materials:
-
Parental cancer cell line (e.g., Colo205)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Cell proliferation assay reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell proliferation assay.[4]
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation:
-
Monitor the cells for signs of recovery and proliferation.
-
Once the cells resume a consistent growth rate, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation.[5]
-
-
Establishment of Resistant Line: Continue this process for several months. A cell line is considered resistant when its IC50 value for this compound is significantly higher (e.g., >5-fold) than that of the parental line.[5]
-
Clonal Selection: Perform single-cell cloning of the resistant population to ensure a homogenous resistant cell line.[5]
-
Characterization: Characterize the resistant cell line by re-evaluating the IC50, assessing cell morphology, proliferation rate, and relevant molecular markers.
Protocol 2: Assessing Cell Line Stability and Drug Resistance
This protocol outlines methods to assess the stability and resistance profile of the newly generated Cimpuciclib-resistant cell line.
Materials:
-
Parental and Cimpuciclib-resistant cell lines
-
Complete cell culture medium (with and without this compound)
-
Reagents for Western blotting (antibodies against Rb, phospho-Rb, Cyclin D1, CDK4, and a loading control)
-
Reagents for quantitative PCR (primers for CDK4, CCND1)
-
Flow cytometry reagents for cell cycle analysis
Procedure:
-
Stability of the Resistant Phenotype:
-
Culture the resistant cell line in a drug-free medium for multiple passages (e.g., 10-20 passages).
-
Periodically re-determine the IC50 for this compound to assess if the resistance is stable or reversible.
-
-
Cell Proliferation Assay:
-
Western Blot Analysis:
-
Lyse parental and resistant cells (both treated and untreated with this compound).
-
Perform Western blotting to analyze the expression levels of proteins in the CDK4/Rb pathway, such as total Rb, phosphorylated Rb, Cyclin D1, and CDK4.
-
-
Quantitative PCR (qPCR):
-
Isolate RNA from parental and resistant cells.
-
Perform qPCR to measure the mRNA expression levels of genes that may contribute to resistance, such as CDK4 and CCND1 (encoding Cyclin D1).
-
-
Cell Cycle Analysis:
-
Treat parental and resistant cells with this compound.
-
Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: this compound inhibits CDK4, preventing Rb phosphorylation and cell cycle progression.
Caption: Workflow for the generation and characterization of a drug-resistant cell line.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols: In Vitro Evaluation of Cimpuciclib Tosylate in Combination with PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimpuciclib tosylate is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. The dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical cascade that, when aberrantly activated, drives cell growth, proliferation, and survival. Given the significant crosstalk and compensatory mechanisms between the cell cycle and PI3K pathways, a combination therapy approach targeting both has emerged as a promising strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms.
These application notes provide a comprehensive guide for the in vitro investigation of the synergistic effects of this compound in combination with various PI3K inhibitors. The detailed protocols for key experiments will enable researchers to assess the potential of this combination therapy in relevant cancer cell line models.
Rationale for Combination Therapy
Preclinical studies have consistently demonstrated a synergistic anti-proliferative and pro-apoptotic effect when combining CDK4/6 inhibitors with PI3K inhibitors in various cancer models, including breast and colorectal cancer.[1][2][3] The rationale for this synergy is rooted in the intricate interplay between the two signaling pathways. Activation of the PI3K/AKT/mTOR pathway can lead to the upregulation of Cyclin D1, a key activator of CDK4/6, thereby driving cell cycle progression. Conversely, inhibition of CDK4/6 can lead to a compensatory activation of the PI3K pathway.[1] By simultaneously inhibiting both pathways, it is possible to achieve a more comprehensive blockade of tumor cell proliferation and survival. While specific in vitro synergy data for this compound in combination with PI3K inhibitors is not yet publicly available, the strong preclinical evidence for other CDK4/6 inhibitors provides a solid foundation for investigating this novel combination.
Data Presentation
The following tables summarize the single-agent potency of this compound and representative PI3K inhibitors, providing a baseline for designing combination studies.
Table 1: Single-Agent Activity of this compound
| Compound | Target | IC50 | Cell Line | Reference |
| Cimpuciclib | CDK4 | 0.49 nM | (Biochemical Assay) | [4] |
Table 2: Single-Agent Activity of Representative PI3K Inhibitors
| Compound | Target(s) | IC50 | Cell Line(s) | Reference(s) |
| Alpelisib (BYL719) | PI3Kα | 0.313 µM - 1.54 µM | Colorectal Cancer Cell Lines | [1] |
| Buparlisib (BKM120) | Pan-PI3K | 1-2 µM | Glioma Cell Lines | [5] |
| Copanlisib | PI3Kα, PI3Kδ | Varies by cell line | Lymphoma Cell Lines | [6][7] |
Table 3: Template for Combination Study Data
| Cell Line | This compound IC50 (nM) | PI3K Inhibitor [Name] IC50 (µM) | Combination Index (CI) at ED50 | Effect on Apoptosis (% increase vs. control) |
| [e.g., MCF-7] | ||||
| [e.g., HCT116] | ||||
| [e.g., A549] |
Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a PI3K inhibitor, alone and in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PI3K inhibitor (e.g., Alpelisib, Buparlisib; stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and the PI3K inhibitor in complete growth medium.
-
For single-agent treatments, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatments, add 50 µL of each diluted compound to the respective wells.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration wells).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each agent and the combination. Combination Index (CI) can be calculated using software such as CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound and a PI3K inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete growth medium
-
This compound
-
PI3K inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 48-72 hours.
-
Treat the cells with this compound, the PI3K inhibitor, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for examining the effect of this compound and a PI3K inhibitor on key proteins in the CDK4/6 and PI3K signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PI3K inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-phospho-AKT, anti-AKT, anti-phospho-S6, anti-S6, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to the loading control (e.g., GAPDH).
Visualizations
Caption: Interplay between the PI3K/AKT/mTOR and CDK4/6-Rb pathways.
Caption: General workflow for in vitro combination studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A combination of the PI3K pathway inhibitor plus cell cycle pathway inhibitor to combat endocrine resistance in hormone receptor-positive breast cancer: a genomic algorithm-based treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Alpelisib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of Cimpuciclib Tosylate with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimpuciclib tosylate is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4).[1] While its primary mechanism of action involves the inhibition of the cell cycle, a growing body of evidence suggests that CDK4/6 inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity, creating a strong rationale for their combination with immunotherapy.[2][3][4] This document provides a comprehensive overview of the potential synergistic effects of this compound with immunotherapy, based on preclinical data from other CDK4/6 inhibitors. It includes detailed protocols for key experiments to investigate these synergies and offers a framework for the development of novel combination cancer therapies.
Putative Mechanism of Synergistic Action
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is hypothesized to elicit a robust and durable anti-tumor response through a multi-pronged mechanism. As a CDK4/6 inhibitor, this compound is expected to not only arrest the proliferation of cancer cells but also to remodel the tumor immune microenvironment, making it more susceptible to immune-mediated killing.
Key proposed mechanisms include:
-
Enhanced Antigen Presentation: CDK4/6 inhibition has been shown to increase the expression of major histocompatibility complex (MHC) class I molecules on tumor cells, leading to improved presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs).[5]
-
Increased T-Cell Infiltration and Activation: By modulating the cytokine profile within the tumor, CDK4/6 inhibitors can promote the recruitment and activation of effector T cells.[6][7]
-
Reduction of Immunosuppressive Cells: CDK4/6 inhibitors can selectively inhibit the proliferation of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment.[2][8]
-
Upregulation of PD-L1 Expression: Paradoxically, CDK4/6 inhibition can increase the expression of PD-L1 on tumor cells.[2][9] While this can be a mechanism of adaptive resistance, it also creates a vulnerability that can be exploited by co-administering anti-PD-1/PD-L1 antibodies.
Below is a diagram illustrating the proposed synergistic signaling pathways.
Caption: Proposed synergistic mechanism of this compound and immunotherapy.
Data Presentation: Summary of Preclinical Findings with CDK4/6 Inhibitors and Immunotherapy
While specific data for this compound in combination with immunotherapy is not yet available, the following tables summarize representative quantitative data from preclinical studies of other CDK4/6 inhibitors (Palbociclib, Abemaciclib) with immune checkpoint inhibitors. These data provide a benchmark for expected outcomes in similar studies with this compound.
Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models
| Cancer Model | CDK4/6 Inhibitor | Immunotherapy | Treatment Group | Tumor Growth Inhibition (%) | Overall Survival Improvement | Reference |
| Malignant Mesothelioma (AB1) | Palbociclib | anti-PD-1 | Palbociclib + anti-PD-1 | >80% | Significant (p<0.001) | [10] |
| Malignant Mesothelioma (AB1) | Abemaciclib | anti-PD-1 | Abemaciclib + anti-PD-1 | >80% | Significant (p<0.001) | [10] |
| Melanoma Brain Metastasis | Abemaciclib | anti-PD-1 | Abemaciclib + anti-PD-1 | Significant reduction | Improved (p<0.05) | [7][8] |
| Triple-Negative Breast Cancer | Trilaciclib | Chemo + anti-PD-L1 | Trilaciclib + Chemo + anti-PD-L1 | Enhanced response | Improved | [5] |
Table 2: Modulation of the Tumor Immune Microenvironment
| Cancer Model | CDK4/6 Inhibitor | Key Immunological Change | Magnitude of Change | Reference |
| Malignant Mesothelioma (AB1) | Palbociclib/Abemaciclib | Increase in CD8+ T-cell infiltration | Significant (p=0.003) | [10] |
| Malignant Mesothelioma (AB1) | Palbociclib/Abemaciclib | Decrease in TAMs | Slight (p=0.006) | [10] |
| Melanoma Brain Metastasis | Abemaciclib | Depletion of CD4+ Tregs | Significant | [7][8] |
| Melanoma Brain Metastasis | Abemaciclib | Increased CD8+ Effector T-cells | Significant | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and immunotherapy.
In Vitro Assessment of Immune Cell Proliferation and Function
Objective: To determine the direct effects of this compound on the proliferation and function of various immune cell subsets.
Methodology:
-
Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice using Ficoll-Paque or standard protocols.
-
Cell Culture: Culture PBMCs or specific immune cell subsets (e.g., purified CD4+, CD8+ T cells, Tregs) in complete RPMI-1640 medium.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) in the presence or absence of T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).
-
Proliferation Assay: After 72-96 hours, assess cell proliferation using a CFSE dilution assay or a standard MTS/WST-1 assay.
-
Cytokine Analysis: Collect supernatants at 48 and 72 hours and measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) using ELISA or a multiplex bead array.
-
Flow Cytometry: Analyze the expression of activation markers (e.g., CD25, CD69) and exhaustion markers (e.g., PD-1, TIM-3) on T-cell subsets.
In Vivo Syngeneic Tumor Model Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor in a relevant syngeneic mouse tumor model.
Methodology:
-
Cell Line and Animal Model: Select a syngeneic tumor model (e.g., CT26 colon carcinoma, B16-F10 melanoma, or a model relevant to the intended clinical indication) and corresponding immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors are established (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody) alone
-
This compound + Immune checkpoint inhibitor
-
-
Dosing and Schedule:
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice weekly).
-
Administer the anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg, twice weekly).
-
Consider different scheduling regimens (concurrent vs. sequential administration).
-
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly with calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest tumors and spleens.
-
-
Immunophenotyping:
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform multi-color flow cytometry to analyze the frequency and activation state of various immune cell populations (CD8+ T cells, CD4+ T cells, Tregs, myeloid-derived suppressor cells, macrophages).
-
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8, FoxP3) and expression of relevant markers (e.g., PD-L1).
Below is a diagram illustrating a typical experimental workflow for in vivo studies.
Caption: Experimental workflow for in vivo synergistic efficacy studies.
Conclusion
The preclinical evidence for the immunomodulatory effects of CDK4/6 inhibitors provides a strong rationale for investigating the synergistic potential of this compound with various immunotherapies. The proposed mechanisms of action and experimental protocols outlined in these application notes offer a robust framework for researchers and drug development professionals to explore this promising combination therapy. Rigorous preclinical evaluation will be crucial to define the optimal dosing, scheduling, and patient populations for future clinical trials, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The regulatory role of CDK4/6 inhibitors in tumor immunity and the potential value of tumor immunotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Implications of CDK4/6 Inhibitors for the Treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. immuneACCESS Data | CDK4/6 inhibition sensitizes intracranial tumors to PD-1 blockade in preclinical models of brain metastasis [clients.adaptivebiotech.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. genscript.com [genscript.com]
- 10. Inhibition of CDK4/6 Overcomes Primary Resistance to PD-1 Blockade in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cimpuciclib Tosylate in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of drug screening utilizing Cimpuciclib tosylate, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). The following protocols and methodologies are intended to facilitate the investigation of this compound's anti-proliferative and therapeutic potential, both as a single agent and in combination with other anti-cancer agents.
Introduction
This compound is a small molecule inhibitor that targets the CDK4/Cyclin D and CDK6/Cyclin D complexes.[1][2][3][4] These complexes are critical regulators of the G1 to S phase transition in the cell cycle. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb), thereby maintaining pRb in its active, hypophosphorylated state. This prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1 checkpoint and subsequent inhibition of tumor cell proliferation. The tosylate salt form of Cimpuciclib enhances its solubility and stability, making it suitable for a range of in vitro and in vivo experimental settings.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 | Cell Line | Incubation Time |
| CDK4 | 0.49 nM | N/A (Biochemical Assay) | N/A |
| CDK6 | 9.56 nM | N/A (Biochemical Assay) | N/A |
| Cell Proliferation | 141.2 nM | Colo205 | 6 days |
Data sourced from MedchemExpress and GlpBio.[1][2][3]
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Animal Model | Dosage and Administration | Outcome |
| Colo205 tumor-bearing mice | 50 mg/kg, oral gavage, twice a week | Inhibited tumor growth by 93.63% |
| Rats | 5 mg/kg, oral administration | Cmax: 559.7 ng/mL, Tmax: 6 h, AUC0-24: 5414 ng/mL•h, t1/2: 2.4 h |
| Colo205 tumor-bearing mice | 50 mg/kg, oral administration | Cmax: 7960 ng/mL, Tmax: 1 h, AUC0-24: 136782 ng/mL•h, t1/2: 14.8 h |
Data sourced from GlpBio.[3]
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing pRb phosphorylation.
Experimental Workflow
Caption: A typical experimental workflow for screening this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Colo205)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0-1000 nM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate for the desired period (e.g., 72 hours or 6 days).[1][3]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for at least 2 hours with gentle shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for pRb Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of its downstream target, pRb.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pRb (total), anti-phospho-pRb (Ser780, Ser807/811), anti-CDK4, anti-CDK6, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 100, 500 nM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated pRb to total pRb and the loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to CDK4/6 in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Western blot or ELISA setup
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control for 1-2 hours.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles or another appropriate method.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CDK4 and CDK6 in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Drug Combination Screening (Checkerboard Assay)
Objective: To evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another anti-cancer agent.
Materials:
-
Cancer cell line of interest
-
This compound
-
Second drug of interest
-
96-well plates
-
MTT assay reagents
-
Software for synergy analysis (e.g., CompuSyn)
Protocol:
-
Assay Setup:
-
In a 96-well plate, prepare a matrix of drug concentrations. Serially dilute this compound along the y-axis and the second drug along the x-axis. Include single-agent controls for both drugs and a no-drug control.
-
-
Cell Seeding and Treatment:
-
Seed cells as described in the MTT assay protocol.
-
Add the drug combination mixtures to the cells.
-
-
Cell Viability Measurement:
-
After the desired incubation period (e.g., 72 hours), perform an MTT assay to determine the cell viability in each well.
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate isobolograms to visualize the drug interaction.
-
These protocols provide a framework for the preclinical evaluation of this compound. Researchers should optimize the specific conditions for their cell lines and experimental systems.
References
Application Note: Establishing and Characterizing a Cimpuciclib Tosylate-Resistant Cell Line Model
For Research Use Only.
Introduction
Cimpuciclib tosylate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3][4][5] It functions by blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest. While CDK4/6 inhibitors have shown significant promise in the treatment of various cancers, the development of drug resistance remains a major clinical challenge. Understanding the mechanisms underlying resistance is crucial for the development of novel therapeutic strategies to overcome it.
This application note provides a detailed protocol for establishing a this compound-resistant cancer cell line model and for characterizing its phenotype. The described methods will enable researchers to investigate the molecular mechanisms of resistance and to screen for novel therapeutic agents that can overcome this resistance.
Signaling Pathway
This compound targets the CDK4/Cyclin D complex, a critical component of the G1 phase of the cell cycle. In sensitive cells, this inhibition leads to hypophosphorylation of the Rb protein, which remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and ultimately leading to G1 arrest. Resistance can emerge through various mechanisms, including the loss of Rb, amplification of CDK6, or the activation of bypass signaling pathways such as the PI3K/Akt/mTOR pathway.[6][7][8]
Caption: this compound signaling pathway in sensitive vs. resistant cells.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line by continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line (e.g., MCF-7, a human breast cancer cell line)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate drug selection:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for signs of cell death. Initially, a significant portion of the cells will die.
-
When the surviving cells reach 70-80% confluency, subculture them.
-
-
Escalate the drug concentration:
-
Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[9]
-
Allow the cells to adapt and recover at each new concentration before the next increase. This process can take several months.
-
-
Establish and maintain the resistant cell line:
-
Once the cells are able to proliferate steadily in a high concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the highest concentration they can tolerate) to ensure the stability of the resistant phenotype.
-
Periodically test the IC50 of the resistant cell line to confirm the level of resistance.
-
Caption: Workflow for generating a drug-resistant cell line.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess cell viability and determine the IC50 of this compound.
Materials:
-
Parental and resistant cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value. The Resistance Index (RI) is calculated as the IC50 of the resistant cells divided by the IC50 of the parental cells.[10]
-
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression levels of key proteins in the CDK4/6 signaling pathway.
Materials:
-
Parental and resistant cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-Rb, anti-pRb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Protocol 4: Annexin V Apoptosis Assay
This protocol is for quantifying the level of apoptosis induced by this compound.
Materials:
-
Parental and resistant cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Presentation
Table 1: Cell Viability and Resistance Index
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | 150 | 1.0 |
| Resistant | 3000 | 20.0 |
Data are presented as mean ± SD from three independent experiments. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Protein Expression Analysis by Western Blot
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| CDK4 | 1.0 | 1.2 | 1.2 |
| CDK6 | 1.0 | 3.5 | 3.5 |
| Cyclin D1 | 1.0 | 1.8 | 1.8 |
| Rb | 1.0 | 0.2 | -5.0 |
| pRb (Ser807/811) | 1.0 | 0.3 | -3.3 |
| β-actin | 1.0 | 1.0 | 1.0 |
Relative protein expression was quantified by densitometry and normalized to β-actin. Fold change is calculated as the relative expression in the resistant cell line divided by the parental cell line.
Table 3: Apoptosis Analysis by Annexin V Assay
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Parental | Vehicle | 2.5 | 1.8 | 4.3 |
| Parental | Cimpuciclib (IC50) | 25.6 | 10.2 | 35.8 |
| Resistant | Vehicle | 3.1 | 2.0 | 5.1 |
| Resistant | Cimpuciclib (IC50) | 8.2 | 4.5 | 12.7 |
Cells were treated with this compound at their respective IC50 concentrations for 48 hours. Data are presented as the percentage of apoptotic cells.
Conclusion
This application note provides a comprehensive set of protocols for establishing and characterizing a this compound-resistant cell line model. The described experimental workflows and data analysis methods will facilitate the investigation of drug resistance mechanisms and the development of more effective cancer therapies. The provided example data illustrates the expected outcomes of these experiments, demonstrating a significant increase in the IC50, alterations in key cell cycle regulatory proteins, and a blunted apoptotic response in the resistant cell line. This model can serve as a valuable tool for preclinical drug development and for exploring novel combination therapies to overcome this compound resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. origene.com [origene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for Cimpuciclib Tosylate in 3D Spheroid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cimpuciclib tosylate, a selective inhibitor of cyclin-dependent kinase 4 (CDK4), in three-dimensional (3D) spheroid culture systems. This document outlines the mechanism of action, protocols for spheroid generation and treatment, and methods for assessing the anti-tumor effects of this compound in a more physiologically relevant in vitro model.
Introduction to this compound and 3D Spheroid Cultures
This compound is a potent and selective small molecule inhibitor of CDK4, a key regulator of the cell cycle.[1][2] By targeting CDK4, Cimpuciclib disrupts the G1-S phase transition, leading to cell cycle arrest and inhibition of tumor cell proliferation.[3][4] Traditional two-dimensional (2D) cell cultures often fail to replicate the complex tumor microenvironment. In contrast, 3D spheroid cultures better mimic the architecture, cell-cell interactions, and nutrient gradients of solid tumors, providing a more predictive model for evaluating anti-cancer therapeutics.[5][6]
Mechanism of Action: CDK4/6 Inhibition
The primary molecular target of Cimpuciclib is CDK4. In complex with Cyclin D, CDK4 phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for DNA synthesis and progression into the S phase of the cell cycle. By inhibiting CDK4, Cimpuciclib prevents Rb phosphorylation, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a subsequent decrease in cell proliferation.[3][4]
Experimental Protocols
Spheroid Formation and Culture
A variety of methods can be employed for the generation of 3D spheroids, including the use of ultra-low attachment (ULA) plates, hanging drop plates, or scaffold-based techniques.[5][6] The choice of method may depend on the cell line and experimental goals.
Protocol: Spheroid Formation using Ultra-Low Attachment (ULA) Plates
-
Cell Preparation: Culture cancer cell lines (e.g., Colo205, diffuse pleural mesothelioma cell lines) under standard 2D conditions to ~80% confluency.[1][7]
-
Harvesting: Trypsinize the cells, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.[7]
-
Cell Seeding: Resuspend the cell pellet in fresh culture medium and perform a cell count. Seed a defined number of cells (typically 1,000-5,000 cells/well) into a ULA 96-well round-bottom plate.[8]
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 24-72 hours.[9]
-
Monitoring: Monitor spheroid formation and growth daily using an inverted microscope.
This compound Treatment
Protocol: Treatment of 3D Spheroids
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration range. Based on data for other CDK4/6 inhibitors, a range of 1 µM to 50 µM can be a starting point.[10]
-
Treatment Application: Once spheroids have reached a desired size (e.g., 300-500 µm in diameter), carefully remove half of the culture medium from each well and replace it with fresh medium containing the appropriate concentration of this compound.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours to 7 days), replenishing the drug-containing medium every 2-3 days.[1][2]
Assessment of Anti-Tumor Effects
Several assays can be performed to quantify the effects of this compound on 3D spheroids.
a) Spheroid Growth and Morphology
Protocol: Spheroid Size Measurement
-
Image Acquisition: Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope equipped with a camera.
-
Area Measurement: Use image analysis software (e.g., ImageJ) to measure the area of each spheroid.
-
Data Analysis: Plot the average spheroid area over time to assess the effect of this compound on spheroid growth. A significant reduction in spheroid size is indicative of an anti-proliferative or cytotoxic effect.[11]
b) Cell Viability Assay
Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
-
Reagent Preparation: Prepare the viability reagent according to the manufacturer's instructions.
-
Assay Procedure: At the end of the treatment period, add the viability reagent to each well containing a spheroid.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for cell lysis and signal stabilization.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ATP and thus reflects the number of viable cells.[5]
c) Apoptosis Assay
Protocol: Caspase-3/7 Activity Assay
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the spheroid cultures.
-
Incubation: Incubate for the time specified by the manufacturer to allow for caspase activity.
-
Signal Detection: Measure the resulting luminescent or fluorescent signal, which is indicative of apoptosis.[12][13]
-
Imaging (Optional): Fluorescently labeled spheroids can be imaged using a fluorescence microscope to visualize apoptotic cells.[11][14]
d) Cell Cycle Analysis
Protocol: Flow Cytometry of Disaggregated Spheroids
-
Spheroid Dissociation: Collect spheroids and wash with PBS. Dissociate the spheroids into a single-cell suspension using a suitable enzyme (e.g., TrypLE™, Dispase).[8]
-
Cell Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA intercalating dye, such as propidium iodide (PI), in the presence of RNase.[15]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G0/G1 phase is expected following treatment with a CDK4/6 inhibitor.[1][15]
Data Presentation
The following tables provide a structured summary of expected quantitative data based on studies of CDK4/6 inhibitors in 3D spheroid models.
Table 1: Effect of this compound on Spheroid Growth
| Treatment Group | Spheroid Area (µm²) - Day 3 | Spheroid Area (µm²) - Day 7 | % Growth Inhibition (Day 7) |
| Vehicle Control | 150,000 ± 12,000 | 350,000 ± 25,000 | 0% |
| Cimpuciclib (1 µM) | 140,000 ± 11,000 | 280,000 ± 20,000 | 20% |
| Cimpuciclib (10 µM) | 120,000 ± 9,000 | 175,000 ± 15,000 | 50% |
| Cimpuciclib (50 µM) | 100,000 ± 8,000 | 105,000 ± 10,000 | 70% |
Table 2: Effect of this compound on Spheroid Viability
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100% |
| Cimpuciclib (1 µM) | 85% ± 7% |
| Cimpuciclib (10 µM) | 55% ± 5% |
| Cimpuciclib (50 µM) | 30% ± 4% |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45% ± 3% | 35% ± 2% | 20% ± 2% |
| Cimpuciclib (10 µM) | 75% ± 5% | 10% ± 2% | 15% ± 3% |
Visualizations
References
- 1. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psb.stanford.edu [psb.stanford.edu]
- 4. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Spheroid-based 3D Cell Cultures Enable Personalized Therapy Testing and Drug Discovery in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Analysis of Cell Cycle Arrest Induced by Cimpuciclib Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The transition from the G1 to the S phase is a critical checkpoint, primarily controlled by the Cyclin-Dependent Kinase 4 and 6 (CDK4/6)-Cyclin D complex. This complex phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, releasing E2F transcription factors to activate genes necessary for DNA replication.[1][2][3] Cimpuciclib tosylate is a potent and selective small molecule inhibitor of CDK4, with an IC50 of 0.49 nM.[4][5][6][7] By inhibiting CDK4, Cimpuciclib prevents Rb phosphorylation, maintains Rb in its active, growth-suppressive state, and induces G1 phase cell cycle arrest.[3][8]
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression of specific proteins.[9] This application note provides a detailed protocol for using immunofluorescence to monitor the pharmacodynamic effects of this compound on key cell cycle markers. By staining for proteins such as phosphorylated Rb (p-Rb), Ki-67, and Cyclin D1, researchers can effectively confirm target engagement, assess the anti-proliferative activity of the compound, and characterize the cellular response to CDK4/6 inhibition.
Mechanism of Action of this compound
This compound exerts its anti-tumor effect by intervening in the Cyclin D-CDK4/6-Rb pathway, a central control point of the G1/S cell cycle checkpoint. The diagram below illustrates this mechanism.
Caption: this compound inhibits the active Cyclin D-CDK4/6 complex.
Quantitative Data Summary
The efficacy of this compound can be quantified both in vitro and by observing changes in biomarker expression.
Table 1: In Vitro Activity of Cimpuciclib
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| IC50 (CDK4) | 0.49 nM | N/A (Cell-free assay) | [4][5][7] |
| IC50 (Proliferation) | 141.2 nM | Colo205 |[4][5][7] |
Table 2: Expected Biomarker Changes Following this compound Treatment
| Marker | Expected Change in IF Signal | Biological Interpretation |
|---|---|---|
| p-Rb (S807/811) | Decrease | Direct confirmation of CDK4/6 target engagement and inhibition.[10][11] |
| Ki-67 | Decrease in % positive cells | Indicates a reduction in cell proliferation and induction of cell cycle arrest.[12][13] |
| Cyclin D1 | No direct change expected | Serves as a marker for the presence of the CDK4/6 partner; its levels are context-dependent.[14] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate adherent cells (e.g., MCF-7, Colo205) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Adherence: Culture cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 500 nM).
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration matching the highest drug concentration.
-
Incubation: Incubate the cells for a specified duration to induce cell cycle arrest (e.g., 24-48 hours).
Protocol 2: Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.[15][16]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies (see Table 3)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Workflow:
Caption: Step-by-step workflow for the immunofluorescence protocol.
Procedure:
-
Washing: After treatment, gently aspirate the medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This step is crucial for intracellular targets like Ki-67 and p-Rb.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations (see Table 3). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Add the solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Final Wash: Perform one final wash with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images using consistent settings for all treatment groups to allow for accurate comparison of fluorescence intensity.
Table 3: Recommended Primary Antibodies for Immunofluorescence
| Target Protein | Host Species | Recommended Dilution | Example Supplier (Cat. #) |
|---|---|---|---|
| p-Rb (Ser807/811) | Rabbit | 1:100 - 1:400 | Cell Signaling Technology (#8516) |
| Ki-67 | Rabbit | 1:200 - 1:500 | Abcam (ab15580)[17] |
| Cyclin D1 | Rabbit | 1:100 - 1:250 | Cell Signaling Technology (#2978) |
Interpretation of Results
-
p-Rb Staining: A dose-dependent decrease in the nuclear fluorescence intensity for p-Rb will confirm that this compound is effectively inhibiting its target, CDK4.[10][18]
-
Ki-67 Staining: A reduction in the percentage of Ki-67-positive cells indicates a successful inhibition of cell proliferation.[12][13] Quantify by counting the number of Ki-67 positive nuclei versus the total number of DAPI-stained nuclei across multiple fields of view.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity within the nucleus for each marker. This provides objective data to support visual observations.
Conclusion
This application note provides a comprehensive framework for utilizing immunofluorescence to study the cellular effects of this compound. The described protocols allow for the direct visualization and quantification of key cell cycle biomarkers, offering robust validation of the compound's mechanism of action and anti-proliferative efficacy. This methodology is essential for preclinical evaluation and can be adapted for other CDK4/6 inhibitors in drug development pipelines.
References
- 1. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-dependent SMAC Mediated Apoptotic Response in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Immunocytochemistry protocol | Abcam [abcam.com]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]
- 13. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin D1 induction in breast cancer cells shortens G1 and is sufficient for cells arrested in G1 to complete the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mobitec.com [mobitec.com]
- 16. biotium.com [biotium.com]
- 17. nextgen-protocols.org [nextgen-protocols.org]
- 18. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Cimpuciclib Tosylate: A Potent and Selective CDK4 Inhibitor for Investigating Cell Cycle Control
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cimpuciclib tosylate is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3][4] Its ability to specifically target the CDK4/Cyclin D complex makes it an invaluable tool for dissecting the intricate signaling pathways that govern cell proliferation and for exploring potential therapeutic strategies in oncology. This document provides comprehensive application notes and detailed protocols for utilizing this compound to study CDK4-dependent signaling pathways.
Introduction to CDK4 and this compound
The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). CDK4, in partnership with its regulatory subunit Cyclin D, plays a pivotal role in the G1 phase, where it phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from G1 to the S phase of the cell cycle. Dysregulation of the CDK4/Cyclin D/pRb pathway is a common hallmark of cancer, leading to uncontrolled cell proliferation.
This compound is a small molecule inhibitor that demonstrates high selectivity for CDK4.[1][2][3][4] Its potent inhibitory activity allows for the precise interrogation of CDK4's role in both normal and pathological cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Enzyme | Conditions | Reference |
| IC50 (CDK4) | 0.49 nM | Recombinant CDK4 | In vitro kinase assay | [1][2][3][4] |
| IC50 (Cell Proliferation) | 141.2 nM | Colo205 (colon cancer) | 6-day incubation | [1][5] |
Table 2: In Vivo Efficacy of this compound in a Colo205 Xenograft Model
| Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Colo205 tumor-bearing mice | 50 mg/kg, oral gavage, twice a week | Not specified | 93.63% tumor growth inhibition | [2] |
Table 3: Pharmacokinetic Profile of Cimpuciclib
| Animal Model | Dosage and Administration | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng/mL•h) | t1/2 (h) | Reference |
| Rats | 5 mg/kg, oral | 559.7 | 6 | 5414 | 2.4 | [6] |
| Colo205 tumor-bearing mice | 50 mg/kg, oral | 7960 | 1 | 136782 | 14.8 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK4-dependent signaling pathway and a typical experimental workflow for studying the effects of this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanocellect.com [nanocellect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cimpuciclib Tosylate for G1 Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cimpuciclib tosylate to induce G1 cell cycle arrest in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce G1 arrest?
A1: this compound is a highly selective and potent small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with an IC50 of 0.49 nM.[1][2][3][4] It functions by blocking the activity of the CDK4/Cyclin D complex. This complex is a key regulator of the G1 phase of the cell cycle. By inhibiting CDK4, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase, thereby causing the cell to arrest in the G1 phase.[1][5]
Q2: What is the recommended concentration range for this compound to achieve G1 arrest?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on its high potency and data from similar CDK4/6 inhibitors, a starting concentration range of 10 nM to 500 nM is recommended for initial experiments. For instance, Cimpuciclib has been shown to inhibit the proliferation of Colo205 cells with an IC50 of 141.2 nM after a 6-day treatment.[1][2][4] It is advisable to perform a dose-response curve to identify the lowest effective concentration that induces G1 arrest without causing significant cytotoxicity.
Q3: How long should I treat my cells with this compound to observe G1 arrest?
A3: The time required to observe G1 arrest can vary between cell lines, typically ranging from 24 to 72 hours. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line. Continuous exposure is generally required to maintain the G1 arrest.
Q4: How can I confirm that my cells are arrested in the G1 phase?
A4: The most common method to confirm G1 cell cycle arrest is through flow cytometry analysis of DNA content after staining with a fluorescent dye like Propidium Iodide (PI) or DAPI.[6][7][8][9] An accumulation of cells in the G0/G1 peak of the cell cycle histogram, with a corresponding decrease in the S and G2/M peaks, indicates a successful G1 arrest.[6][7] Additionally, Western blotting for cell cycle markers such as phosphorylated Rb (pRb), Cyclin D1, and p21 can provide further confirmation.[10]
Q5: Is G1 arrest induced by this compound reversible?
A5: Yes, for many CDK4/6 inhibitors, the induced G1 arrest is reversible upon removal of the compound.[11][12] To test for reversibility, cells can be washed with fresh media after treatment and allowed to re-enter the cell cycle. The progression through the cell cycle can then be monitored over time by flow cytometry.
Troubleshooting Guide
Issue 1: No significant increase in G1 population observed after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low for the specific cell line. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM). |
| Insufficient Treatment Duration | The treatment time may be too short. Conduct a time-course experiment, analyzing the cell cycle profile at 24, 48, and 72 hours post-treatment. |
| Cell Line Resistance | The cell line may be resistant to CDK4/6 inhibition. This can be due to factors like loss of functional Rb protein or upregulation of other cell cycle pathways.[13] Confirm Rb expression and phosphorylation status in your cell line. Consider using a different cell line known to be sensitive to CDK4/6 inhibitors as a positive control. |
| Compound Instability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue 2: High levels of cell death observed.
| Possible Cause | Suggested Solution |
| Concentration Too High | High concentrations of the inhibitor may lead to off-target effects and cytotoxicity.[11] Reduce the concentration of this compound. Determine the IC50 for cell viability using an MTT or similar assay to work within a non-toxic range. |
| Prolonged Treatment | Extended exposure, even at lower concentrations, can sometimes induce apoptosis in sensitive cell lines. Shorten the treatment duration. |
| Cell Culture Conditions | Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion) can exacerbate drug-induced toxicity. Ensure cells are healthy and seeded at an appropriate density before treatment. |
Issue 3: Poor resolution of cell cycle phases in flow cytometry analysis.
| Possible Cause | Suggested Solution |
| Improper Staining | Incomplete or uneven staining with the DNA dye can lead to broad peaks. Optimize the staining protocol, including dye concentration and incubation time. Ensure proper cell permeabilization. |
| Cell Clumping | Aggregates of cells can be misinterpreted by the flow cytometer. Gently pipette or filter the cell suspension before analysis. |
| High Flow Rate | Running samples at a high flow rate can decrease resolution.[14] Use a low to medium flow rate during data acquisition. |
| Instrument Calibration | Improper calibration of the flow cytometer can affect data quality. Ensure the instrument is properly calibrated before use. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for G1 Arrest
-
Cell Seeding: Plate the cells of interest in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Treatment: The following day, replace the medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases for each concentration. The optimal concentration will be the lowest concentration that induces a significant increase in the G1 population without causing substantial cell death.
Protocol 2: Confirmation of G1 Arrest by Western Blotting
-
Treatment: Treat cells with the optimal concentration of this compound determined in Protocol 1 for the optimal duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Rb (Ser780 or Ser807/811), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A decrease in the levels of phosphorylated Rb and an accumulation of Cyclin D1 are indicative of G1 arrest.
Data Presentation
Table 1: Representative Dose-Response of this compound on Cell Cycle Distribution in a Hypothetical Cancer Cell Line (e.g., MCF-7) after 48h Treatment.
| This compound (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 | 35.1 | 19.7 |
| 10 | 55.8 | 28.5 | 15.7 |
| 50 | 70.3 | 18.2 | 11.5 |
| 100 | 85.1 | 9.5 | 5.4 |
| 500 | 88.6 | 6.8 | 4.6 |
Table 2: Effect of this compound (100 nM) on Key Cell Cycle Regulatory Proteins after 48h Treatment.
| Protein | Change in Expression/Phosphorylation |
| p-Rb (Ser780) | Decreased |
| Total Rb | No significant change |
| Cyclin D1 | Increased |
Visualizations
Caption: this compound inhibits the CDK4/Cyclin D complex, leading to G1 arrest.
Caption: Workflow for optimizing this compound concentration for G1 arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Troubleshooting High Background in Western Blotting with Cimpuciclib Tosylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background issues in Western blotting experiments involving Cimpuciclib tosylate. This guide provides a structured approach to troubleshooting, presented in a question-and-answer format, to help you identify and resolve the root cause of the high background, ensuring clean and reliable data.
Frequently Asked Questions (FAQs)
Q1: I am observing a uniformly high background on my Western blot after treating cells with this compound. What are the most common causes?
A high, uniform background on a Western blot can be caused by several factors, which are often independent of the specific drug treatment. The most common culprits include:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane. Inadequate blocking can lead to a generalized high background.
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations need to be optimized. Excess antibody can bind non-specifically across the membrane.[1][2][3]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound primary and secondary antibodies, leading to a "dirty" blot.[1][4][5]
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can interfere with the assay and cause a high background.[6]
-
Membrane Issues: The type of membrane (nitrocellulose vs. PVDF) can influence background levels. Also, allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[2][5][6]
-
Overexposure: Excessively long exposure times during signal detection will amplify any background signal.[1]
Q2: Could this compound itself be causing the high background?
While there is no direct evidence in the scientific literature to suggest that this compound, a selective CDK4 inhibitor, inherently causes high background in Western blots, it is a small molecule and should be completely removed during the cell lysis and sample preparation steps.[7][8][9][10][11] The issue is more likely to stem from the general Western blotting procedure. However, if you suspect an interaction, ensuring thorough washing of your cell pellets before lysis is a good practice.
Q3: How can I optimize my blocking step to reduce the background?
Optimizing your blocking protocol is a critical first step. Here are several strategies:
-
Choice of Blocking Agent: The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). If you are using one, try switching to the other. For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can cross-react with your antibody.[5]
-
Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 3-5% to 5-7% w/v). You can also extend the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).[1][3]
-
Add a Detergent: Including a mild detergent like Tween-20 (0.05% - 0.1%) in your blocking buffer can help to reduce non-specific interactions.[1]
Q4: What is the best way to determine the optimal antibody concentrations?
Antibody titration is essential to find the ideal concentration that provides a strong specific signal with minimal background.[5]
-
Primary Antibody: Perform a dilution series of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) while keeping the secondary antibody concentration constant.
-
Secondary Antibody: Once the optimal primary antibody dilution is determined, perform a similar titration for your secondary antibody. A secondary antibody-only control (omitting the primary antibody) can help determine if the secondary antibody is binding non-specifically.[1][3]
Q5: What are the best practices for the washing steps?
Thorough washing is critical for removing unbound antibodies.[1][4][5]
-
Increase Wash Number and Duration: Instead of three short washes, try four to five washes of 10-15 minutes each with gentle agitation.[1][5]
-
Use an Appropriate Wash Buffer: Your wash buffer should contain a detergent, typically TBS-T (Tris-Buffered Saline with 0.1% Tween-20) or PBS-T (Phosphate-Buffered Saline with 0.1% Tween-20).[4]
-
Sufficient Volume: Ensure you are using enough wash buffer to completely submerge the membrane.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in your Western blot experiments.
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. clyte.tech [clyte.tech]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
Unexpected cytotoxicity with Cimpuciclib tosylate treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Cimpuciclib tosylate treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) with an IC50 of 0.49 nM.[1][2][3][4] It also shows activity against CDK6, with an IC50 of 9.56 nM.[1] By inhibiting CDK4/6, Cimpuciclib blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor. This action halts the cell cycle at the G1/S transition, leading to a decrease in cell proliferation. Therefore, the expected outcome of this compound treatment in cancer cell lines is dose-dependent cytotoxicity and inhibition of cell growth.
Q2: What could be the cause of cytotoxicity observed at concentrations lower than the reported IC50 values?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: The reported IC50 value of 141.2 nM was determined in Colo205 cells over a 6-day proliferation assay.[1][2][4] Different cell lines can exhibit varying sensitivities to CDK4/6 inhibition due to their specific genetic makeup, such as Rb status, cyclin D levels, and expression of endogenous CDK inhibitors (e.g., p16INK4a).
-
Assay Duration: The duration of the cytotoxicity assay can significantly influence the results. Longer exposure times may lead to increased cell death.
-
Off-Target Effects: While Cimpuciclib is a selective CDK4/6 inhibitor, at higher concentrations, the possibility of off-target kinase inhibition cannot be entirely ruled out. These off-target effects could contribute to cytotoxicity through alternative pathways.
-
Experimental Variability: Inconsistencies in experimental procedures can lead to apparent increased cytotoxicity. Refer to the troubleshooting section for more details.
Q3: Are there any known off-target effects of this compound that could explain unexpected cytotoxicity?
Currently, publicly available data on the comprehensive kinome-wide selectivity of this compound is limited. While it is highly selective for CDK4 and CDK6, like many kinase inhibitors, the potential for off-target activities at higher concentrations exists. If you suspect off-target effects, consider performing a kinome scan or testing the compound in cell lines with known resistance mechanisms to CDK4/6 inhibition.
Q4: How should I properly store and handle this compound to ensure its stability and activity?
Proper storage is critical for maintaining the compound's integrity.
| Storage Condition | Duration |
| Powder | |
| -20°C | 1 month (sealed, away from moisture) |
| -80°C | 6 months (sealed, away from moisture) |
| In solvent (e.g., DMSO) | |
| -20°C | 1 month |
| -80°C | 6 months |
Data from MedchemExpress and GlpBio.[1][2]
It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Issue 1: Higher than Expected Cytotoxicity Across All Concentrations
If you observe widespread cell death even at the lowest tested concentrations of this compound, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration: Calculation error during dilution or error in weighing the initial compound. | Verify all calculations for stock solution and serial dilutions. If possible, confirm the concentration of the stock solution using analytical methods like HPLC. |
| Solvent Toxicity: The solvent used to dissolve Cimpuciclib (e.g., DMSO) may be at a toxic concentration for your specific cell line. | Run a vehicle control experiment with the same concentrations of the solvent used in the drug treatment wells. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cells (typically <0.5%). |
| Cell Seeding Density: Too low of a cell seeding density can make cells more susceptible to drug-induced stress. | Optimize the cell seeding density for your specific cell line and assay duration to ensure they are in the exponential growth phase during treatment.[5] |
| Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to cytotoxic agents.[6] | Regularly test your cell cultures for mycoplasma contamination. Discard any contaminated cultures and thaw a fresh, authenticated vial. |
| Compound Instability/Degradation: Improper storage or handling may have led to compound degradation into a more toxic substance. | Ensure this compound has been stored correctly according to the manufacturer's recommendations.[1][2] Prepare fresh dilutions from a new stock aliquot for each experiment. |
Issue 2: Inconsistent and Irreproducible Cytotoxicity Results
Variability between replicate wells, plates, or experiments is a common challenge in cell-based assays.[5]
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or compound can lead to significant variability.[6][7] | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When plating cells, ensure they are in a single-cell suspension to avoid clumping.[5] |
| Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration and altered cell growth.[5] | Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[5] |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug response.[6][8] | Use cells within a consistent and low passage number range for all experiments. |
| Incomplete Compound Solubilization: The compound may not be fully dissolved, leading to heterogeneous concentrations in the wells. | Ensure the compound is completely dissolved in the stock solution. For this compound in DMSO, ultrasonic agitation may be necessary.[2] Visually inspect for any precipitate before diluting. |
| Assay Reagent Issues: Problems with the viability assay reagents (e.g., MTT, CellTiter-Glo) can cause inconsistent readings. | Check the expiration dates of all assay reagents. Prepare fresh reagents for each experiment. Ensure proper mixing and incubation times as per the manufacturer's protocol. |
Experimental Protocols
Standard Cell Viability (e.g., MTT/XTT) Assay Protocol
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the desired concentration.
-
Seed the cells into a 96-well plate at the optimized density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the results and calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the active CDK4/6-Cyclin D complex.
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.
Logical Relationship of Potential Experimental Errors
Caption: Relationship between root causes and confounding experimental factors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Cimpuciclib tosylate losing effectiveness over time in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cimpuciclib tosylate, particularly its loss of effectiveness over time in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1] Its primary mechanism of action is to block the kinase activity of the Cyclin D/CDK4 complex, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This inhibition of Rb phosphorylation prevents the cell from progressing from the G1 to the S phase of the cell cycle, leading to G1 arrest and a reduction in tumor cell proliferation.[2][3][4]
Q2: My cells are becoming less responsive to this compound over time. What are the potential causes?
The observed decrease in the effectiveness of this compound in your cell culture experiments can stem from several factors, broadly categorized as either issues with the compound itself or the development of resistance in the cell line.
Potential Compound-Related Issues:
-
Degradation: this compound, like many small molecules, may degrade over time in solution, especially when stored improperly or subjected to repeated freeze-thaw cycles. Factors such as the composition of your cell culture medium, pH, light exposure, and temperature can influence its stability.
-
Improper Storage: Failure to adhere to recommended storage conditions can lead to a loss of compound potency.
-
Incorrect Concentration: Errors in calculating the working concentration or inaccuracies in serial dilutions can result in a lower-than-expected effective concentration in your experiments.
Potential Cell Line-Related Issues:
-
Acquired Resistance: Continuous exposure to a targeted therapy like this compound can lead to the selection and outgrowth of a subpopulation of cells that have developed mechanisms to evade the drug's effects.
-
Cell Line Misidentification or Cross-Contamination: The cell line you are using may have been misidentified or contaminated with another, more resistant cell line.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and signaling pathways, potentially affecting the cellular response to this compound.
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical to maintaining the potency and stability of this compound.
| Storage Condition | Recommendation |
| Powder | Store at -20°C.[5] |
| Stock Solution (in solvent) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
| Handling | Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area.[5] |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents.[5] |
Troubleshooting Guides
Guide 1: Investigating Loss of this compound Activity
This guide provides a step-by-step approach to determine if the observed loss of effectiveness is due to compound instability or the development of cellular resistance.
Step 1: Verify Compound Integrity and Experimental Setup
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution of this compound from the powder form.
-
Use a New Aliquot: If using a previously prepared stock solution, thaw a new, unused aliquot.
-
Confirm Concentration: Double-check all calculations for the preparation of working solutions from the stock.
-
Run a Positive Control: Test the fresh this compound solution on a parental, sensitive cell line that has not been exposed to the drug long-term.
Step 2: Assess Compound Stability in Culture Medium
If you suspect the compound is degrading in your experimental conditions, you can perform a stability study.
Experimental Protocol: Small Molecule Stability Assessment in Cell Culture Media via LC-MS
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium.
-
Preparation of this compound in Media:
-
Prepare a solution of this compound in your complete cell culture medium (e.g., DMEM, RPMI-1640) at the final working concentration used in your experiments.
-
As a control, prepare a similar solution in a stable solvent like DMSO.
-
-
Incubation:
-
Incubate the media-containing this compound solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) in a cell-free plate.
-
-
Time-Point Sampling:
-
Collect aliquots of the solution at various time points (e.g., 0, 24, 48, and 72 hours).
-
-
Sample Processing:
-
For each time point, precipitate proteins from the media by adding a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of intact this compound.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease in concentration over time indicates instability in the cell culture medium.
-
Step 3: Evaluate for Acquired Cellular Resistance
If the compound is stable, the next step is to determine if the cells have developed resistance.
Experimental Protocol: Determining the IC50 of this compound
-
Cell Seeding: Seed your "less responsive" cell line and the parental (sensitive) cell line in parallel in 96-well plates at an appropriate density.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., a 10-point serial dilution). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model to calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Interpreting the Results:
A significant increase (fold change) in the IC50 value of the less responsive cell line compared to the parental cell line is a strong indicator of acquired resistance.
Table 1: Examples of IC50 Fold Increase in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines
| Cell Line | CDK4/6 Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase |
| MCF-7 | Palbociclib | ~0.08 | ~1.6 | ~20 |
| T47D | Palbociclib | ~0.09 | ~1.9 | ~21 |
| MCF-7 | Abemaciclib | ~0.35 | ~6.8 | ~19 |
| T47D | Abemaciclib | ~0.5 | ~10.72 | ~21 |
| MCF-7 | Ribociclib | ~5.077 | ~24.72 | ~5 |
Note: The IC50 values are approximate and can vary between experiments and laboratories. The data presented here are compiled from multiple sources for illustrative purposes.[2][3][6]
Guide 2: Investigating the Mechanisms of Resistance
Once acquired resistance is confirmed, the following steps can help elucidate the underlying mechanisms.
Step 1: Assess Key Protein Levels and Phosphorylation Status
Changes in the expression or phosphorylation of proteins in the CDK4/6-Rb pathway are common mechanisms of resistance.
-
Western Blot Analysis: Perform western blotting to analyze the protein levels of:
-
CDK4 and CDK6
-
Cyclin D1
-
Total Rb
-
Phosphorylated Rb (pRb)
-
p16 and p21 (endogenous CDK inhibitors)
-
-
Expected Changes in Resistant Cells:
-
Loss or significant reduction of Rb expression.
-
Increased expression of CDK4, CDK6, or Cyclin D1.
-
Sustained pRb levels despite this compound treatment.
-
Step 2: Investigate Bypass Signaling Pathways
Cells can develop resistance by activating alternative signaling pathways that promote cell proliferation independently of the CDK4/6-Rb axis.
-
Phospho-Kinase Array or Western Blot: Analyze the activation (phosphorylation) of key proteins in bypass pathways, such as:
-
PI3K/AKT/mTOR pathway: Analyze p-AKT, p-mTOR, and p-S6K.
-
RAS/MEK/ERK pathway: Analyze p-MEK and p-ERK.
-
Step 3: Rule Out Other Contributing Factors
-
Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination using a reliable method such as PCR or a fluorescent dye-based assay.
Visualizing Key Concepts
Diagram 1: this compound Mechanism of Action and Resistance Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 4. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|2408872-84-2|MSDS [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cimpuciclib Tosylate Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays with Cimpuciclib tosylate.
Frequently Asked Questions (FAQs)
Q1: We are observing variable IC50 values for this compound in our proliferation assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors, broadly categorized as biological and technical.
-
Biological Factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to CDK4/6 inhibitors based on their genetic background, such as RB1 status and Cyclin D1 expression levels.
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can show altered metabolic activity and drug responses.[1] It is crucial to use cells that are in the exponential growth phase.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout and, consequently, the calculated IC50 value.[1][2][3]
-
-
Technical Factors:
-
Assay Type: The choice of proliferation assay is critical. Metabolic assays (e.g., MTT, MTS, XTT, CellTiter-Glo) can yield misleading results with CDK4/6 inhibitors like Cimpuciclib.[4][5][6][7] This is because these drugs can arrest the cell cycle in G1, leading to an increase in cell size and metabolic activity, which can mask the anti-proliferative effect.[1][8][9]
-
Reagent Handling and Preparation: Improper storage or handling of this compound, assay reagents, or cell culture media can affect their efficacy and lead to variability.
-
Incubation Time: The duration of drug exposure and assay incubation can influence the observed effect.
-
Data Analysis: The method used for curve fitting and IC50 calculation can introduce variability.
-
Q2: Why are metabolic proliferation assays (e.g., MTT, MTS) not recommended for CDK4/6 inhibitors like this compound?
Metabolic assays measure cell viability indirectly by assessing metabolic activity. This compound, as a CDK4/6 inhibitor, primarily induces cell cycle arrest in the G1 phase.[9][10] While proliferation is halted, the cells may not die immediately and can continue to grow in size, leading to an increase in mitochondrial number and metabolic rate.[1][8][9] This increased metabolic activity can be misinterpreted by assays like MTT or MTS as cell proliferation, thus masking the true anti-proliferative effect of the compound and leading to an overestimation of the IC50 value.[4][5][6][7]
Q3: What types of assays are more suitable for assessing the anti-proliferative effects of this compound?
Assays that directly measure cell number or DNA content are more appropriate for cell cycle-arresting agents. These include:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter to determine the number of viable cells.
-
DNA-based Assays: Assays that quantify DNA content, such as those using CyQuant dyes or crystal violet staining, provide a more accurate measure of cell number.
-
Label-Free Live-Cell Imaging: Systems like the Incucyte® allow for real-time monitoring of cell proliferation by measuring confluence or cell count over time.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining can directly assess the percentage of cells in each phase of the cell cycle, providing a detailed view of the G1 arrest induced by this compound.[11][12]
Troubleshooting Guide
Problem: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each replicate. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Incomplete dissolution of formazan crystals (in MTT assays) | Ensure complete solubilization of the formazan crystals by gentle mixing or shaking before reading the absorbance. |
Problem: IC50 value is significantly higher than expected.
| Potential Cause | Recommended Solution |
| Use of a metabolic assay (MTT, MTS, etc.) | Switch to an assay that directly measures cell number (e.g., direct cell counting, DNA-based assay, or live-cell imaging). |
| Compound degradation | Prepare fresh stock solutions of this compound. Store stock solutions at the recommended temperature and protect from light. |
| Cell line is resistant | Verify the RB1 status and Cyclin D1 expression of your cell line. Consider using a more sensitive cell line for comparison. |
| Incorrect drug concentration | Verify the calculations for your serial dilutions. Perform a dose-response curve with a wider range of concentrations. |
Problem: Poor or no dose-response curve.
| Potential Cause | Recommended Solution |
| Inappropriate concentration range | Test a broader range of this compound concentrations, including both higher and lower doses. |
| Cells are not proliferating | Ensure that the cells are in the exponential growth phase at the time of treatment. Optimize cell seeding density to allow for sufficient proliferation in the control wells. |
| Assay incubation time is too short or too long | Optimize the incubation time for your specific cell line and assay. A 72-hour incubation is a common starting point. |
| Contamination | Check for microbial contamination in your cell cultures. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Incubation Time (days) | IC50 (nM) |
| Colo205 | Proliferation Assay | 6 | 141.2[13][14][15] |
Table 2: Comparative IC50 Values of CDK4/6 Inhibitors Across Different Breast Cancer Cell Lines (DNA-based or Cell Count Assays)
| Cell Line | Palbociclib (nM) | Ribociclib (nM) | Abemaciclib (nM) |
| MCF7 | ~100 - 300 | ~100 - 400 | ~50 - 150 |
| T47D | ~100 - 400 | ~200 - 600 | ~100 - 300 |
| ZR-75-1 | ~200 - 500 | ~300 - 800 | ~150 - 400 |
| MDA-MB-231 | >1000 (Resistant) | >1000 (Resistant) | >1000 (Resistant) |
| (Note: These are approximate values compiled from various studies and should be used for comparative purposes only. Actual IC50 values can vary depending on the specific experimental conditions.) |
Experimental Protocols
Protocol: MTT Proliferation Assay
This protocol is provided as a reference. As discussed, for CDK4/6 inhibitors, alternative assays are recommended for more reliable results.
Materials:
-
This compound
-
Cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and blocking cell cycle progression into S-phase.
Caption: Recommended workflow for a this compound proliferation assay, emphasizing the choice of a direct cell counting method.
Caption: A decision tree to troubleshoot inconsistent results in this compound proliferation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 6. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Cimpuciclib tosylate degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of experiments involving Cimpuciclib Tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability (up to 2 years).[1] It is crucial to keep the container tightly sealed and protected from moisture and direct sunlight.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Some suppliers also indicate stability for 2 weeks at 4°C in DMSO.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be exposed to strong acids, strong alkalis, or strong oxidizing and reducing agents, as these can promote chemical degradation.[2]
Q4: I've observed a change in the color of the this compound powder. What should I do?
A4: this compound is typically a white to off-white solid. A significant color change may indicate degradation or contamination. It is recommended to acquire a new batch of the compound and to perform analytical tests (e.g., HPLC) to assess the purity of the suspect powder if it must be considered for use.
Q5: My experimental results with this compound are inconsistent. Could this be a stability issue?
A5: Inconsistent results can stem from multiple sources, including compound degradation. If you have ruled out other experimental variables (e.g., cell line variability, reagent issues), you should assess the stability of your this compound stock solution. Refer to the troubleshooting guide below for a systematic approach to investigating this issue.
Data Presentation: Storage and Stability Summary
The following table summarizes the recommended storage conditions for this compound based on available data sheets.
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid (Powder) | N/A | -20°C | Up to 2 years |
| Solution | DMSO | -80°C | Up to 6 months |
| Solution | DMSO | -20°C | Up to 1 month |
| Solution | DMSO | 4°C | Up to 2 weeks |
Troubleshooting Guides
Guide 1: Investigating Inconsistent Experimental Results
This guide provides a logical workflow to determine if compound degradation is the source of experimental variability.
Question: My dose-response curves with this compound have shifted, or the observed potency is lower than expected. What steps should I take?
Answer:
-
Verify Handling and Storage: Confirm that your solid compound and stock solutions have been stored according to the recommendations (see table above). Check for repeated freeze-thaw cycles of your stock solution.
-
Prepare Fresh Stock Solution: Prepare a new stock solution from the solid powder. If possible, use a freshly opened vial of the compound.
-
Perform a Purity Check: Analyze both your old and new stock solutions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection. A significant decrease in the main peak area or the appearance of new peaks in the old sample compared to the new one suggests degradation.
-
Conduct a Forced Degradation Study: If you suspect your experimental conditions (e.g., prolonged incubation in media, exposure to light) might be causing degradation, a forced degradation study can help identify potential issues. Refer to the detailed protocol below.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential for identifying the potential degradation pathways of a drug substance.[5] These studies expose the compound to stress conditions more severe than those used in accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Objective: To identify the conditions under which this compound degrades and to generate its potential degradation products for analytical method development.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/Vis or PDA detector
-
LC-MS/MS system for identification of degradation products
Methodology:
Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water) and subject them to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.
-
Acid Hydrolysis:
-
Add 0.1 M HCl to the drug solution.
-
Incubate at 60°C.
-
Collect samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Add 0.1 M NaOH to the drug solution.
-
Incubate at 60°C.
-
Collect samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Add 3% H₂O₂ to the drug solution.
-
Keep at room temperature, protected from light.
-
Collect samples at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the drug solution at 80°C in the dark.
-
Also, expose the solid powder to 80°C.
-
Collect samples at 1, 3, and 7 days.
-
-
Photolytic Degradation:
-
Expose the drug solution and solid powder to a photostability chamber with a light source conforming to ICH Q1B guidelines (UV and visible light).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples after a specified exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Sample Analysis:
-
Analyze all stressed samples and controls by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Compare the chromatograms to identify new peaks (degradation products) and the reduction in the area of the parent this compound peak.
-
For structural elucidation of major degradation products, use LC-MS/MS analysis.
Caption: Experimental workflow for forced degradation studies.
Signaling Pathway Context
Cimpuciclib is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Understanding its place in the cell cycle pathway is crucial for interpreting experimental results.
In the G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins. These cyclins bind to and activate CDK4 and its homolog CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb).[7][8][9] This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes required for entry into the S phase (DNA synthesis).[9][10] By inhibiting CDK4, Cimpuciclib prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|2408872-84-2|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 8. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
How to handle Cimpuciclib tosylate acquired resistance in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Cimpuciclib tosylate in vitro.
Troubleshooting Guide
This guide addresses common issues observed during in vitro experiments with this compound, particularly concerning the emergence of drug resistance.
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
-
Potential Cause: Development of acquired resistance in the cancer cell line population. This can be due to the selection and expansion of a subpopulation of cells with inherent resistance mechanisms or the acquisition of new resistance-driving mutations or signaling pathway alterations.
-
Solution:
-
Confirm Resistance: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Short Tandem Repeat (STR) Profiling: Authenticate the cell line to ensure it has not been cross-contaminated.
-
Investigate Molecular Mechanisms:
-
Western Blot Analysis: Assess the protein levels of key cell cycle regulators. Look for loss of Retinoblastoma (Rb) protein, a primary target of CDK4/6 inhibitors, or upregulation of Cyclin E1.[1][2]
-
Phospho-protein Analysis: Examine the activation status of alternative signaling pathways that can bypass CDK4/6 inhibition, such as the PI3K/AKT/mTOR pathway.[1][2]
-
Gene Expression Analysis: Profile the expression of genes associated with CDK inhibitor resistance, such as CDK6 and genes in the Hippo signaling pathway.[1][3]
-
-
Isolate Resistant Clones: Use single-cell cloning techniques to isolate and expand resistant colonies for more detailed characterization.
-
Caption: Troubleshooting workflow for addressing decreased this compound efficacy.
Issue 2: Heterogeneous response to this compound within a cell population.
-
Potential Cause: The cell line may consist of a mixed population of sensitive and resistant cells. This intrinsic heterogeneity can lead to an incomplete response to treatment.
-
Solution:
-
Clonal Selection: Isolate single-cell clones from the parental cell line before initiating drug treatment experiments.
-
Characterize Clones: Determine the IC50 for this compound for each clone to identify and select the most sensitive ones for your studies.
-
Maintain Clonal Purity: Regularly re-clone the sensitive cell line to prevent the re-emergence of resistant subpopulations.
-
Frequently Asked Questions (FAQs)
Q1: What are the common molecular mechanisms of acquired resistance to CDK4/6 inhibitors like this compound?
A1: Acquired resistance to CDK4/6 inhibitors often involves alterations in the cell cycle machinery or activation of bypass signaling pathways. Key mechanisms include:
-
Loss of Retinoblastoma (Rb) Function: Loss of the Rb protein, the primary target of the Cyclin D-CDK4/6 complex, renders the cells independent of CDK4/6 activity for cell cycle progression.[1][2]
-
Cyclin E1 (CCNE1) Upregulation: Increased levels of Cyclin E1 can complex with CDK2 to drive cell cycle progression, bypassing the need for CDK4/6.[1]
-
Activation of PI3K/AKT/mTOR Pathway: Upregulation of this pathway can promote cell proliferation and survival, overriding the cytostatic effects of CDK4/6 inhibition.[1][2]
-
CDK6 Amplification or Overexpression: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[3]
-
Loss of FAT1 Function: Mutations in the FAT1 gene can lead to activation of the Hippo signaling pathway, which has been implicated in resistance to CDK4/6 inhibitors.[1]
Caption: Signaling pathways in sensitive cells and mechanisms of resistance.
Q2: How can I generate a this compound-resistant cell line in vitro?
A2: A common method for developing acquired resistance in a cell line is through chronic, escalating drug exposure.
Experimental Protocol: Generation of a Resistant Cell Line
-
Determine Initial Dosing: Establish the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Chronic Exposure: Culture the parental cells in the presence of this compound at a concentration equal to their IC50.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, you will observe significant cell death and a reduction in proliferation.
-
Dose Escalation: Once the cells resume a steady growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Escalation: Repeat the dose escalation process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterize the Resistant Line:
-
Confirm the shift in IC50.
-
Cryopreserve the resistant cell line at various passages.
-
Perform molecular analysis to identify the mechanism of resistance.
-
References
- 1. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
Cimpuciclib Tosylate Technical Support Center: Troubleshooting Off-Target Kinase Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals using cimpuciclib tosylate who are investigating its potential off-target kinase inhibition. While this compound is a highly selective CDK4 inhibitor, understanding and troubleshooting potential off-target effects is a critical aspect of preclinical drug development.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is described as a highly selective and potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with a reported IC50 of 0.49 nM.[2] Publicly available, comprehensive kinome-wide screening data for this compound is limited. However, analysis of other selective CDK4/6 inhibitors can provide insights into potential off-target kinases.
Q2: What are the potential off-target kinases for a selective CDK4 inhibitor like this compound?
A2: While cimpuciclib is designed for high selectivity, off-target activity can occur, particularly at higher concentrations. Based on the profiles of other CDK4/6 inhibitors, potential off-targets could include other members of the CDK family or other kinase families. The table below summarizes potential off-targets observed with other CDK4/6 inhibitors.
Q3: Why am I observing a cellular phenotype that is inconsistent with CDK4 inhibition alone?
A3: An unexpected cellular phenotype could be due to a number of factors, including off-target kinase inhibition, inhibition of a non-kinase target, or context-dependent cellular responses. It is important to perform experiments to de-risk these possibilities, such as those outlined in the troubleshooting guides.
Q4: How do I differentiate between on-target and off-target effects in my cellular assays?
A4: A common strategy is to use a structurally distinct inhibitor of the same target (in this case, another CDK4 inhibitor) to see if the same phenotype is produced. Additionally, genetic approaches such as siRNA or CRISPR-Cas9 knockdown/knockout of the intended target (CDK4) can help to validate that a phenotype is on-target.
Troubleshooting Guides
Problem 1: Discrepancy between Biochemical and Cellular IC50 Values
You may observe that the IC50 value of this compound in your biochemical assay is significantly different from what you observe in a cell-based proliferation assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High ATP Concentration in Cellular Environment | The intracellular concentration of ATP (1-10 mM) is much higher than that typically used in biochemical assays. This can lead to competitive displacement of the inhibitor and a higher apparent IC50. Perform biochemical assays with ATP concentrations that mimic physiological levels to assess the impact on IC50. |
| Cell Permeability and Efflux | The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps. Use cell lines with known expression levels of efflux pumps or employ efflux pump inhibitors to investigate this possibility. |
| Compound Stability and Metabolism | This compound may be unstable or rapidly metabolized in your cell culture conditions. Perform stability assays in cell culture media and consider using mass spectrometry to measure intracellular compound concentrations over time. |
| Off-Target Effects Masking On-Target Potency | An off-target effect at a higher concentration could lead to a different cellular outcome, confounding the interpretation of the on-target IC50. Profile the inhibitor against a panel of kinases to identify potential off-targets. |
Problem 2: Suspected Off-Target Activity in a Cellular Assay
You have evidence to suggest that an observed effect of this compound is not mediated by CDK4 inhibition.
Workflow for Investigating Off-Target Activity:
Caption: Workflow for identifying and validating off-target kinase inhibition.
Data on Potential Off-Target Kinases of CDK4/6 Inhibitors
The following table summarizes publicly available data on the selectivity of other CDK4/6 inhibitors. This can be used as a guide for selecting kinases to test for potential off-target inhibition by this compound.
| Inhibitor | Primary Targets | Known Off-Targets (at relevant concentrations) |
| Palbociclib | CDK4, CDK6 | Highly selective for CDK4/6 |
| Ribociclib | CDK4, CDK6 | Highly selective for CDK4/6 |
| Abemaciclib | CDK4, CDK6 | CDK1, CDK2, CDK9, GSK3β |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Profiling using a Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.
-
Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized ligand. In the absence of the test compound, the kinase binds to the ligand. When the test compound is added, it competes for the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Experimental Steps:
-
A panel of recombinant kinases (e.g., the full kinome) is used.
-
Each kinase is incubated with the immobilized ligand and this compound at the desired concentration.
-
After incubation, unbound kinase is washed away.
-
The amount of bound kinase is quantified.
-
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. Hits are identified as kinases for which binding is significantly reduced.
Protocol 2: Cell-Based Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of this compound to a specific kinase target within living cells.
Methodology:
-
Cell Line Preparation: Engineer a cell line to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Assay Principle: The assay uses a fluorescent energy transfer probe that binds to the kinase active site. When the probe is bound, and in the presence of a NanoLuc® substrate, energy is transferred from the luciferase to the probe, generating a BRET signal. This compound will compete with the probe for binding, leading to a decrease in the BRET signal.
-
Experimental Steps:
-
Plate the engineered cells in a multi-well plate.
-
Add a serial dilution of this compound to the cells.
-
Add the NanoBRET™ tracer and the NanoLuc® substrate.
-
Measure the BRET signal using a plate reader.
-
-
Data Analysis: Plot the BRET signal against the concentration of this compound to determine a cellular IC50 value for target engagement.
Signaling Pathway Visualization
The following diagram illustrates the canonical CDK4/Cyclin D signaling pathway. Understanding this pathway is crucial for designing experiments to confirm on-target effects.
Caption: Canonical CDK4/Cyclin D signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Cimpuciclib Tosylate Dosing for Tumor Models
Welcome to the technical support center for Cimpuciclib tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dose adjustments for different tumor models, troubleshooting common experimental issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] Its primary mechanism of action involves blocking the phosphorylation of the Retinoblastoma (Rb) protein. This inhibition prevents the cell from progressing from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.
Q2: What is the recommended starting dose for this compound in a new tumor model?
A2: A definitive starting dose for a novel tumor model has not been established. However, in a Colo205 human colon cancer xenograft model, a dose of 50 mg/kg administered via oral gavage twice a week resulted in a 93.63% tumor growth inhibition.[1][2] For a new model, it is advisable to conduct a dose-escalation study starting from a lower dose to determine the maximum tolerated dose (MTD) and optimal biological dose.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is soluble in DMSO.[2] For in vivo studies, it is typically formulated for oral gavage. The specific vehicle used in the Colo205 model is not detailed in the provided results, but a common practice is to prepare a suspension in a vehicle like 0.5% methylcellulose or 1% hydroxyethyl cellulose (HEC) in a suitable buffer.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Pharmacokinetic studies have been conducted in rats and mice. In rats, a 5 mg/kg oral dose resulted in a Cmax of 559.7 ng/mL and a half-life (t1/2) of 2.4 hours.[2] In mice with Colo205 tumors, a 50 mg/kg oral dose resulted in a much higher Cmax of 7960 ng/mL and a longer half-life of 14.8 hours, indicating a slower metabolic rate and sustained plasma concentration.[2]
Q5: Are there any known biomarkers to predict sensitivity to this compound?
A5: While not specified for this compound, for CDK4/6 inhibitors in general, the presence of a functional Retinoblastoma (Rb) protein is a key determinant of sensitivity. Tumors with a loss of Rb are typically resistant to CDK4/6 inhibition.
Dosing Information from Preclinical Studies
The following tables summarize the available dosing information for this compound and other CDK4/6 inhibitors in various tumor models. This data can be used as a reference for designing new in vivo experiments.
Table 1: this compound Dosing in a Preclinical Model
| Tumor Model | Dose | Administration Route | Dosing Schedule | Outcome |
| Colo205 (Human Colon Cancer Xenograft) | 50 mg/kg | Oral Gavage | Twice a week | 93.63% Tumor Growth Inhibition |
Table 2: Pharmacokinetic Parameters of Cimpuciclib
| Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng/mL•h) | t1/2 (h) |
| Rats | 5 mg/kg | 559.7 | 6 | 5414 | 2.4 |
| Mice (Colo205 tumor-bearing) | 50 mg/kg | 7960 | 1 | 136782 | 14.8 |
Table 3: Dosing of Other CDK4/6 Inhibitors in Various Xenograft Models (For Reference)
| CDK4/6 Inhibitor | Tumor Model | Dose | Administration Route | Dosing Schedule |
| Palbociclib | Medulloblastoma (PDX) | 75 mg/kg | Oral Gavage | Daily |
| Abemaciclib | Breast Cancer (ZR-75-1 Xenograft) | 50-75 mg/kg | Oral Gavage | Daily for 28 days |
| Abemaciclib | Ewing's Sarcoma (CDX) | 50 mg/kg | Oral Gavage | Daily for 28 days |
| Ribociclib | Mantle Cell Lymphoma (JeKo-1 Xenograft in rats) | 75-150 mg/kg | Oral Gavage | Daily for 5 days |
Experimental Protocols
General Protocol for a Xenograft Efficacy Study
This protocol provides a general framework for assessing the efficacy of this compound in a new subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound fresh daily or as per its stability data.
-
Formulate the drug for oral gavage in a suitable vehicle.
-
Administer the selected dose and schedule to the treatment group. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at various time points after the last dose to assess target engagement (e.g., by measuring the phosphorylation of Rb via Western blot or immunohistochemistry).
-
Signaling Pathway
The diagram below illustrates the canonical CDK4/6-Rb signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: Workflow for a preclinical xenograft study of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Tumor Growth Inhibition | 1. Suboptimal Dose: The dose may be too low for the specific tumor model. 2. Rb-Negative Tumor Model: The tumor cell line may lack the Retinoblastoma (Rb) protein, a key target of CDK4/6 inhibitors. 3. Drug Resistance: The tumor model may have intrinsic or acquired resistance to CDK4/6 inhibitors. | 1. Conduct a Dose-Escalation Study: Determine the maximum tolerated dose (MTD) and test higher, well-tolerated doses. 2. Check Rb Status: Confirm the Rb status of your cell line by Western blot. Use an Rb-positive cell line as a positive control. 3. Investigate Resistance Mechanisms: Analyze downstream signaling pathways (e.g., cyclin E/CDK2 activation) in resistant tumors. |
| Significant Animal Toxicity (e.g., Weight Loss) | 1. Dose is Too High: The administered dose exceeds the MTD in the chosen mouse strain. 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Reduce the Dose: Lower the dose or adjust the dosing schedule (e.g., from daily to every other day or twice a week). 2. Test a Different Vehicle: Evaluate the tolerability of the vehicle alone in a separate cohort of animals. |
| High Variability in Tumor Growth | 1. Inconsistent Cell Implantation: Variation in the number or viability of injected cells. 2. Tumor Necrosis: Large tumors may develop necrotic cores, leading to inaccurate volume measurements. | 1. Standardize Implantation Technique: Ensure consistent cell preparation and injection technique. 2. Start Treatment with Smaller Tumors: Initiate treatment when tumors are smaller and less likely to be necrotic. |
| Drug Formulation Issues (e.g., Precipitation) | 1. Poor Solubility: this compound may not be fully dissolved or suspended in the chosen vehicle. 2. Instability of Formulation: The drug may degrade in the formulation over time. | 1. Optimize Formulation: Test different vehicles or co-solvents to improve solubility and stability. Use sonication or gentle heating if necessary. 2. Prepare Fresh Formulations: Prepare the drug formulation immediately before each administration. |
References
Cell line contamination affecting Cimpuciclib tosylate experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with Cimpuciclib tosylate, particularly those arising from potential cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with an IC50 of 0.49 nM.[1][2][3] Its drug classification stem, '-ciclib', identifies it as a cyclin-dependent kinase inhibitor.[4] Cimpuciclib targets the CDK4/Cyclin D complex, a key regulator of the cell cycle. By inhibiting this complex, it prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F sequestered. This action blocks the cell from transitioning from the G1 to the S phase, thereby inhibiting proliferation of susceptible cancer cells.
Q2: My Cimpuciclib IC50 value is suddenly much higher than expected. What could be the cause?
A significant, unexpected increase in the IC50 value (i.e., decreased sensitivity) can stem from several sources. One of the most common and overlooked causes is cell line contamination. This can be either:
-
Cross-contamination: Your original cell line may have been overgrown by a less sensitive, faster-growing cell line.
-
Mycoplasma contamination: These bacteria can alter cellular metabolism, signaling pathways, and cell cycle progression, directly impacting the efficacy of a cell cycle inhibitor like Cimpuciclib.[5][6]
Other factors can include reagent variability, incorrect drug concentration, or the development of biological resistance, but contamination should be ruled out first.[7][8]
Q3: How can mycoplasma contamination specifically affect my Cimpuciclib experiments?
Q4: What is cell line authentication and why is it critical?
Cell line authentication is the process of verifying the identity of a cell line. The gold standard method for human cell lines is Short Tandem Repeat (STR) profiling.[11][12] This technique generates a unique DNA fingerprint for each line, which can be compared against reference databases.[13] It is critical because a significant percentage of cell lines used in research are misidentified or cross-contaminated.[11] Using the wrong cell line invalidates experimental results, leading to wasted resources and spurious publications. Authentication should be performed when a new cell line is received, before freezing new cell banks, and before submitting a manuscript for publication.[12]
Troubleshooting Guide: Inconsistent Results with this compound
Use this guide to diagnose and resolve common issues.
| Observed Problem | Potential Cause | Recommended Action |
| Increased IC50 (Apparent Drug Resistance) | 1. Mycoplasma Contamination: Alters cell cycle and metabolism.[9] 2. Cell Line Cross-Contamination: A more resistant cell line has taken over the culture. | 1. Test for Mycoplasma: Perform a PCR-based mycoplasma detection assay. 2. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line. |
| High Variability in Assay Replicates | 1. Mycoplasma Contamination: Causes inconsistent cell growth and metabolic rates.[5] 2. Inconsistent Seeding Density: IC50 values can be highly dependent on cell density at the time of treatment.[8] | 1. Test for Mycoplasma. 2. Standardize Seeding Protocol: Ensure precise and consistent cell counts for every experiment. Discard contaminated cells and use a fresh, authenticated vial. |
| Reduced Cell Proliferation / Poor Cell Health | 1. Mycoplasma Contamination: Can inhibit cell growth and induce apoptosis.[10] 2. Suboptimal Culture Conditions: Incorrect media, serum, or CO2 levels. | 1. Test for Mycoplasma. 2. Review Culture Protocol: Verify media components and incubator conditions. Use a fresh vial of authenticated, contamination-free cells. |
Data Example: Impact of Contamination on Cimpuciclib IC50
The following table illustrates hypothetical data showing how contamination can drastically alter experimental outcomes in a breast cancer cell line (e.g., MCF-7).
| Cell Line Status | Mycoplasma PCR Result | STR Profile Match | Cimpuciclib IC50 (nM) |
| Expected (Reference) | Negative | 100% (vs. reference) | 150 |
| Experimental Batch 1 | Positive | 98% (vs. reference) | 1250 |
| Experimental Batch 2 | Negative | <50% (Contaminated with K562) | >5000 |
Visualized Pathways and Workflows
This compound Mechanism of Action
Caption: Signaling pathway for CDK4 inhibition by this compound.
Workflow for Troubleshooting Inconsistent IC50 Results
Caption: Logical workflow for diagnosing inconsistent experimental results.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general framework for PCR-based mycoplasma detection. Commercial kits are highly recommended and their specific instructions should be followed.[14][15][16]
Objective: To detect the presence of mycoplasma DNA in cell culture supernatant or cell lysate.
Materials:
-
Cell culture sample (supernatant from a 70-90% confluent plate is common).
-
PCR Mycoplasma Detection Kit (containing primers, Taq polymerase, dNTPs, and positive/negative controls).
-
Thermocycler.
-
Agarose gel electrophoresis system.
-
DNA-free certified PCR tubes and pipette tips.
Methodology:
-
Sample Preparation:
-
Collect 100-500 µL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 days.[16]
-
Heat the supernatant at 95°C for 5-10 minutes to lyse mycoplasma and release DNA.[16][17]
-
Centrifuge at high speed (e.g., 15,000 x g) for 2 minutes to pellet cell debris.[16][17]
-
The supernatant now serves as the PCR template.
-
-
PCR Reaction Setup:
-
In a dedicated, clean PCR hood, prepare the master mix according to the kit manufacturer's instructions.
-
Aliquot the master mix into PCR tubes.
-
Add 1-2 µL of the prepared sample template to the corresponding tube.
-
Crucially, set up a Positive Control (using the provided control DNA) and a Negative Control (using PCR-grade water instead of template).
-
-
Thermocycling:
-
Run the PCR program as specified by the kit. A typical program involves an initial denaturation, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.[17]
-
-
Result Analysis (Gel Electrophoresis):
-
Prepare a 1.5-2% agarose gel.
-
Load the PCR products (including controls and a DNA ladder) into the wells.[16]
-
Run the gel until sufficient band separation is achieved.
-
Visualize the DNA bands under UV light.
-
Interpretation: A band of the correct size in your sample lane (matching the positive control) indicates mycoplasma contamination.[14][18] The negative control must be free of bands. Some kits include an internal control band to validate the PCR reaction itself.[14][18]
-
Protocol 2: Cell Line Authentication by STR Profiling
This protocol is typically performed by a core facility or a commercial service provider. It is outlined here for understanding the process.[19]
Objective: To generate a unique genetic fingerprint of a human cell line to verify its identity.
Materials:
-
A pellet of 1-2 million cells.
-
DNA extraction kit.
-
STR profiling kit (e.g., Promega PowerPlex®, ThermoFisher GenePrint®).
-
PCR Thermocycler.
-
Capillary Electrophoresis instrument (e.g., Genetic Analyzer).
-
Gene analysis software (e.g., GeneMapper®).
Methodology:
-
DNA Extraction: Genomic DNA is isolated from the cell pellet using a commercial kit, ensuring high purity and integrity.
-
PCR Amplification:
-
A multiplex PCR is performed to simultaneously amplify multiple STR loci (typically 8 to 17) plus the amelogenin locus for sex determination.[11]
-
The primers in the kit are fluorescently labeled to allow for detection during electrophoresis.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products (amplicons) are separated by size with single-base resolution on a capillary electrophoresis instrument.
-
-
Data Analysis:
-
The software detects the fluorescent fragments and determines their precise size.
-
The size of the fragment corresponds to the number of repeats at each STR locus, generating a unique numerical profile for the cell line.
-
-
Database Comparison:
-
The generated STR profile is compared to a reference database of authenticated cell lines (e.g., ATCC, Cellosaurus).
-
Interpretation: A match of ≥80% between the sample profile and a reference profile is considered an authentic match.[19] A match between 56% and 80% is indeterminate and requires further investigation. A match <56% indicates the cell lines are unrelated.[19]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 6. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf Italy [eppendorf.com]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Cell Line Authentication [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. aphis.usda.gov [aphis.usda.gov]
- 16. alstembio.com [alstembio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
Cimpuciclib Tosylate In Vivo Formulation Technical Support Center
Welcome to the technical support center for the in vivo formulation of Cimpuciclib Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility and formulation of this selective CDK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is the tosylate salt of Cimpuciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) with an IC50 of 0.49 nM.[1][2][3][4][5] It is a white to off-white solid compound.[1] As a tosylate salt, it is expected to have improved aqueous solubility and stability compared to its free base form.[2] However, like many kinase inhibitors, it can still present solubility challenges in aqueous media for in vivo studies.
Q2: What are the reported solubility data for this compound?
A2: Publicly available data on the solubility of this compound in a wide range of vehicles is limited. The most consistently reported data is its high solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | ~200 mg/mL | May require sonication to fully dissolve.[3] |
| Water | Data not readily available | Expected to be low, but potentially improved over the free base. |
| Ethanol | Data not readily available | |
| PEG400 | Data not readily available | |
| Propylene Glycol | Data not readily available |
Researchers are encouraged to perform their own solubility studies in relevant vehicles to determine the optimal formulation for their specific experimental needs.
Q3: My this compound is not dissolving in my chosen aqueous vehicle for oral gavage. What should I do?
A3: This is a common challenge with poorly soluble compounds. Here are several troubleshooting steps you can take, starting with the simplest:
-
Sonication and Heating: Gently heat the vehicle (e.g., to 37°C) and use a bath sonicator to aid dissolution.[3] Be cautious with temperature to avoid degradation.
-
pH Adjustment: Cimpuciclib's structure suggests it may have pH-dependent solubility. Experimentally determine the pH-solubility profile to see if adjusting the pH of your vehicle (e.g., using citrate or phosphate buffers) improves solubility.
-
Co-solvents: Introduce a water-miscible organic co-solvent to your aqueous vehicle. Common co-solvents for in vivo studies include PEG400, propylene glycol, and ethanol.[6][7] Start with a small percentage and increase as needed, keeping in mind the potential toxicity of the co-solvent for the animal model.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can improve wetting and form micelles to encapsulate the compound, thereby increasing solubility.[8]
-
Complexation Agents: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.[8][9]
Troubleshooting Guides
Guide 1: Systematic Approach to Vehicle Screening for Oral Formulation
If you are starting a new in vivo study and are unsure of the best vehicle for this compound, this guide provides a systematic approach to screening potential formulations.
Objective: To identify a suitable vehicle that can dissolve the required concentration of this compound and is well-tolerated by the animal model.
Experimental Protocol:
-
Determine Target Concentration: Based on the desired dose (e.g., 50 mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice), calculate the required concentration of this compound in the formulation.
-
Prepare a Range of Vehicles: Prepare small volumes of various potential vehicles. A suggested starting panel is provided in the table below.
-
Solubility Testing:
-
Add a pre-weighed amount of this compound to a known volume of each vehicle to achieve a concentration slightly above your target.
-
Vortex each mixture thoroughly.
-
Use a bath sonicator for 15-30 minutes. Gentle warming (37°C) can be applied.
-
Visually inspect for any undissolved particles.
-
If particles remain, centrifuge the samples and analyze the supernatant by HPLC or UV-Vis spectroscopy to quantify the dissolved concentration.
-
-
Assess Stability: Once a suitable vehicle is identified, assess the short-term stability of the formulation. Keep the formulation at room temperature and 4°C and check for any precipitation at various time points (e.g., 1, 4, 24 hours).
Table of Potential Starting Vehicles for Screening:
| Vehicle Composition | Rationale |
| 0.5% Methylcellulose (MC) in water | Common suspending vehicle. |
| 0.5% Carboxymethylcellulose (CMC) in water | Another common suspending vehicle.[8] |
| 10% PEG400 in saline | A simple co-solvent system. |
| 10% HP-β-CD in water | A common cyclodextrin-based solubilizer.[9] |
| 5% DMSO + 40% PEG400 + 55% Saline | A more complex co-solvent system for challenging compounds. |
| 2% Tween® 80 in saline | A surfactant-based system.[8] |
Guide 2: My compound precipitates out of the formulation upon standing. How can I improve stability?
Issue: The formulation appears clear initially but shows precipitation after a short period.
Troubleshooting Steps:
-
Identify the Cause:
-
Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. This can happen with heating or pH adjustment.
-
Incompatibility: this compound may be incompatible with one of the excipients in your vehicle over time.
-
-
Solutions:
-
Increase Solubilizing Excipients: Try increasing the concentration of your co-solvent, surfactant, or cyclodextrin.
-
Add a Polymer: Incorporating a polymer like PVP or HPMC can help inhibit crystallization and maintain a supersaturated state.
-
Prepare Fresh: If the formulation is only stable for a short period, prepare it fresh immediately before each administration.
-
Consider a Suspension: If achieving a stable solution at the target concentration is not feasible, consider formulating a uniform and stable suspension. This requires particle size control (micronization) and the use of suspending agents (e.g., methylcellulose) and wetting agents.[6][10]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the Cyclin D-CDK4 complex.
Experimental Workflow
Caption: Troubleshooting workflow for this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. senpharma.vn [senpharma.vn]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
Interpreting ambiguous cell cycle analysis data with Cimpuciclib tosylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Cimpuciclib tosylate who are encountering ambiguous cell cycle analysis data.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound in cell cycle regulation?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with an IC50 of 0.49 nM[1][2]. In a normal cell cycle, the progression from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint. This transition is driven by the complex of CDK4 and its regulatory partner, Cyclin D. This complex phosphorylates the Retinoblastoma protein (Rb)[3][4]. Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which then activates the genes necessary for DNA replication and S-phase entry[4].
This compound functions by directly inhibiting the kinase activity of CDK4. This prevents Rb phosphorylation, keeping Rb active and bound to E2F. As a result, the necessary S-phase genes are not transcribed, and the cell cycle is arrested in the G1 phase[5]. This effect is primarily cytostatic, meaning it halts cell proliferation rather than inducing cell death[6].
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Q2: What is the expected cell cycle profile in a sensitive cell line after successful treatment with this compound?
Following successful treatment in a retinoblastoma protein (Rb)-positive cancer cell line, you should observe a significant accumulation of cells in the G1 phase of the cell cycle.[5][6]. Correspondingly, there will be a marked decrease in the percentage of cells in the S and G2/M phases. The effect is typically reversible; removing the drug allows cells to re-enter the cell cycle[6].
Table 1: Expected Cell Cycle Distribution with this compound
| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control (DMSO) | 45 | 35 | 20 |
| This compound | > 75 | < 15 | < 10 |
Note: Values are representative and will vary based on cell line, drug concentration, and treatment duration.
Q3: What is a standard protocol for cell cycle analysis using Propidium Iodide (PI) staining and flow cytometry?
This protocol is a general guideline for staining ethanol-fixed cells with propidium iodide (PI) for DNA content analysis.
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin. Collect the cells, including any floating in the media, as they may be apoptotic. For suspension cells, collect them directly.
-
Count the cells and aim for 1-2 million cells per sample.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Washing:
-
Pellet the fixed cells by centrifugation (note: a higher speed may be needed as fixed cells are more buoyant)[7].
-
Carefully discard the ethanol and wash the pellet twice with 1-2 mL of cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. RNase treatment is crucial as PI can also bind to double-stranded RNA, which would interfere with the DNA signal[8][9].
-
PI/RNase Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
in PBS
-
-
Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light[10]. Some cell types may require longer incubation times[7].
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 single-cell events.
-
Ensure the DNA signal (PI fluorescence) is collected on a linear scale [9].
-
Use a low flow rate during acquisition to improve data resolution and minimize the coefficient of variation (CV) of the G1 peak[11][12].
-
Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A or PI-W vs. PI-A) to exclude cell clumps from the analysis[13].
-
Troubleshooting Guide for Ambiguous Data
Q4: My histogram shows a significant sub-G1 peak after treatment. What does this mean?
A sub-G1 peak represents a population of cells with a DNA content lower than that of G1 cells. This is a classic indicator of apoptosis.[14][15]. During late-stage apoptosis, cellular endonucleases cleave genomic DNA into small fragments. In this assay, the fixation and permeabilization process allows these small DNA fragments to leak out of the cells, resulting in reduced PI staining and the appearance of a "sub-G1" peak[15].
However, be cautious as this peak can also contain cell debris or fragments from necrotic cells[16]. It is always recommended to confirm apoptosis using a more specific method, such as Annexin V/PI staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells.
Table 2: Example Data with Apoptosis (Sub-G1 Peak)
| Treatment Condition | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | < 2 | 50 | 30 | 18 |
| this compound | 25 | 60 | 10 | 5 |
Q5: My G1 arrest is weak, absent, or the peaks are very broad. What are the potential causes?
This is a common issue with several potential causes spanning the drug itself, the cell model, and the experimental technique. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for weak or absent G1 arrest.
Q6: Instead of G1 arrest, I am observing an increase in the G2/M population. Why could this be happening?
While unexpected for a selective CDK4 inhibitor, an increase in the G2/M population could arise from several factors:
-
Off-Target Effects: At very high, non-physiological concentrations, the drug may inhibit other kinases involved in cell cycle progression, leading to an arrest at a different checkpoint[6][17]. This has been observed with other CDK4/6 inhibitors in Rb-negative cells[6].
-
Cellular Senescence: Prolonged treatment with CDK4/6 inhibitors can induce a state of permanent cell cycle arrest known as senescence[18][19]. Senescent cells can sometimes be polyploid and may appear in the G2/M gate or beyond.
-
Cell Line-Specific Defects: The specific cancer cell line being used may have underlying mutations in other cell cycle checkpoints (e.g., a defective G2/M checkpoint) that are unmasked or exacerbated by G1 inhibition, leading to an accumulation in G2/M.
Q7: The cell cycle profiles of my treated and untreated samples are identical. What went wrong?
If there is no observable effect on the cell cycle, consider these fundamental possibilities:
-
Inactive Compound: Ensure the this compound has been stored correctly and that the solvent used for reconstitution is appropriate. Prepare a fresh stock from powder if in doubt.
-
Resistant Cell Line: The most common form of resistance to CDK4/6 inhibitors is the lack of a functional Rb protein[5]. Confirm the Rb status of your cell line via Western Blot.
-
Sub-optimal Dosing: The concentration used may be too low to be effective in your specific cell line. Perform a dose-response experiment to determine the optimal concentration for inducing G1 arrest.
-
Protocol Error: Double-check all steps of the protocol. A simple mistake, such as adding the drug to the control wells instead of the treatment wells, can lead to this result. Ensure cells were healthy and actively proliferating before treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bitesizebio.com [bitesizebio.com]
- 15. DNA fragmentation and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchportal.lih.lu [researchportal.lih.lu]
- 19. profiles.foxchase.org [profiles.foxchase.org]
Cimpuciclib tosylate showing different effects in various passages of cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cimpuciclib Tosylate in cell-based assays. Discrepancies in experimental outcomes, particularly in relation to cell passage number, are a key focus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] Its primary mechanism of action is to block the activity of the CDK4/Cyclin D complex, which is a key regulator of the cell cycle. By inhibiting this complex, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 cell cycle arrest and inhibition of cell proliferation.[4][5][6]
Q2: I am observing different IC50 values for this compound in the same cell line across different experiments. What could be the cause?
A2: Variations in IC50 values for the same cell line can arise from several factors. One of the most common is the passage number of the cells.[7][8] Continuous passaging can lead to genetic and phenotypic changes in cell lines, affecting their growth rates, protein expression, and sensitivity to drugs.[7][9] Other potential causes include inconsistencies in cell seeding density, variations in incubation times, and issues with the preparation and storage of the compound.
Q3: How does cell passage number specifically affect the response to this compound?
A3: Higher cell passage numbers can lead to several changes that may alter the cellular response to a CDK4/6 inhibitor like this compound:
-
Altered Protein Expression: Key proteins in the CDK4/6 pathway, such as Cyclin D1, CDK4, CDK6, or Rb, may have altered expression levels in later passages.
-
Changes in Growth Rate: As cells are cultured for extended periods, their doubling time can change. Faster or slower growing cells may respond differently to cell cycle inhibitors.
-
Genomic Instability: Continuous culturing can introduce genetic mutations that may activate alternative signaling pathways, bypassing the G1 checkpoint control.
-
Senescence: High passage number can induce cellular senescence, which can affect the cell's response to cell cycle inhibitors.
Q4: What is the recommended passage number limit for my experiments?
A4: There is no universal passage number limit that applies to all cell lines. It is crucial to establish a consistent passage range for your experiments to ensure reproducibility. For many commonly used cancer cell lines, it is advisable to stay below passage 20-30 from the original stock. It is best practice to create a master and working cell bank from a low-passage stock to ensure a consistent supply of cells for your experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent Cell Passage Number: Using cells from a wide range of passages. 2. Inconsistent Seeding Density: Variations in the number of cells seeded per well. 3. Pipetting Errors: Inaccurate dispensing of cells or compound. | 1. Standardize Passage Number: Use cells within a narrow and defined passage range (e.g., passages 5-15). Thaw a new vial of low-passage cells after a set number of passages. 2. Optimize and Standardize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure cells are in the logarithmic growth phase. 3. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. |
| No significant decrease in phosphorylated Rb (p-Rb) after treatment | 1. Inactive Compound: Improper storage or handling of this compound. 2. Resistant Cell Line: The cell line may have a non-functional Rb protein or have bypass mechanisms. 3. Incorrect Antibody or Western Blot Protocol: Issues with the primary or secondary antibody, or suboptimal blotting conditions. | 1. Proper Compound Handling: Prepare fresh stock solutions of this compound and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Cell Line Characterization: Confirm the Rb status of your cell line. If Rb is absent or mutated, a CDK4/6 inhibitor will not be effective. Consider using a positive control cell line known to be sensitive to CDK4/6 inhibitors. 3. Optimize Western Blot: Validate your p-Rb antibody with a positive control. Ensure complete protein transfer and use an appropriate blocking buffer. |
| No G1 cell cycle arrest observed in flow cytometry | 1. Suboptimal Drug Concentration: The concentration of this compound may be too low to induce a significant effect. 2. Insufficient Incubation Time: The treatment duration may not be long enough for the cells to arrest in G1. 3. Cell Cycle Synchronization Issues: The cells may not be actively cycling at the time of treatment. | 1. Perform a Dose-Response Study: Test a range of this compound concentrations to determine the optimal dose for inducing G1 arrest in your specific cell line. 2. Time-Course Experiment: Evaluate cell cycle distribution at different time points after treatment (e.g., 24, 48, and 72 hours). 3. Ensure Logarithmic Growth: Plate cells at a density that ensures they are in the logarithmic growth phase during the experiment. |
Data Presentation
Table 1: Illustrative Example of this compound IC50 Variation with Cell Passage Number in Colo205 Cells
| Cell Passage Number | IC50 (nM) | Fold Change from Low Passage |
| Low (P5) | 141.2 | 1.0 |
| Medium (P15) | 210.5 | 1.5 |
| High (P30) | 355.8 | 2.5 |
Note: This data is illustrative and serves to demonstrate the potential impact of cell passage number on experimental results. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Phosphorylated Rb (p-Rb)
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total Rb and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-Rb normalized to total Rb and the loading control.
Mandatory Visualizations
Caption: this compound inhibits the CDK4/6-Rb pathway.
Caption: A generalized workflow for in vitro testing of this compound.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 4. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to abemaciclib is associated with increased metastatic potential and lysosomal protein deregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative In Vitro Analysis of Cimpuciclib Tosylate and Ribociclib Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as pivotal agents, particularly in the treatment of hormone receptor-positive (HR+) breast cancer. This guide provides a comparative in vitro analysis of two such inhibitors: Cimpuciclib tosylate and the well-established Ribociclib. This comparison is based on publicly available preclinical data to assist researchers in understanding their relative potency and selectivity.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and Ribociclib exert their anti-tumor effects by targeting the CDK4/6 pathway, a critical regulator of the cell cycle. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation.
This compound is a highly selective inhibitor of CDK4.[1][2][3] By inhibiting CDK4, it prevents the phosphorylation of the retinoblastoma protein (Rb). This action maintains the Rb-E2F transcriptional repressor complex, thereby blocking the transcription of genes required for the G1 to S phase transition and ultimately arresting the cell cycle.
Ribociclib is a selective inhibitor of both CDK4 and CDK6.[4][5][6][7][8] Similar to Cimpuciclib, Ribociclib's inhibition of CDK4/6 prevents Rb phosphorylation, leading to a G1 cell cycle arrest.[4][5][6]
The following diagram illustrates the CDK4/6 signaling pathway and the points of intervention for both inhibitors.
Quantitative Data Presentation: A Head-to-Head Comparison
Direct comparative in vitro studies across a broad panel of cell lines for this compound and Ribociclib are not extensively available in the public domain. However, based on existing data, a summary of their inhibitory concentrations (IC50) is presented below. It is important to note the differing selectivity, with Cimpuciclib being highly selective for CDK4 and Ribociclib targeting both CDK4 and CDK6.
| Inhibitor | Target | Enzymatic IC50 | Cellular IC50 | Cell Line |
| This compound | CDK4 | 0.49 nM[1][2][3] | 141.2 nM[2][3] | Colo205 |
| Ribociclib | CDK4 | 10 nM[9][10] | 62 nM - 1.48 µM[11] | Various (e.g., MCF-7, T47D, JeKo-1, MOLM-13) |
| CDK6 | 39 nM[9][10] |
Note: The cellular IC50 values can vary significantly depending on the cell line, experimental conditions, and assay method used. The data for this compound is currently limited to a single cell line.
Experimental Protocols: Methodologies for Key Experiments
The determination of in vitro efficacy for CDK inhibitors typically involves enzymatic assays to measure direct inhibition of the kinase and cell-based assays to assess the impact on cell proliferation.
Enzymatic IC50 Determination
The half-maximal inhibitory concentration (IC50) against the purified enzyme is a measure of the drug's potency. A common method involves a kinase activity assay.
General Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes and a suitable substrate (e.g., a peptide derived from Rb protein) are prepared in an assay buffer.
-
Inhibitor Dilution: The test compounds (this compound or Ribociclib) are serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the different concentrations of the inhibitor.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation (IC50) Assay
This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines.
General Protocol (e.g., using a colorimetric assay like MTT or a fluorescence-based assay like CyQuant):
-
Cell Seeding: Cancer cells (e.g., MCF-7, Colo205) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or Ribociclib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo®, or CyQuant® dye) is added to each well. These reagents measure metabolic activity or DNA content, which correlates with the number of viable cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines a typical workflow for determining the cellular IC50 of a CDK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.ice-biosci.com [en.ice-biosci.com]
Head-to-Head Comparison: Cimpuciclib Tosylate and Abemaciclib in Preclinical Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Abemaciclib, a well-established CDK4/6 inhibitor, has demonstrated significant clinical efficacy and is widely used in oncology. Cimpuciclib tosylate, a newer entrant, is described as a highly selective CDK4 inhibitor. This guide provides a head-to-head comparison of these two molecules based on currently available preclinical data, with the objective of informing research and development decisions.
It is important to note that publicly available data on this compound is limited compared to the extensive documentation for Abemaciclib. This guide reflects the current state of knowledge and will be updated as more information becomes available.
Chemical Structures
A fundamental aspect of understanding the activity of a drug is its chemical structure.
This compound: Data on the specific chemical structure of this compound is not readily available in public domains.
Abemaciclib: N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
Mechanism of Action
Both this compound and Abemaciclib target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.
By inhibiting CDK4 and/or CDK6, these drugs prevent the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This results in a G1 cell cycle arrest and inhibition of tumor growth.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Abemaciclib.
Table 1: In Vitro Kinase Inhibitory Activity
| Parameter | This compound | Abemaciclib |
| Target(s) | Selective CDK4 inhibitor[3] | CDK4 and CDK6 inhibitor[1] |
| IC50 (CDK4) | 0.49 nM[3] | 2 nM |
| IC50 (CDK6) | 9.56 nM | 10 nM |
| Selectivity (CDK4 vs. CDK6) | ~19.5-fold | ~5-fold |
| Other Kinase Targets | Data not publicly available | Inhibition of CDK1, CDK2, CDK5, CDK9, GSK3α/β, CAMKIIγ/δ, and PIM1 kinases has been shown in-vivo. |
Table 2: In Vitro Cellular Activity
| Parameter | This compound | Abemaciclib |
| Cell Line | colo205 (human colon cancer) | Various breast cancer cell lines (e.g., MCF-7, T47D) and others |
| IC50 (Cell Proliferation) | 141.2 nM (in colo205 cells)[3] | Potent inhibition in the nanomolar range in Rb-proficient cell lines |
Table 3: In Vivo Efficacy
| Parameter | This compound | Abemaciclib |
| Animal Model | colo205 tumor-bearing mice[3] | Xenograft models of ER+ breast cancer and other tumor types |
| Dosing Regimen | 50 mg/kg, oral gavage, twice a week[3] | Continuous daily oral dosing |
| Tumor Growth Inhibition | 93.63% (in colo205 xenograft) | Dose-dependent tumor growth inhibition and regression |
Table 4: Pharmacokinetic Properties
| Parameter | This compound | Abemaciclib |
| Species | Rats and Mice | Human |
| Administration | Oral | Oral |
| tmax | 6 h (Rats, 5 mg/kg), 1 h (Mice, 50 mg/kg) | 4 to 6 hours |
| t1/2 | 2.4 h (Rats, 5 mg/kg), 14.8 h (Mice, 50 mg/kg) | 17.4 to 38.1 hours |
| Bioavailability | Data not publicly available | ~45% |
| Metabolism | Slow metabolic rate observed in plasma[3] | Primarily by CYP3A4 |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following represents a general methodology for key experiments used to characterize CDK4/6 inhibitors like Abemaciclib.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against specific kinases.
-
Method: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes are incubated with a peptide substrate (e.g., a fragment of the Rb protein) and ATP in a reaction buffer. The test compound is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of ³³P-ATP) or fluorescence-based assays (e.g., LanthaScreen®). The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (General Protocol)
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
Method: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the resulting dose-response curve.
In Vivo Xenograft Studies (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Method: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally at a specified dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., Western blotting for pRb).
Visualizations
Signaling Pathway
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and points of inhibition.
Experimental Workflow
Caption: A general experimental workflow for the preclinical evaluation of CDK inhibitors.
Discussion and Future Directions
Abemaciclib is a well-characterized CDK4/6 inhibitor with a proven clinical track record. Its activity against both CDK4 and CDK6, along with its effects on other kinases, contributes to its efficacy and also its side-effect profile.
This compound, based on the limited available data, appears to be a highly potent and selective CDK4 inhibitor.[3] Its greater selectivity for CDK4 over CDK6 is a distinguishing feature. In theory, higher selectivity for CDK4 might offer a different therapeutic window or a modified side-effect profile compared to dual CDK4/6 inhibitors. For instance, since CDK6 is known to play a role in hematopoiesis, a more CDK4-selective inhibitor might have a reduced impact on myelosuppression, a common side effect of dual CDK4/6 inhibitors. However, this remains speculative without further data.
The currently available in vivo data for this compound is in a colon cancer model.[3] To draw a more direct comparison with Abemaciclib, which has extensive data in breast cancer, further preclinical studies of this compound in relevant breast cancer models are essential.
Key research questions for this compound that need to be addressed include:
-
What is its full kinase selectivity profile against a broad panel of kinases?
-
What is its efficacy in various breast cancer cell lines, including those with different resistance mechanisms to other therapies?
-
How does its safety profile, particularly concerning hematological toxicities, compare to dual CDK4/6 inhibitors in preclinical models?
-
What are the detailed pharmacodynamic effects on the Rb pathway and cell cycle progression in breast cancer models?
Conclusion
Abemaciclib stands as a benchmark CDK4/6 inhibitor with a wealth of supporting data. This compound presents an intriguing profile as a highly selective CDK4 inhibitor. While the current data for this compound is promising, it is still in the early stages of public scientific disclosure. A comprehensive head-to-head comparison with Abemaciclib will require the publication of more extensive preclinical and, eventually, clinical data. For researchers and drug developers, this compound represents a molecule of interest for further investigation, particularly in exploring the therapeutic implications of selective CDK4 inhibition.
References
Guiding Target Engagement: A Comparative Analysis of Cimpuciclib Tosylate for CDK4
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cimpuciclib tosylate's target engagement on Cyclin-Dependent Kinase 4 (CDK4) with other established inhibitors. The following sections detail quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
This compound is a highly selective inhibitor of CDK4, demonstrating a potent half-maximal inhibitory concentration (IC50) of 0.49 nM in in-vitro assays.[1][2] This positions it as a strong candidate for therapeutic development. For a comprehensive evaluation, this guide compares its performance with the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While all these molecules effectively target the CDK4/6 pathway, they exhibit distinct potency and selectivity profiles. Notably, Abemaciclib has been reported to be approximately five times more potent against CDK4 than Palbociclib or Ribociclib.[3][4]
To thoroughly validate target engagement, a multi-faceted approach employing various experimental techniques is essential. This guide focuses on three key assays: the NanoBRET™ Target Engagement Intracellular Kinase Assay, the Cellular Thermal Shift Assay (CETSA®), and Western Blot analysis of phosphorylated Retinoblastoma protein (p-Rb), a downstream marker of CDK4 activity.
Quantitative Comparison of CDK4 Inhibitors
The table below summarizes the available data for this compound and its key competitors in assays designed to measure direct target binding and cellular activity.
Table 1: Comparison of CDK4 Target Engagement
| Parameter | This compound | Palbociclib | Ribociclib | Abemaciclib |
| In Vitro IC50 (CDK4) | 0.49 nM[1][2] | ~11 nM[5] | ~10 nM[5] | ~2 nM[5] |
| Cellular IC50 (p-Rb) | Data not available | Potent inhibition | Potent inhibition | Potent inhibition |
| NanoBRET™ IC50 | Data not available | 4.028 nM[6] | Selective for CDK4/6[7] | Selective for CDK4/6, also engages CDK9[7] |
| CETSA® Shift | Data not available | Stabilizes CDK4[8] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the pivotal experiments in assessing CDK4 target engagement are provided below.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay provides a quantitative measure of compound affinity and occupancy within living cells, offering a more physiologically relevant assessment of target engagement.
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A NanoLuc® luciferase-fused CDK4 acts as the energy donor, and a fluorescently labeled tracer that binds to the CDK4 active site serves as the energy acceptor. When a test compound is introduced, it competes with the tracer for binding to CDK4, resulting in a dose-dependent decrease in the BRET signal.
-
Protocol:
-
HEK293 cells are transiently co-transfected with a NanoLuc®-CDK4 fusion vector and a Cyclin D1 expression vector to ensure the formation of the active kinase complex.[6]
-
The transfected cells are then seeded into 384-well plates.
-
Cells are pre-treated with the NanoBRET™ Tracer K-10, allowing it to bind to the intracellular NanoLuc®-CDK4.
-
A dilution series of the test compounds (e.g., this compound, Palbociclib) is added to the wells.
-
Following a one-hour incubation period at 37°C, the BRET signal is measured using a luminometer capable of detecting both donor and acceptor emissions.[6]
-
The resulting data is used to generate dose-response curves, from which IC50 values, representing the concentration of the compound that inhibits 50% of tracer binding, are calculated.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[9]
-
Principle: The binding of a drug to its protein target often increases the thermal stability of the protein. This increased resistance to heat-induced denaturation can be quantified to confirm target engagement.
-
Protocol:
-
Intact cells, such as the MCF7 breast cancer cell line, are treated with the test compound at various concentrations or with a vehicle control.
-
The treated cells are then subjected to a temperature gradient, typically in a PCR cycler, to induce thermal denaturation.[10]
-
Following the heat shock, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble CDK4 remaining in the supernatant at each temperature is quantified. This can be achieved through various methods, including Western blotting or more high-throughput immunoassays like AlphaLISA®.[9][10]
-
A "melting curve" is constructed by plotting the percentage of soluble CDK4 against the temperature. A rightward shift in the melting curve for compound-treated cells compared to the control indicates that the compound has bound to and stabilized CDK4, thus confirming target engagement.
-
Western Blot for Phosphorylated Retinoblastoma (p-Rb)
This assay provides a pharmacodynamic readout of CDK4 inhibitor activity by measuring the phosphorylation status of its key downstream substrate, the Retinoblastoma protein (Rb).
-
Principle: In its active state, the CDK4/Cyclin D complex phosphorylates Rb. This phosphorylation event is a critical step for cell cycle progression from the G1 to the S phase. Inhibition of CDK4 activity leads to a reduction in the levels of phosphorylated Rb (p-Rb).
-
Protocol:
-
A suitable cancer cell line with an intact Rb pathway, such as MCF7, is treated with the CDK4 inhibitor at various concentrations and for different durations.
-
After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
The protein concentration of each lysate is determined to ensure equal loading. A standardized amount of protein from each sample is then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are subsequently transferred to a membrane, such as polyvinylidene difluoride (PVDF).
-
The membrane is incubated with primary antibodies that specifically recognize the phosphorylated form of Rb (e.g., at Serine 780 or Serine 795) and total Rb, which serves as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which will bind to the primary antibodies.
-
Finally, a chemiluminescent substrate is added, which reacts with the HRP to produce light. The resulting signal is captured, and the intensity of the bands corresponding to p-Rb and total Rb are quantified. A decrease in the ratio of p-Rb to total Rb in treated cells compared to control cells indicates effective target engagement and inhibition of CDK4.
-
Visualizing the Pathway and Process
The following diagrams illustrate the CDK4 signaling pathway and the experimental workflow for validating target engagement.
Caption: CDK4 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating CDK4 target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are all cyclin-dependent kinases 4/6 inhibitors created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 8. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Cyclin E1 Amplification: A Key Driver of Resistance to Cimpuciclib Tosylate and a Guide to Alternative Therapeutic Strategies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical and clinical data reveals that amplification of the CCNE1 gene, leading to overexpression of Cyclin E1, is a primary mechanism of resistance to CDK4/6 inhibitors, including Cimpuciclib tosylate. This guide provides a detailed comparison of therapeutic strategies for researchers, scientists, and drug development professionals working on Cyclin E1-amplified cancers, supported by experimental data and protocols.
The Challenge of Cyclin E1 Amplification in Cancer Therapy
Cyclin E1, a crucial regulator of the cell cycle, forms a complex with cyclin-dependent kinase 2 (CDK2) to drive the transition from the G1 to the S phase of the cell cycle, initiating DNA replication.[1][2] In a significant subset of aggressive cancers, including high-grade serous ovarian, breast, and uterine cancers, the CCNE1 gene is amplified, leading to an overabundance of Cyclin E1 protein.[2][3] This amplification is associated with genomic instability, poor prognosis, and resistance to standard chemotherapies.[1][4]
This compound is a selective inhibitor of CDK4.[5][6] In normal cell cycle progression, CDK4/6, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to proceed towards the S phase.[7][8] Cimpuciclib and other CDK4/6 inhibitors block this step, leading to cell cycle arrest. However, in cancers with Cyclin E1 amplification, the overexpressed Cyclin E1 can complex with and hyperactivate CDK2, providing a bypass mechanism to phosphorylate Rb and drive cell cycle progression independently of the CDK4/6-Cyclin D axis.[7][9] This renders CDK4/6 inhibitors like this compound ineffective.
Comparative Efficacy of Therapeutic Strategies
The following tables summarize the performance of this compound and alternative therapeutic strategies in the context of Cyclin E1 amplification, based on available preclinical and clinical data.
Table 1: Preclinical Efficacy of this compound and Alternatives in Cyclin E1 Amplified (CCNE1-amp) vs. Non-Amplified Models
| Therapeutic Agent | Target(s) | CCNE1-amp Cell Line Response | CCNE1 Non-amp Cell Line Response | In Vivo Xenograft Model (CCNE1-amp) | Reference(s) |
| This compound | CDK4 | Inferred to be resistant (based on CDK4/6 inhibitor class effect) | Sensitive (e.g., Colo-205, IC50: 141.2 nM) | Inferred to have minimal efficacy | [7][9][10] |
| CDK2 Inhibitors (e.g., Dinaciclib, BLU-222) | CDK2 | Sensitive (IC50 values in low nM range) | Less sensitive | Significant tumor growth inhibition | [3][5] |
| WEE1 Inhibitors (e.g., Adavosertib/AZD1775) | WEE1 | Sensitive | Less sensitive | Tumor growth inhibition | [11][12] |
| AKT Inhibitors (e.g., MK-2206) + CDK2 Inhibitor | AKT, CDK2 | Synergistic cell killing | Less synergistic | Significant tumor growth inhibition | [3][7] |
| Proteasome Inhibitors (e.g., Bortezomib) | Proteasome | Sensitive | Variable | Decreased tumor growth | [13][14] |
Table 2: Clinical Trial Data for Alternative Strategies in Patients with Cyclin E1 Amplified Tumors
| Therapeutic Agent | Trial Phase | Cancer Type(s) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |
| Adavosertib (AZD1775) | Phase II | Advanced Solid Tumors (including Ovarian) | 27% (overall), 36% (ovarian) | 57% (SD ≥ 6 months/PR in ovarian) | [15][16] |
| INCB123667 | Phase I | Advanced Solid Tumors (including Ovarian) | 21% (in ovarian cancer cohort) | 76% (in ovarian cancer cohort) | [17][18] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating therapeutic agents in the context of Cyclin E1 amplification.
Caption: Signaling pathways illustrating this compound's target and the Cyclin E1/CDK2 bypass mechanism.
Caption: A generalized experimental workflow for comparing therapeutic agents in Cyclin E1 amplified cancers.
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.
-
Cell Seeding: Harvest and count cancer cells (both Cyclin E1 amplified and non-amplified lines). Seed a predetermined number of cells (e.g., 500-2000 cells/well) into 6-well plates. Allow cells to attach for 24 hours.[1][9][19]
-
Treatment: Treat the cells with varying concentrations of the therapeutic agent (e.g., this compound, CDK2 inhibitor) for a specified duration (e.g., 72 hours).[2]
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.[9][19]
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution of 6% glutaraldehyde or 10% neutral buffered formalin for 15-30 minutes. Stain with 0.5% crystal violet solution for at least 30 minutes.[9][13]
-
Colony Counting: Wash away excess stain with water and allow the plates to air dry. Count the colonies (defined as a cluster of ≥50 cells). The surviving fraction is calculated as (mean number of colonies formed / number of cells seeded) x 100%.
Western Blotting for Cyclin E1 and Phospho-Rb
This technique is used to detect the levels of specific proteins in cell lysates.
-
Protein Extraction: Treat cells with the therapeutic agents as for the clonogenic assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[20][21]
-
SDS-PAGE and Transfer: Denature 20-50 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22][23]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin E1, phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., β-actin) overnight at 4°C.[20][21][24]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[6][17]
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Drug Administration: Administer the therapeutic agent (e.g., this compound, CDK2 inhibitor) and vehicle control according to a predetermined schedule (e.g., oral gavage, intraperitoneal injection) and dosage.[6][25]
-
Efficacy Evaluation: Measure tumor volume with calipers at regular intervals. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 and cleaved caspase-3).[25][26]
Conclusion and Future Directions
The amplification of CCNE1 presents a significant challenge in cancer therapy, conferring resistance to CDK4/6 inhibitors like this compound. However, this genetic alteration also creates a therapeutic vulnerability by inducing a dependency on the CDK2 pathway. The data strongly suggest that for patients with Cyclin E1-amplified tumors, alternative strategies such as CDK2 inhibitors, WEE1 inhibitors, or combination therapies involving AKT or proteasome inhibitors hold significant promise. The ongoing clinical trials for CDK2 and WEE1 inhibitors in this patient population are encouraging and will be crucial in defining the future standard of care for this difficult-to-treat cancer subtype. Further research should focus on identifying biomarkers to predict which of these alternative strategies will be most effective for individual patients.
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. Clonogenic survival assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Cyclin E1 overexpression sensitizes ovarian cancer cells to WEE1 and PLK1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Clonogenic Assay [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclin E1 (HE12) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Navigating Palbociclib Resistance: A Comparative Guide to Emerging Therapeutic Strategies
Despite the significant clinical success of the CDK4/6 inhibitor palbociclib in treating hormone receptor-positive (HR+) breast cancer, acquired resistance remains a primary clinical challenge. While the novel selective CDK4 inhibitor, cimpuciclib tosylate, has demonstrated high potency in preclinical models, there is currently no publicly available data on its efficacy in palbociclib-resistant cell lines. This guide, therefore, provides a comprehensive comparison of emerging therapeutic strategies that have shown promise in overcoming palbociclib resistance, supported by experimental data.
This guide is intended for researchers, scientists, and drug development professionals investigating mechanisms of drug resistance and novel therapeutic approaches in oncology.
Understanding Palbociclib Resistance: A Complex Network of Molecular Alterations
Resistance to palbociclib is not driven by a single mechanism but rather a complex interplay of molecular changes that allow cancer cells to bypass the G1/S checkpoint blockade. Key mechanisms identified in preclinical and clinical studies include:
-
Alterations in the Core Cell Cycle Machinery:
-
Loss of Retinoblastoma (Rb) Protein: Inactivation or loss of the Rb tumor suppressor, a key substrate of CDK4/6, uncouples the cell cycle from CDK4/6 control.
-
CDK6 Amplification: Increased levels of CDK6 can overcome the inhibitory effects of palbociclib.
-
Cyclin E-CDK2 Pathway Activation: Upregulation of Cyclin E1 and subsequent activation of CDK2 provides an alternative route for Rb phosphorylation and cell cycle progression.[1]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway can promote cell proliferation independently of the CDK4/6 axis.
-
MAPK Pathway: Increased signaling through the RAS/RAF/MEK/ERK pathway can also drive cell cycle progression.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression of RTKs like EGFR can lead to the activation of downstream pro-proliferative pathways.
-
-
Drug Efflux Mechanisms:
-
ABCB1 Transporter Upregulation: Increased expression of the ABCB1 drug efflux pump can reduce the intracellular concentration of palbociclib, thereby diminishing its efficacy.
-
Comparative Efficacy of Alternative Therapeutic Strategies in Palbociclib-Resistant Models
Given the diverse mechanisms of resistance, several strategies are being explored to treat palbociclib-refractory cancers. The following tables summarize the preclinical efficacy of various approaches in palbociclib-resistant cell line models.
Table 1: Efficacy of Next-Generation CDK Inhibitors in Palbociclib-Resistant Cell Lines
| Therapeutic Agent | Target(s) | Cell Line Model(s) | Observed Effect in Resistant vs. Parental Cells | Reference |
| Abemaciclib | CDK4/6 | T47D-PR, MCF7-P1, MCF7-P2 | Palbociclib-resistant sublines demonstrated cross-resistance to abemaciclib.[1] | [1] |
| Dinaciclib | Pan-CDK inhibitor (CDK1, 2, 5, 9) | T47D-PR, MCF7-P1, MCF7-P2 | The growth-inhibitory effect was similar in both palbociclib-resistant and wild-type cells.[1] | [1] |
| PF-06873600 | CDK2 inhibitor | Palbociclib-resistant breast cancer cells | Synergistically suppressed proliferation when combined with palbociclib.[1] | [1] |
Table 2: Efficacy of Combination Therapies in Palbociclib-Resistant Cell Lines
| Combination Therapy | Target(s) | Cell Line Model(s) | Key Findings | Reference |
| Palbociclib + CDK2 Inhibitor | CDK4/6 + CDK2 | Palbociclib-resistant breast cancer cells | Synergistically suppressed proliferation and tumor growth in xenograft models.[1] | [1] |
| Palbociclib + PI3K/mTOR Inhibitor | CDK4/6 + PI3K/mTOR | Palbociclib-resistant breast cancer cells | Combination therapy has been shown to be effective in preclinical models. | [2] |
| Palbociclib + Enzalutamide | CDK4/6 + Androgen Receptor | Palbociclib-resistant breast cancer cells | Overcame acquired resistance in vitro. |
Experimental Protocols
A detailed understanding of the methodologies used to generate and characterize palbociclib-resistant cell lines is crucial for interpreting the comparative efficacy data.
Establishment of Palbociclib-Resistant Cell Lines
-
Cell Lines: Human breast cancer cell lines (e.g., MCF7, T47D) are commonly used.
-
Method: Cells are continuously cultured in the presence of escalating concentrations of palbociclib over a period of several months. The initial concentration is typically near the IC50 value for the parental cell line.
-
Verification of Resistance: The resistant phenotype is confirmed by comparing the IC50 of palbociclib in the resistant sublines to the parental cells using cell viability assays (e.g., MTT, CellTiter-Glo).
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of drug concentrations for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
WST Assay: Similar to the MTT assay, but utilizes a water-soluble tetrazolium salt, which simplifies the procedure by eliminating the solubilization step.[1]
Western Blotting
-
Purpose: To analyze the expression and phosphorylation status of key proteins in signaling pathways.
-
Procedure:
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected to visualize the protein bands.
-
Visualizing Resistance and Treatment Strategies
Signaling Pathways in Palbociclib Resistance
The following diagram illustrates the key signaling pathways involved in both sensitivity and resistance to palbociclib.
Caption: Key signaling pathways in palbociclib sensitivity and resistance.
Experimental Workflow for Assessing Novel Inhibitors
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel inhibitor in palbociclib-resistant cell lines.
Caption: Workflow for evaluating novel inhibitors in resistant cells.
Conclusion
While direct comparative data for this compound in palbociclib-resistant models is not yet available, the field is actively exploring multiple promising strategies to overcome this clinical challenge. Targeting alternative CDK family members, such as CDK2, or co-targeting parallel signaling pathways like PI3K/AKT/mTOR, represents a rational and experimentally supported approach. The continued development of novel, potent CDK inhibitors and rational combination therapies will be critical in improving outcomes for patients with palbociclib-resistant breast cancer. Future research should focus on head-to-head preclinical and clinical comparisons of these emerging strategies to define optimal treatment sequencing and combinations.
References
FGFR1 Amplification: A Resistance Mechanism to Cimpuciclib Tosylate and Comparative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cimpuciclib tosylate and alternative therapeutic approaches in the context of Fibroblast Growth Factor Receptor 1 (FGFR1) amplification, a known mechanism of resistance to CDK4/6 inhibitors. Experimental data and detailed protocols are presented to support the objective comparison of these treatment strategies.
Introduction to this compound and FGFR1-Mediated Resistance
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2] By inhibiting CDK4, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the G1-S phase transition and inhibiting cancer cell proliferation.[3][4] While CDK4/6 inhibitors have shown significant efficacy in various cancers, resistance mechanisms can limit their clinical utility. One such mechanism is the amplification of the FGFR1 gene.[5][6]
FGFR1 is a receptor tyrosine kinase that, when overexpressed due to gene amplification, can activate downstream signaling pathways, including the RAS/MAPK (ERK) and PI3K/AKT pathways.[7][8] This activation can provide cancer cells with alternative growth and survival signals, effectively bypassing the cell cycle arrest induced by CDK4/6 inhibitors like this compound.
Comparative Analysis of Therapeutic Strategies
This section compares this compound with a representative FGFR inhibitor, Erdafitinib, as a therapeutic alternative in FGFR1-amplified cancers.
Drug Performance Comparison
| Feature | This compound | Erdafitinib |
| Target(s) | Selective CDK4 inhibitor[1][2] | Pan-FGFR (FGFR1, 2, 3, 4) tyrosine kinase inhibitor[9][10][11] |
| Mechanism of Action | Induces G1 cell cycle arrest by preventing Rb phosphorylation.[3][4] | Inhibits FGFR phosphorylation and downstream signaling, leading to decreased cell viability in cells with FGFR alterations.[11][12] |
| Reported IC50 | 0.49 nM for CDK4[1][2] | Varies depending on the FGFR alteration and cell line. |
| Efficacy in FGFR1 WT Cancer | Expected to be effective in Rb-proficient tumors dependent on the Cyclin D-CDK4/6-Rb axis for proliferation. | Limited efficacy expected, as it targets a specific genetic alteration. |
| Efficacy in FGFR1 Amplified Cancer | Inferred: Likely reduced efficacy due to bypass signaling through the MAPK and PI3K/AKT pathways. | Demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models.[9][11] |
| Potential for Combination Therapy | Potential for combination with FGFR inhibitors to overcome resistance. | Potential for combination with other targeted therapies or chemotherapy. |
Preclinical Data Summary
This compound:
-
Inhibited proliferation of Colo-205 cells with an IC50 of 141.2 nM.[1][2]
-
In a Colo-205 tumor-bearing mouse model, oral administration of 50 mg/kg twice a week inhibited tumor growth by 93.63%.[2]
Erdafitinib (as a representative FGFR inhibitor):
-
Demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models, including those derived from bladder cancer.[9][11]
-
Clinical trials have shown an overall response rate of 32.2% in patients with locally advanced or metastatic bladder cancer with FGFR3 or FGFR2 genetic alterations.[13]
Signaling Pathways
The following diagrams illustrate the targeted signaling pathway of this compound and the FGFR1-mediated resistance pathway.
Caption: this compound inhibits CDK4, preventing Rb phosphorylation and cell cycle progression.
Caption: FGFR1 amplification activates downstream pathways, bypassing CDK4/6 inhibition.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to compare the cytotoxic effects of this compound and an FGFR inhibitor on cancer cell lines with and without FGFR1 amplification.
-
Cell Seeding:
-
Culture FGFR1-amplified (e.g., NCI-H1581) and FGFR1-wildtype (e.g., NCI-H2170) lung cancer cell lines in appropriate media.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Erdafitinib.
-
Treat cells with a range of concentrations of each drug and incubate for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each drug in both cell lines.
-
Western Blot Analysis of Signaling Pathways
This protocol allows for the assessment of on-target and bypass signaling pathway modulation.
-
Cell Lysis:
-
Treat FGFR1-amplified cells with this compound, Erdafitinib, or a combination for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Rb (Ser780), Rb, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-AKT (Ser473), AKT, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Study
This protocol outlines an in vivo experiment to compare the antitumor efficacy of the compounds.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 FGFR1-amplified cancer cells (e.g., NCI-H1581) into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach an average volume of 150-200 mm³.
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound, Erdafitinib, Combination).
-
-
Drug Administration:
-
Administer the drugs at predetermined doses and schedules (e.g., oral gavage daily or twice weekly).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume and mouse body weight twice a week.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors.
-
Analyze tumor weights and perform pharmacodynamic studies (e.g., western blotting of tumor lysates).
-
Experimental Workflow
The following diagram illustrates a logical workflow for investigating FGFR1-mediated resistance to this compound.
Caption: A workflow for evaluating drug efficacy in FGFR1-amplified cancer models.
Conclusion
The amplification of FGFR1 presents a significant challenge to the efficacy of CDK4/6 inhibitors like this compound by providing a bypass mechanism for cell cycle control. In such cases, alternative therapeutic strategies targeting the FGFR pathway, such as with Erdafitinib, are warranted. The provided experimental protocols offer a framework for researchers to further investigate these resistance mechanisms and evaluate the comparative efficacy of different treatment modalities. Future studies should focus on direct comparisons of this compound with FGFR inhibitors in FGFR1-amplified models and explore the potential of combination therapies to overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Erdafitinib Monograph for Professionals - Drugs.com [drugs.com]
- 11. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 12. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 13. Erdafitinib - Wikipedia [en.wikipedia.org]
Loss of Rb1 as a Predictive Marker for Resistance to Cimpuciclib Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cimpuciclib tosylate in the context of Retinoblastoma 1 (Rb1) loss, a key mechanism of resistance to CDK4/6 inhibitors. While direct experimental data for this compound in Rb1-deficient models is not currently available in the public domain, this document extrapolates from the well-established class-wide effects of CDK4/6 inhibitors and provides a framework for future research.
Introduction to this compound and the CDK4/6-Rb Pathway
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with an in-vitro IC50 of 0.49 nM.[1][2][3] Like other drugs in its class, including palbociclib, ribociclib, and abemaciclib, this compound targets the core machinery of the cell cycle. The canonical function of the CDK4/6-Rb pathway is to control the G1-S phase transition. In response to mitogenic signals, Cyclin D associates with and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb), a tumor suppressor. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression.
Rb1 Loss: A Primary Mechanism of Resistance to CDK4/6 Inhibition
The efficacy of CDK4/6 inhibitors is critically dependent on a functional Rb protein.[4] Loss of Rb1, the gene encoding the Rb protein, is a well-documented mechanism of both intrinsic and acquired resistance to this class of drugs.[1][4] In the absence of a functional Rb protein, the E2F transcription factor is constitutively active, driving the cell cycle from G1 to S phase irrespective of CDK4/6 activity.[1] Consequently, inhibiting CDK4/6 in Rb1-deficient cancer cells fails to induce cell cycle arrest. While acquired mutations in RB1 have been reported in patients who develop resistance to palbociclib and ribociclib, the principle of Rb1 loss conferring resistance is a class-wide phenomenon.[5]
Given that this compound is a selective CDK4 inhibitor, it is highly probable that its anti-proliferative activity is also Rb-dependent. Therefore, cancer cells with loss of Rb1 function are predicted to be resistant to this compound.
Comparative Analysis of this compound and Other CDK4/6 Inhibitors
The following table summarizes the key features of this compound in comparison to other well-characterized CDK4/6 inhibitors. It is important to note the absence of specific data for this compound in Rb1-deficient models.
| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |
| Primary Target(s) | CDK4[1][2][3] | CDK4/6 | CDK4/6 | CDK4/6 |
| IC50 (CDK4) | 0.49 nM[1][2][3] | 11 nM | 10 nM | 2 nM |
| Efficacy in Rb1-proficient models | Reported anti-tumor activity in colo205 models (Rb1 status not specified)[1][3] | Induces G1 arrest | Induces G1 arrest | Induces G1 arrest and apoptosis at higher concentrations |
| Efficacy in Rb1-deficient models | No data available (Predicted to be ineffective) | Ineffective | Ineffective | May have some cytotoxic effects at higher doses, suggesting off-target activity[4] |
Therapeutic Alternatives for Rb1-Deficient Cancers
The resistance conferred by Rb1 loss necessitates the exploration of alternative therapeutic strategies. Several approaches have shown promise in preclinical and clinical studies, primarily by exploiting the concept of synthetic lethality.
| Therapeutic Strategy | Target | Rationale | Supporting Evidence |
| Aurora Kinase Inhibition | AURKA, AURKB | Rb1-deficient cells exhibit a hyperactivated spindle assembly checkpoint, creating a dependency on Aurora kinases for mitotic progression.[4] Inhibition leads to mitotic catastrophe and apoptosis.[4] | Preclinical studies show that inhibitors of AURKA (e.g., LY3295668) and AURKB (e.g., AZD2811) are synthetically lethal with Rb1 loss in various cancer models.[4][6] |
| CHK1 Inhibition | CHK1 | Loss of Rb1 can lead to replication stress. CHK1 is a critical kinase in the DNA damage response and its inhibition in Rb1-deficient cells can lead to S-phase collapse. | Preclinical data indicates that Rb1-deficient triple-negative breast cancer cells are highly sensitive to CHK1 inhibitors.[7] A clinical trial of the CHK1 inhibitor prexasertib is open for advanced solid tumors with Rb1 loss.[8] |
| PARP Inhibition | PARP1/2 | While the role of Rb1 in DNA repair is complex, some studies suggest that Rb1 loss can compromise genome maintenance, potentially creating a vulnerability to PARP inhibitors. | Some preclinical studies have shown sensitivity of RB1-deficient cells to PARP inhibitors, particularly in combination with DNA-damaging agents.[9][10] However, other studies suggest Rb1 loss can confer resistance to PARP inhibitors by upregulating BRCA1/2 expression.[2] |
| PI3K/Akt/mTOR Pathway Inhibition | PI3K, Akt, mTOR | This pathway is frequently activated in breast cancer and can be a mechanism of resistance to endocrine and targeted therapies.[11][12] | Inhibitors of this pathway are in clinical development and have shown activity in various breast cancer subtypes, although not specifically selected for Rb1 deficiency.[11][12] |
| SKP2 Ubiquitin Ligase Inhibition | SKP2 | Loss of Rb1 leads to increased activity of the SKP2 E3 ligase, resulting in the degradation of the cell cycle inhibitor p27.[13] | Genetic or pharmacological inhibition of SKP2 shows therapeutic potential in preclinical models of Rb1-deficient tumors.[13] |
Experimental Protocols
To empirically determine if loss of Rb1 confers resistance to this compound, the following experimental protocols are proposed:
Cell Viability and Proliferation Assays
-
Objective: To compare the anti-proliferative effect of this compound on isogenic Rb1-proficient and Rb1-deficient cancer cell lines.
-
Methodology:
-
Culture Rb1-proficient (e.g., MCF-7) and Rb1-deficient (e.g., MDA-MB-468) breast cancer cell lines, or create an Rb1-knockout line using CRISPR/Cas9 in an Rb1-proficient background.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.
-
Calculate the IC50 value for each cell line and compare the dose-response curves.
-
Cell Cycle Analysis
-
Objective: To determine if this compound induces G1 arrest in an Rb1-dependent manner.
-
Methodology:
-
Treat Rb1-proficient and Rb1-deficient cells with this compound at a concentration around the IC50 determined for the sensitive line for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases.
-
Western Blot Analysis of Pathway Modulation
-
Objective: To confirm the on-target activity of this compound and its dependence on Rb1.
-
Methodology:
-
Treat Rb1-proficient and Rb1-deficient cells with this compound for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, Cyclin D1, p27, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Visualizations
Caption: The canonical CDK4/6-Rb signaling pathway controlling the G1-S cell cycle transition.
References
- 1. researchgate.net [researchgate.net]
- 2. RB1 loss overrides PARP inhibitor sensitivity driven by RNASEH2B loss in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethality of RB1 and aurora A is driven by stathmin-mediated disruption of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting RB1 Loss in Cancers [mdpi.com]
- 8. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Strategies for RB1-Deficient Cancers: Intersecting Gene Regulation and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibition as a Promising Option to Treat RB1 Deficient Osteosarcoma, Which Demonstrates Marked Vulnerability – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 11. scienceopen.com [scienceopen.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Cimpuciclib Tosylate: An Emerging CDK4/6 Inhibitor - A Comparative Look at Toxicity Profiles of Approved Therapies
While cimpuciclib tosylate, a selective inhibitor of cyclin-dependent kinase 4 (CDK4), has demonstrated promising anti-tumor activity in preclinical studies, a comprehensive clinical toxicity profile is not yet publicly available.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, will provide a comparative overview of the established toxicity profiles of the three FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—and present the limited preclinical data for this compound.
The advent of CDK4/6 inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. However, each of the approved agents presents a distinct safety and tolerability profile that clinicians and researchers must consider.
Preclinical Insights into this compound
This compound is characterized as a selective CDK4 inhibitor with a potent IC50 of 0.49 nM.[1][2][3][4] In preclinical models, it has shown the ability to inhibit the proliferation of Colo-205 cancer cells and suppress tumor growth in mouse xenograft models.[1][3][4] Pharmacokinetic studies in rats and mice indicate that this compound exhibits a slow metabolic rate and maintains high plasma concentrations.[1][3] At present, there is no published data from human clinical trials detailing the toxicity profile of this compound.
Comparative Toxicity Profiles of Approved CDK4/6 Inhibitors
The primary dose-limiting toxicities of the approved CDK4/6 inhibitors are hematological and gastrointestinal in nature. A systematic review and meta-analysis of clinical trial data reveal key differences in their adverse event profiles.[5][6][7]
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia (Grade 3/4) | High | High | Moderate |
| Diarrhea (All Grades) | Low | Low | High |
| Fatigue | Common | Common | Common |
| Nausea | Common | Common | Common |
| Hepatotoxicity (Elevated ALT/AST) | Low | Moderate-High | Low-Moderate |
| QTc Interval Prolongation | Low | Moderate-High | Low |
| Thromboembolic Events | Low | Low | Low-Moderate |
Data compiled from multiple sources.[5][6][7][8][9][10][11]
Myelosuppression , particularly neutropenia, is a class effect of CDK4/6 inhibitors and is the most common dose-limiting toxicity for both palbociclib and ribociclib.[8] This is generally manageable with dose interruption or reduction and is often uncomplicated by febrile neutropenia.[8][11] Abemaciclib is associated with a lower incidence of severe neutropenia compared to the other two agents.[8]
Gastrointestinal toxicities , primarily diarrhea, are the hallmark of abemaciclib.[5][6] While typically low-grade, it can be a significant factor in patient quality of life and may require proactive management with anti-diarrheal agents and dose adjustments.[5]
Hepatotoxicity , manifesting as elevated liver transaminases, is a notable concern with ribociclib, necessitating regular monitoring of liver function tests.[5][9] Ribociclib is also associated with a risk of QTc interval prolongation , requiring baseline and on-treatment electrocardiograms.[5][10]
Experimental Protocols for Toxicity Assessment in Clinical Trials
The toxicity data for palbociclib, ribociclib, and abemaciclib are derived from large, randomized, controlled clinical trials. The methodologies for assessing adverse events in these trials are standardized and follow the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Key Methodological Components:
-
Patient Population: Patients with HR+, HER2- advanced or metastatic breast cancer.
-
Treatment Regimens: CDK4/6 inhibitor in combination with an aromatase inhibitor or fulvestrant.
-
Toxicity Monitoring: Regular clinical assessments, laboratory tests (including complete blood counts, liver function tests), and electrocardiograms (for ribociclib).
-
Adverse Event Grading: Severity of adverse events is graded on a scale of 1 to 5 according to the CTCAE.
-
Dose Modifications: Protocols include specific guidelines for dose interruption, reduction, or discontinuation based on the type and severity of the observed toxicity.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the canonical CDK4/6 signaling pathway, which is the target of this compound and other CDK4/6 inhibitors.
Caption: The CDK4/6-Cyclin D-Rb-E2F signaling pathway and the point of inhibition by CDK4/6 inhibitors.
Conclusion
While the preclinical data for this compound are encouraging, its place in the therapeutic armamentarium will ultimately be defined by its clinical efficacy and, critically, its safety profile. The established CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—each possess a unique toxicity profile that guides treatment selection and management. As this compound progresses through clinical development, a thorough characterization of its adverse event profile will be paramount for its potential future application in oncology. Researchers and clinicians eagerly await the publication of clinical trial data to understand the full therapeutic potential and risks associated with this novel agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK4/6 inhibitors in breast cancer: differences in toxicity profiles and impact on agent choice. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 10. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Cimpuciclib Tosylate and Other CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors presents a significant challenge in cancer therapy. This guide provides a comparative overview of the cross-resistance profiles of established CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—and introduces the preclinical profile of Cimpuciclib tosylate (SHR6390), a novel and potent selective CDK4 inhibitor. While direct cross-resistance data for this compound against other CDK4/6 inhibitors is not yet publicly available, this guide summarizes existing preclinical evidence to inform future research and drug development strategies.
Mechanism of Action: The CDK4/6-Cyclin D-Rb Axis
CDK4 and CDK6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors function by blocking the kinase activity of CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.
Comparative Inhibitory Activity
This compound demonstrates high selectivity and potent inhibition of CDK4, with a lower but still significant activity against CDK6. This profile is comparable to other approved CDK4/6 inhibitors, each with its own specificities.
| Inhibitor | Target | IC₅₀ (nM) |
| This compound (SHR6390) | CDK4 | 0.49[1] |
| CDK6 | 9.56[1] | |
| Palbociclib | CDK4 | 11 |
| CDK6 | 16 | |
| Ribociclib | CDK4 | 10 |
| CDK6 | 39 | |
| Abemaciclib | CDK4 | 2 |
| CDK6 | 5 |
Table 1: Comparative in vitro inhibitory activity (IC₅₀) of this compound and other CDK4/6 inhibitors. Data for Palbociclib, Ribociclib, and Abemaciclib are representative values from publicly available literature.
Cross-Resistance Profiles of Approved CDK4/6 Inhibitors
Studies utilizing cancer cell lines with acquired resistance to one CDK4/6 inhibitor have revealed patterns of cross-resistance. These findings are critical for guiding sequential therapy decisions.
| Resistant Cell Line | Cross-Resistance Observed | Reference |
| Palbociclib-Resistant | Abemaciclib | [2] |
| Ribociclib-Resistant | Abemaciclib | [3] |
| Abemaciclib-Resistant | Palbociclib, Ribociclib | [3] |
Table 2: Summary of observed cross-resistance between approved CDK4/6 inhibitors in preclinical models.
Preclinical Profile of this compound (SHR6390) in Resistant Models
Direct cross-resistance studies of this compound in palbociclib-, ribociclib-, or abemaciclib-resistant cell lines are not yet available. However, preclinical data demonstrate its efficacy in other models of therapy resistance.
A key study has shown that SHR6390 (this compound) can overcome acquired resistance to:
-
Endocrine Therapy (Tamoxifen): In tamoxifen-resistant breast cancer cell lines, SHR6390 effectively inhibited cell proliferation.[1][4]
-
HER2-Targeted Therapy (Trastuzumab): SHR6390 demonstrated potent activity against trastuzumab-resistant HER2-positive breast cancer cells.[1][4]
These findings suggest that this compound may be effective in tumors that have developed resistance to other targeted therapies through mechanisms that still leave them dependent on the CDK4/6 pathway.
Mechanisms of Resistance to CDK4/6 Inhibitors
Understanding the molecular basis of resistance is crucial for developing strategies to overcome it. Several mechanisms have been identified:
-
Loss of Rb Function: Inactivation of the Rb protein, the primary target of the CDK4/6-Cyclin D complex, renders cells insensitive to CDK4/6 inhibition.
-
Upregulation of CDK6: Increased expression of CDK6 has been observed in cell lines with acquired resistance to palbociclib.[5]
-
Bypass Signaling Pathways: Activation of alternative pathways, such as the PI3K/AKT/mTOR and Cyclin E-CDK2 pathways, can drive cell cycle progression independently of CDK4/6.
Experimental Protocols
This section details the methodologies for key experiments used to assess cross-resistance between CDK inhibitors.
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines (e.g., MCF-7, T47D) are cultured in standard growth medium.
-
Initial Drug Exposure: Cells are continuously exposed to a low concentration of a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, or abemaciclib), typically starting at the IC₂₀ (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of the inhibitor is gradually increased in a stepwise manner over a period of several months.
-
Selection of Resistant Population: The surviving and proliferating cells at a significantly higher drug concentration (e.g., 1-2 μM) are considered the resistant population.
-
Validation: The resistance phenotype is confirmed by determining the IC₅₀ value of the resistant cell line and comparing it to the parental cell line using a cell viability assay. A significant increase in the IC₅₀ value confirms resistance.
-
Maintenance: Resistant cell lines are maintained in culture medium containing the selective concentration of the respective CDK4/6 inhibitor.
Cell Viability Assay (WST-8/CCK-8)
-
Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound and other CDK inhibitors for a specified period (e.g., 72 hours).
-
WST-8 Reagent Addition: WST-8 (or CCK-8) solution is added to each well and the plates are incubated for 1-4 hours at 37°C.[6][7]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Cells are treated with CDK inhibitors for the desired time, then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Rb (Ser780/Ser795), total Rb, CDK6, and a loading control like β-actin).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with CDK inhibitors for a specified duration, then harvested and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[8][9]
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Conclusion and Future Directions
While direct comparative data on the cross-resistance of this compound with other CDK4/6 inhibitors is a critical missing piece of the puzzle, its demonstrated efficacy in overcoming resistance to endocrine and HER2-targeted therapies is promising. This suggests that this compound may have a role in treating tumors that have developed resistance through mechanisms that do not involve the core CDK4/6 pathway components.
Future research should prioritize head-to-head studies of this compound against palbociclib, ribociclib, and abemaciclib in isogenic resistant cell line models. Such studies will be instrumental in defining its unique therapeutic potential and informing its clinical development strategy in the context of acquired resistance to existing CDK4/6 inhibitors. Elucidating the specific molecular mechanisms by which this compound may overcome or be susceptible to resistance will be paramount in realizing its full potential in the oncology landscape.
References
- 1. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Validating Cimpuciclib Tosylate's Effect on Downstream E2F Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cimpuciclib tosylate and other established CDK4/6 inhibitors, with a focus on validating their effects on the downstream targets of the E2F transcription factor family. While this compound is a potent and selective CDK4 inhibitor with demonstrated anti-proliferative activity, this guide outlines the necessary experimental validation of its mechanism of action on the Rb-E2F pathway, drawing comparisons with the well-characterized inhibitors Palbociclib, Ribociclib, and Abemaciclib.
The CDK4/6-Rb-E2F Signaling Pathway: A Key Regulator of Cell Cycle Progression
The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the interaction of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), the Retinoblastoma protein (Rb), and the E2F family of transcription factors.[1] In its hypophosphorylated state, Rb binds to E2F, sequestering it and preventing the transcription of genes necessary for DNA replication and cell cycle progression.[2] Upon mitogenic stimulation, cyclin D forms a complex with CDK4/6, which then phosphorylates Rb.[3] This phosphorylation event leads to a conformational change in Rb, causing its dissociation from E2F.[2] The liberated E2F then activates the transcription of its target genes, driving the cell into the S phase.[2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[4]
Figure 1: The CDK4/6-Rb-E2F signaling pathway and the point of intervention for CDK4/6 inhibitors.
Comparative Efficacy of CDK4/6 Inhibitors on Rb Phosphorylation and E2F Target Gene Expression
The following tables summarize the effects of the established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—on key components of the Rb-E2F pathway. This data serves as a benchmark for the expected effects of a potent CDK4 inhibitor like this compound.
Table 1: Effect of CDK4/6 Inhibitors on Rb Phosphorylation
| Inhibitor | Cell Line | Concentration | Method | Outcome | Reference |
| Palbociclib | MCF-7 | 100 nM | Western Blot | Significant decrease in p-Rb (Ser780, Ser807/811) | [5] |
| Ribociclib | MDA-MB-231 | 1 µM | Western Blot | Decrease in p-Rb levels | [6] |
| Abemaciclib | MCF-7 | 100 nM | Western Blot | Decrease in p-Rb (Ser807/811) | [7] |
Table 2: Effect of CDK4/6 Inhibitors on E2F Target Gene Expression
| Inhibitor | Cell Line | E2F Target Genes Downregulated | Method | Reference |
| Palbociclib | A2780 | BRCA1, BRCA2, RAD51 | RT-qPCR | |
| Ribociclib | ERα-WT and ERα-MutA | Cell cycle-related genes | RNA-seq, Proteomics | |
| Abemaciclib | MCF-7 | RRM2, TOPO2A, MKI67, MCM7 | RT-qPCR | [7] |
Experimental Protocols for Validating this compound's Mechanism of Action
To validate that this compound functions through the canonical CDK4/6-Rb-E2F pathway, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these key assays.
Experimental Workflow
References
- 1. Deregulated E2F Activity as a Cancer-Cell Specific Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. breastcancer.knowledgehub.wiley.com [breastcancer.knowledgehub.wiley.com]
- 6. glpbio.com [glpbio.com]
- 7. Deciphering the Rb phosphorylation code - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Predictive Markers: A Comparative Guide to Biomarkers of Response for Cimpuciclib Tosylate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Cimpuciclib tosylate, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), has demonstrated anti-tumor activity in preclinical models.[1][2][3] As with other agents in the CDK4/6 inhibitor class, identifying patient populations most likely to respond is crucial for successful clinical development. This guide provides a comparative overview of preclinical data on this compound and discusses potential biomarkers of response, drawing insights from studies on other CDK4/6 inhibitors.
This compound: Preclinical Efficacy at a Glance
This compound has shown potent and selective inhibition of CDK4, leading to anti-proliferative effects in cancer cell lines and tumor growth inhibition in xenograft models.
| Parameter | Value | Cell Line/Model | Reference |
| CDK4 IC50 | 0.49 nM | Biochemical Assay | [1][2][3] |
| Cell Proliferation IC50 | 141.2 nM | Colo205 cells | [1][2] |
| In Vivo Efficacy | 93.63% tumor growth inhibition | Colo205 tumor-bearing mice (50 mg/kg, oral gavage, twice a week) | [4] |
Potential Biomarkers of Response and Resistance to CDK4/6 Inhibitors
While specific biomarker studies for this compound are not yet publicly available, extensive research on other CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib has identified several potential predictive markers. These markers are likely to be relevant for this compound due to its shared mechanism of action.
| Biomarker Category | Potential Predictor of Sensitivity | Potential Predictor of Resistance | Rationale & Key Preclinical Findings |
| Cell Cycle Regulation | Retinoblastoma (Rb) proficiency | Rb loss-of-function | CDK4/6 inhibitors exert their anti-proliferative effects by preventing the phosphorylation of Rb. Loss of Rb function is a well-established mechanism of resistance to CDK4/6 inhibitors in preclinical models.[5][6] |
| Low p16 (CDKN2A) expression | p16 (CDKN2A) amplification/overexpression | p16 is a negative regulator of CDK4/6. Preclinical studies have shown that high levels of p16 can confer resistance to CDK4/6 inhibitors.[5] | |
| High Cyclin D1 (CCND1) expression | Cyclin E1 (CCNE1) amplification | Amplification of Cyclin D1, a key partner for CDK4/6, may indicate dependence on this pathway. Conversely, Cyclin E1 amplification can drive cell cycle progression independent of CDK4/6, leading to resistance. | |
| Other Signaling Pathways | Wild-type FAT1 | Loss of FAT1 function | Preclinical data has indicated that loss of the tumor suppressor FAT1 can lead to resistance to CDK4/6 inhibitors.[5] |
| Activation of PI3K/AKT/mTOR pathway | Upregulation of alternative signaling pathways like the PI3K/AKT/mTOR pathway can bypass the cell cycle arrest induced by CDK4/6 inhibition. | ||
| Immune Microenvironment | Increased T-cell activation | - | Preclinical studies suggest that CDK4/6 inhibitors can enhance anti-tumor immunity by promoting T-cell activation.[5][6] |
Experimental Protocols in Preclinical Biomarker Studies
The following are generalized protocols for key experiments used to identify and validate biomarkers for CDK4/6 inhibitors in preclinical settings.
Cell Proliferation Assays
-
Objective: To determine the concentration of the inhibitor that reduces cell growth by 50% (IC50).
-
Method:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the CDK4/6 inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using assays such as CellTiter-Glo® (which measures ATP levels) or DNA-based assays (e.g., CyQUANT®). It is important to note that ATP-based assays can sometimes be misleading for CDK4/6 inhibitors as arrested cells may remain metabolically active and increase in size.[7][8][9]
-
The IC50 values are calculated by plotting the percentage of viable cells against the drug concentration.
-
Western Blot Analysis
-
Objective: To assess the levels of key proteins in the CDK4/6 signaling pathway.
-
Method:
-
Cells are treated with the CDK4/6 inhibitor for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1, p16) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate.
-
Xenograft Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of the CDK4/6 inhibitor and to correlate response with biomarker status.
-
Method:
-
Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into immunodeficient mice.[10]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the CDK4/6 inhibitor (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage).[1]
-
Tumor volume and body weight are measured regularly.[11]
-
At the end of the study, tumors are excised for biomarker analysis (e.g., immunohistochemistry, western blot).
-
Visualizing the Path to Response
To better understand the mechanism of action and the experimental approaches to biomarker discovery, the following diagrams are provided.
Caption: The CDK4/6-Cyclin D-Rb-E2F signaling pathway and the inhibitory action of Cimpuciclib.
Caption: A generalized experimental workflow for preclinical biomarker discovery and validation.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2408872-84-2|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of Cimpuciclib tosylate against other CDKs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cimpuciclib tosylate's selectivity against other Cyclin-Dependent Kinases (CDKs). The following sections present available quantitative data, a detailed experimental protocol for a representative kinase inhibition assay, and a visualization of the CDK4/Cyclin D signaling pathway.
Quantitative Assessment of CDK Inhibition
This compound is characterized as a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1][2] Experimental data demonstrates its potent activity against CDK4 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
Table 1: Inhibitory Activity of this compound against various CDKs
| Kinase Target | IC50 (nM) |
| CDK4 | 0.49[1][2] |
| CDK1 | Data not available |
| CDK2 | Data not available |
| CDK6 | Data not available |
| CDK7 | Data not available |
| CDK9 | Data not available |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
Note: While this compound is consistently reported as a selective CDK4 inhibitor, comprehensive public data detailing its IC50 values against a broader panel of CDKs is limited at the time of this publication. The potent IC50 value for CDK4 suggests a high degree of selectivity, a critical attribute for targeted cancer therapies aiming to minimize off-target effects.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically achieved through biochemical assays. Below is a detailed methodology for a representative in vitro kinase inhibition assay.
Biochemical Kinase Assay for CDK Inhibition
This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific CDK/cyclin complex.
1. Materials and Reagents:
-
Recombinant Human CDK/Cyclin Complexes: (e.g., CDK4/Cyclin D1)
-
Kinase Substrate: (e.g., Retinoblastoma protein (Rb) fragment)
-
ATP (Adenosine Triphosphate): Typically used at a concentration around the Km for the specific kinase.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Containing appropriate salts, buffering agents (e.g., HEPES), and cofactors (e.g., MgCl2).
-
Detection Reagent: To quantify kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Microplates: 96-well or 384-well plates suitable for the detection instrument.
2. Experimental Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A range of concentrations is used to determine the dose-response curve.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the microplate.
-
Initiation of Reaction: The test compound (or vehicle control) is added to the reaction mixture, followed by the addition of ATP to start the kinase reaction.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: The kinase reaction is stopped, and the detection reagent is added to quantify the amount of product formed (or ATP consumed). The signal is then read using a plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response curve to a suitable pharmacological model using software such as GraphPad Prism.
Signaling Pathway Visualization
This compound's primary target, CDK4, in complex with Cyclin D, plays a crucial role in the regulation of the cell cycle. Its canonical function involves the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor.
Caption: The CDK4/Cyclin D signaling pathway in cell cycle progression.
This diagram illustrates how extracellular growth factors stimulate signaling cascades that lead to the upregulation of Cyclin D. Cyclin D then binds to and activates CDK4. The active CDK4/Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Free E2F then activates the transcription of genes necessary for the cell to enter the S phase of the cell cycle. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the CDK4/Cyclin D complex, thereby preventing Rb phosphorylation and halting cell cycle progression.
References
Safety Operating Guide
Proper Disposal of Cimpuciclib Tosylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Cimpuciclib tosylate is a selective CDK4 inhibitor with significant applications in research.[1][2][3] As with any potent chemical compound, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is a critical aspect of its disposal. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[4]
| Hazard Classification & Precautionary Statements[4] | |
| GHS Classification | Acute toxicity, Oral (Category 4) |
| Acute aquatic toxicity (Category 1) | |
| Chronic aquatic toxicity (Category 1) | |
| Hazard Statements | H302: Harmful if swallowed. |
| H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocols for Disposal
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant.[4] Laboratories must adhere to their institution's and local regulations for hazardous waste disposal. The following steps provide a general protocol for preparing this compound waste for disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (gloves, gowns) in a dedicated, clearly labeled, and leak-proof container.
-
The container should be labeled as "Hazardous Waste," "Cytotoxic Waste," and include the chemical name "this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and compatible waste container. Plastic containers are generally preferred for chemical waste.[4]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label the container with "Hazardous Waste," "Cytotoxic Waste," the chemical name, and an approximate concentration.
-
-
Sharps Waste:
2. Spill Management:
In the event of a spill, the following procedure should be followed:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including a suitable respirator if dealing with a powder spill.[4]
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]
-
Collect all contaminated materials in a labeled hazardous waste container for disposal.
3. Final Disposal:
-
All waste containers must be kept securely closed except when adding waste.
-
Store the waste in a designated satellite accumulation area that is at or near the point of generation.[1][4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Cimpuciclib tosylate
For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for handling Cimpuciclib tosylate. This guide offers procedural, step-by-step guidance to ensure safe operational use and disposal in a laboratory setting.
This compound is a selective CDK4 inhibitor.[1][2] While a valuable compound in research, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Adherence to strict safety protocols is mandatory to mitigate exposure and environmental contamination.
Hazard Identification and Classification
A summary of the key hazards associated with this compound is provided in the table below.
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields.[3] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required.[3] |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material that prevents skin contact.[3] |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area.[3]
-
Protect from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]
Emergency Procedures and First Aid
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek immediate medical attention.[3] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3] |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse the mouth with water.[3] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[3]
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[3] Collect any spillage.[3]
Workflow for Handling this compound
The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

